molecular formula C6H11ClN2 B1222302 1-Ethyl-3-methylimidazolium chloride CAS No. 65039-09-0

1-Ethyl-3-methylimidazolium chloride

Cat. No.: B1222302
CAS No.: 65039-09-0
M. Wt: 146.62 g/mol
InChI Key: BMQZYMYBQZGEEY-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is a versatile imidazolium-based ionic liquid that serves as a powerful solvent and performance enhancer in advanced research. Its key application lies in the processing and decomposition of cellulose and lignocellulosic biomass, where it acts by disrupting hydrogen bonds through anion interactions, facilitating conversion into fermentable sugars and valuable chemicals like 5-hydroxymethylfurfural (5-HMF) . In electrochemistry, [EMIM]Cl is utilized in the synthesis of advanced materials; for instance, it forms a eutectic mixture with AlCl₃, where the resulting AlCl₄⁻ ions can electrochemically intercalate into graphite for efficient graphene production . In materials science, it functions as a dopant to modify the electrical and material properties of thin films, such as enhancing the conductivity of asphaltene layers for potential use in organic electronic devices . This compound is a solid at room temperature with a melting point between 77°C and 86°C . It is hygroscopic and requires storage under inert conditions in a cool, dark place to maintain stability and purity >98% . Thermal analysis indicates stability up to approximately 233°C, providing a wide operational window for thermal processes . This product is intended For Research Use Only and is not approved for human or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;chloride
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InChI

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
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InChI Key

BMQZYMYBQZGEEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
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DSSTOX Substance ID

DTXSID1041180
Record name 1-Ethyl-3-methylimidazolium chloride
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Molecular Weight

146.62 g/mol
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CAS No.

65039-09-0
Record name 1-Ethyl-3-methylimidazolium chloride
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Record name 1-Ethyl-3-methylimidazolium chloride
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Record name 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1)
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Record name 1-Ethyl-3-methylimidazolium chloride
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Record name 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1)
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Record name 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE
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Foundational & Exploratory

1-Ethyl-3-methylimidazolium chloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methylimidazolium Chloride

Introduction

This compound, commonly abbreviated as [EMIM]Cl, is an ionic liquid that has garnered significant attention in various scientific fields, including as a solvent for processing cellulose (B213188) and other biopolymers, as an electrolyte in electrochemical applications, and as a medium for organic synthesis. Its popularity stems from its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. This technical guide provides a comprehensive overview of the core chemical and physical properties of [EMIM]Cl, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes and relationships. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile ionic liquid.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. Table 1 provides general and physical property data for the pure substance, while Table 2 details the thermophysical properties of its aqueous solutions.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
General Information
IUPAC Name1-Ethyl-3-methyl-1H-imidazol-3-ium chloride
Synonyms[EMIM]Cl, EMIC
CAS Number65039-09-0
Molecular FormulaC₆H₁₁ClN₂
Molecular Weight146.62 g/mol
AppearanceWhite to pale yellow crystalline powder
Physical Properties
Melting Point77-79 °C
Density1.341 g/cm³ (at 26 °C)
Flash Point188 °C (closed cup)
SolubilitySoluble in water
Thermal Properties
Decomposition Temperature (TGA, onset at 1 K/min)233 °C

Table 2: Thermophysical Properties of Aqueous Solutions of this compound at Various Temperatures and Mass Fractions

Mass Fraction (w)Temperature (K)Density (ρ) (g/cm³)Refractive Index (n_D)Electrical Conductivity (κ) (S/m)
0.05293.151.0131.3390.58
0.05303.151.0101.3380.72
0.05313.151.0061.3370.87
0.05323.151.0021.3361.03
0.125293.151.0281.3491.12
0.125303.151.0241.3481.39
0.125313.151.0201.3471.67
0.125323.151.0151.3451.97
0.20293.151.0421.3591.55
0.20303.151.0381.3581.91
0.20313.151.0331.3562.29
0.20323.151.0281.3542.70
0.275293.151.0561.3681.88
0.275303.151.0511.3672.32
0.275313.151.0461.3652.78
0.275323.151.0411.3633.27
0.35293.151.0691.3782.14
0.35303.151.0641.3762.62
0.35313.151.0591.3743.14
0.35323.151.0541.3723.69

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is based on the quaternization of 1-methylimidazole (B24206) with ethyl chloride.

Materials:

  • 1-methylimidazole (purified)

  • Ethyl chloride (liquefied gas or in a suitable solvent)

  • Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere to prevent the ingress of moisture.

  • Add a known amount of 1-methylimidazole to the round-bottom flask.

  • If using a solvent, add the anhydrous solvent to the flask.

  • Cool the flask in an ice bath.

  • Slowly add a slight molar excess of ethyl chloride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-70 °C) for several hours to ensure the reaction goes to completion.

  • The product, [EMIM]Cl, will precipitate as a solid or form a second liquid phase.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by decanting the solvent or by filtration.

  • Wash the crude product with a non-polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to remove any unreacted starting materials.

  • Dry the final product under vacuum to remove any residual solvent.

Purification of this compound

This protocol is for the decolorization and purification of crude [EMIM]Cl.

Materials:

  • Crude this compound

  • Deionized water

  • Decolorizing charcoal (activated carbon)

  • Beaker

  • Heating mantle or hot plate with a stirrer

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Lyophilizer (freeze-dryer) or vacuum oven

Procedure:

  • Dissolve the impure, often yellow, [EMIM]Cl in deionized water in a beaker.

  • Add a small amount of decolorizing charcoal (approximately 5-10% by weight of the ionic liquid) to the solution.

  • Heat the mixture to approximately 65 °C with constant stirring for several hours (e.g., 24 hours).

  • Allow the solution to cool to room temperature.

  • Filter the mixture to remove the charcoal. The filtrate should be colorless.

  • Remove the water from the filtrate using a lyophilizer or by heating under vacuum at a moderate temperature (e.g., 65 °C) for an extended period (e.g., 48 hours) to ensure all water is removed.

  • The resulting white solid is purified this compound.

Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability of [EMIM]Cl.

Apparatus:

  • Thermogravimetric analyzer

Procedure:

  • Place a small, accurately weighed sample (typically 3-5 mg) of the purified and dried [EMIM]Cl into a TGA crucible (e.g., aluminum or platinum).

  • Place the crucible in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 1, 5, or 10 K/min).

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of mass loss from the TGA curve.

Electrical Conductivity Measurement

This protocol describes the measurement of the ionic conductivity of [EMIM]Cl.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Thermostatic bath for temperature control

  • Standard potassium chloride (KCl) solutions for calibration

Procedure:

  • Calibrate the conductivity cell using standard KCl solutions of known concentrations.

  • Place the purified and dried [EMIM]Cl in a sealed container within the thermostatic bath to maintain a constant temperature.

  • Immerse the conductivity probe into the ionic liquid.

  • Allow the temperature to equilibrate.

  • Measure the conductivity.

  • Repeat the measurement at different temperatures to determine the temperature dependence of conductivity. For aqueous solutions, this procedure is repeated for various mass fractions.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol is for obtaining the infrared spectrum of [EMIM]Cl.

Apparatus:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid [EMIM]Cl sample onto the ATR crystal, ensuring good contact.

  • Record the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal after the measurement.

UV-Visible Spectroscopy

This protocol is for analyzing the UV-Vis absorption properties of [EMIM]Cl.

Apparatus:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (e.g., 1 cm path length)

  • Suitable solvent (e.g., deionized water or acetonitrile)

Procedure:

  • Prepare a dilute solution of [EMIM]Cl in the chosen solvent of a known concentration.

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the reference cuvette with a cuvette containing the [EMIM]Cl solution.

  • Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the study of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 1_Methylimidazole 1-Methylimidazole Reaction Quaternization Reaction (Solvent, Heat) 1_Methylimidazole->Reaction Ethyl_Chloride Ethyl Chloride Ethyl_Chloride->Reaction Crude_EMIMCl Crude [EMIM]Cl Reaction->Crude_EMIMCl Dissolution Dissolve in Water Crude_EMIMCl->Dissolution Charcoal_Treatment Add Decolorizing Charcoal (Heat and Stir) Dissolution->Charcoal_Treatment Filtration Filter to Remove Charcoal Charcoal_Treatment->Filtration Water_Removal Remove Water (Lyophilization/Vacuum) Filtration->Water_Removal Pure_EMIMCl Pure [EMIM]Cl Water_Removal->Pure_EMIMCl

Caption: Workflow for the synthesis and purification of [EMIM]Cl.

Temperature_Property_Relationship Temperature Increase in Temperature Density Density (Decreases) Temperature->Density leads to Viscosity Viscosity (Decreases) Temperature->Viscosity leads to Conductivity Electrical Conductivity (Increases) Temperature->Conductivity leads to

Caption: Relationship between temperature and physical properties of [EMIM]Cl.

1-Ethyl-3-methylimidazolium Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 65039-09-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methylimidazolium chloride, commonly abbreviated as [EMIM]Cl, is a pioneering ionic liquid that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and excellent solvency for a wide range of organic and inorganic compounds, position it as a versatile tool in green chemistry, materials science, and electrochemistry.[1][2][3] This technical guide provides a comprehensive overview of [EMIM]Cl, detailing its core properties, synthesis and purification protocols, and key applications with a focus on cellulose (B213188) processing and electrochemical systems. Furthermore, this document outlines toxicological data and presents visual workflows to facilitate a deeper understanding of its experimental applications.

Physicochemical Properties

This compound is an organic salt that exists as a solid at room temperature.[2][4][5] It is characterized by an imidazolium (B1220033) cation and a chloride anion. This ionic liquid is noted for being very hygroscopic and stable, though it is incompatible with strong oxidizing agents.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReferences
Chemical Identifiers
CAS Number65039-09-0[1][4]
Molecular FormulaC6H11ClN2[1][4][6]
Molecular Weight146.62 g/mol [1][4][6]
InChI KeyBMQZYMYBQZGEEY-UHFFFAOYSA-M[2][4]
Canonical SMILESCC[N+]1=CN(C=C1)C.[Cl-][4]
Physical Properties
AppearanceWhite to light yellow solid/powder/crystal[5][7]
Melting Point77-79 °C[1][2][4]
Density1.112 g/cm³ (at 80 °C)[8]
Flash Point186 - 188 °C[2][5]
SolubilitySoluble in water[1][9]
Hazard Information
GHS PictogramGHS07 (Exclamation mark)[4]
GHS Signal WordWarning[4]
Hazard StatementsH302, H315, H319[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a one-step quaternization reaction.

Experimental Protocol: Synthesis of [EMIM]Cl

Objective: To synthesize this compound from 1-methylimidazole (B24206) and chloroethane.

Materials:

  • 1-Methylimidazole

  • 1-Chloroethane (Chloroethane)

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole, 1-chloroethane, and acetonitrile. A typical molar ratio is 1:1:10 for the reactants and the solvent.

  • The reaction is carried out under intense stirring at a controlled temperature, for example, 100°C for 12 hours.

  • Monitor the reaction progress using appropriate analytical techniques, such as thin-layer chromatography (TLC).

  • Upon completion, the solvent (acetonitrile) is removed under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification of [EMIM]Cl

Objective: To purify crude this compound.[1]

Materials:

  • Crude this compound (e.g., 50 g)

  • Deionized water (250 mL)

  • Decolorizing charcoal (3 g)

Procedure:

  • Dissolve the impure [EMIM]Cl in deionized water. The solution may appear yellow.[1]

  • Add decolorizing charcoal to the solution.[1]

  • Heat the mixture at 65°C for 24 hours with stirring.[1]

  • Cool the solution to room temperature and filter to remove the charcoal. The resulting filtrate should be colorless.[1]

  • Remove the water from the filtrate using a lyophilizer (freeze-dryer).[1]

  • Heat the resulting solid under vacuum at 65°C for 48 hours to remove any residual moisture.[1]

  • The final product is a white, substantially pure solid of this compound.[1]

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Methylimidazole + 1-Chloroethane + Acetonitrile Reaction Quaternization Reaction (e.g., 100°C, 12h) Reactants->Reaction Crude_Product Crude [EMIM]Cl (in Acetonitrile) Reaction->Crude_Product Evaporation Solvent Evaporation Crude_Product->Evaporation Impure_EMIMCl Impure Solid [EMIM]Cl Evaporation->Impure_EMIMCl Dissolution Dissolve in Water Impure_EMIMCl->Dissolution Charcoal_Treatment Add Charcoal, Heat (65°C, 24h) Dissolution->Charcoal_Treatment Filtration Filter Charcoal_Treatment->Filtration Lyophilization Freeze-Drying Filtration->Lyophilization Vacuum_Drying Vacuum Drying (65°C, 48h) Lyophilization->Vacuum_Drying Pure_EMIMCl Pure [EMIM]Cl Vacuum_Drying->Pure_EMIMCl Cellulose_Dissolution_Mechanism cluster_result Cellulose Crystalline Cellulose (Extensive H-Bonding) IL [EMIM]Cl (Ionic Liquid) Anion Cl⁻ Anion Cellulose->Anion Cation [EMIM]⁺ Cation Cellulose->Cation IL->Anion IL->Cation Hydroxyl Cellulose -OH groups Anion->Hydroxyl Forms H-bonds, breaks existing H-bonds Dissolved_Cellulose Dissolved Cellulose Chains in [EMIM]Cl Oxygen Cellulose Oxygen atoms Cation->Oxygen Interacts with Oxygen backbone Cellulose_Processing_Workflow Cellulose Microcrystalline Cellulose Mixing Mix Cellulose and [EMIM]Cl (e.g., 4% w/w) Cellulose->Mixing EMIMCl [EMIM]Cl EMIMCl->Mixing Heating Heat and Stir (e.g., 100°C, 12h) Mixing->Heating Solution Homogeneous Cellulose Solution Heating->Solution Antisolvent Add Antisolvent (e.g., Water) Solution->Antisolvent Precipitation Cellulose Precipitation Antisolvent->Precipitation Regenerated_Cellulose Regenerated Cellulose Precipitation->Regenerated_Cellulose Washing Wash to remove [EMIM]Cl Precipitation->Washing Final_Product Pure, Dried Regenerated Cellulose Washing->Final_Product

References

A Technical Guide to the Molecular Structure and Properties of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Ethyl-3-methylimidazolium (B1214524) chloride, commonly abbreviated as [EMIM]Cl, is a pioneering room-temperature ionic liquid (RTIL) that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including low vapor pressure, high thermal stability, and excellent solvating capabilities, make it a versatile medium for organic synthesis, a catalyst, an electrolyte, and a solvent for processing challenging biopolymers like cellulose.[1][2][3] This technical guide provides an in-depth overview of the molecular structure, formula, and key physicochemical characteristics of [EMIM]Cl. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and characterization, and logical workflows to support advanced research and development activities.

Molecular Formula and Structure

[EMIM]Cl is an organic salt composed of a 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and a chloride (Cl⁻) anion.[1][4] The cation features a five-membered imidazolium (B1220033) ring substituted with a methyl group at the N1 position and an ethyl group at the N3 position.[4]

Molecular Formula: C₆H₁₁ClN₂[1][5][6]

Molecular Weight: 146.62 g/mol [1][3][5][7]

The electrostatic attraction between the bulky, asymmetric organic cation and the small, spherical inorganic anion results in a frustrated crystal lattice, leading to a low melting point.

G Figure 1: Ionic components of [EMIM]Cl cluster_cation 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cluster_anion Chloride (Cl⁻) cation C₆H₁₁N₂⁺ anion Cl⁻ cation->anion Ionic Interaction

Caption: Diagram illustrating the distinct cationic and anionic components of [EMIM]Cl.

Physicochemical Properties

The key quantitative properties of [EMIM]Cl are summarized below. These values are critical for designing experimental conditions and modeling its behavior in various systems.

PropertyValueSource(s)
Synonyms EMIM Cl, EMIC, C1C2Im Cl[1][7][8]
Appearance White to pale yellow crystalline powder[6]
Melting Point 77–79 °C[1][3][4][6]
Density 1.341 g/cm³ (at 26 °C)[8][9]
1.112 g/cm³ (at 80 °C)[6]
Flash Point 188 °C (370.4 °F) - closed cup[6]
Solubility Soluble in water, ethanol (B145695), acetonitrile[1][3]
Hygroscopicity Very hygroscopic[1]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of [EMIM]Cl. Below are key data from vibrational and nuclear magnetic resonance spectroscopy.

Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy probes the bonding environment within the [EMIM]⁺ cation. The following table details characteristic absorption bands observed in FTIR spectra.

Wavenumber (cm⁻¹)AssignmentVibration TypeSource(s)
3057Aromatic C-HStretching[2]
2983, 2867Aliphatic C-HAsymmetrical & Symmetrical Stretching[2]
1570N=C (Imidazolium Ring)Symmetrical Stretching[2]
1460, 1376Aliphatic C-HAsymmetrical & Symmetrical Bending[2]
1168C-C (Alkyl Chain)Stretching[2]
1085N-C (Imidazolium Ring)Bonding[2]
762C-H (Imidazolium Ring)Out-of-plane Bending[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the [EMIM]⁺ cation by identifying the chemical environment of each proton and carbon atom. Spectra are typically recorded in deuterated solvents like CDCl₃.[10][11]

NucleusChemical Shift (δ, ppm)AssignmentSource(s)
¹H NMR ~9.5 - 10.5N-CH-N (acidic proton at C2)[11]
~7.3 - 7.6N-CH=CH-N (protons at C4 and C5)[11]
~4.0 - 4.4N-CH₂ -CH₃ (ethyl group methylene)[11]
~3.7 - 4.1N-CH₃ (methyl group)[11]
~1.2 - 1.6N-CH₂-CH₃ (ethyl group methyl)[11]
¹³C NMR ~134 - 136N-C H-N (C2)[11]
~120 - 123N-C H=C H-N (C4 and C5)[11]
~43 - 44N-C H₂-CH₃ (ethyl group methylene)[11]
~34 - 36N-C H₃ (methyl group)[11]
~13 - 15N-CH₂-C H₃ (ethyl group methyl)[11]

Experimental Protocols

Reproducible synthesis and rigorous characterization are essential for obtaining high-purity [EMIM]Cl for research and development.

Synthesis and Purification

4.1.1 Synthesis Protocol A common method for synthesizing [EMIM]Cl involves the quaternization of 1-methylimidazole (B24206).[1] The reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of the imidazole (B134444) attacks the electrophilic carbon of ethyl chloride.[12]

  • Reactant Preparation: Equimolar amounts (1:1 ratio) of 1-methylimidazole and ethyl chloride are dispersed in an ethanol solvent.[1]

  • Reaction Conditions: The mixture is heated to 35°C with continuous stirring.[1]

  • Initiation: The reaction is promoted by irradiation with ultraviolet (UV) light at an intensity of 600 W/m² for 10 hours.[1]

  • Product Formation: This process yields a solution of 1-ethyl-3-methylimidazolium chloride in ethanol, with reported yields approaching 100%.[1]

G Figure 2: Synthesis workflow for [EMIM]Cl start Starting Materials reactants 1-Methylimidazole + Chloroethane (1:1) start->reactants solvent Disperse in Ethanol reactants->solvent reaction Heat to 35°C with Stirring solvent->reaction uv Irradiate with UV Light (600 W/m²) for 10h reaction->uv product [EMIM]Cl Product in Ethanol uv->product

Caption: A flowchart detailing the UV-promoted synthesis of [EMIM]Cl.

4.1.2 Purification Protocol Commercial or synthesized [EMIM]Cl often contains colored impurities that can be removed with activated charcoal.

  • Dissolution: Dissolve impure [EMIM]Cl (e.g., 50 g) in deionized water (250 mL).[1][13]

  • Decolorization: Add decolorizing charcoal (e.g., 3 g) to the solution.[1][13]

  • Heating: Heat the mixture at 65°C for 24 hours.[1][13]

  • Filtration: Cool the solution to room temperature and filter to remove the charcoal. The filtrate should be colorless.[1][13]

  • Solvent Removal: Remove the water from the filtrate using a lyophilizer (freeze-dryer).[1][13]

  • Final Drying: Heat the resulting solid under vacuum at 65°C for 48 hours to remove any residual moisture.[1][13]

Characterization Methodologies

A multi-technique approach is necessary to confirm the structure, purity, and properties of the synthesized [EMIM]Cl.

4.2.1 FTIR Spectroscopy Attenuated Total Reflection (ATR) is a convenient technique for analyzing ionic liquids without sample preparation.

  • Instrument Setup: Use an FTIR spectrometer equipped with a diamond head ATR accessory.[2][14]

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (e.g., 5 mg) of the purified, dry [EMIM]Cl solid onto the ATR crystal.[2]

  • Data Acquisition: Collect the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.[2][14]

4.2.2 NMR Spectroscopy This provides definitive structural confirmation.

  • Sample Preparation: Dissolve a small amount of [EMIM]Cl in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).[10][15]

  • Analysis: Integrate the ¹H signals and compare the chemical shifts of both ¹H and ¹³C spectra with reference data to confirm the structure.

4.2.3 X-ray Crystallography For unambiguous solid-state structure determination, single-crystal X-ray diffraction is the gold standard. While detailed protocols are specific to the instrument, the general workflow is as follows.

  • Crystal Growth: Grow a single crystal of [EMIM]Cl suitable for diffraction, often by slow evaporation from a solvent or by slow cooling of the melt.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[16]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information on intermolecular interactions.[17][18]

G Figure 3: Physicochemical characterization workflow sample Purified [EMIM]Cl Sample structural Structural Analysis sample->structural spectroscopic Spectroscopic & Purity Analysis sample->spectroscopic xrd X-Ray Crystallography (Solid-State Structure) structural->xrd nmr NMR Spectroscopy (¹H, ¹³C for Molecular Structure) spectroscopic->nmr ftir FTIR Spectroscopy (Vibrational Modes) spectroscopic->ftir thermal DSC/TGA (Melting Point, Thermal Stability) spectroscopic->thermal

Caption: A logical workflow for the comprehensive characterization of [EMIM]Cl.

References

A Technical Guide to the Physical Properties of 1-Ethyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) chloride, commonly abbreviated as [EMIM][Cl], is an ionic liquid that has garnered significant attention across various scientific disciplines. Its unique set of physical properties, including its thermal stability, conductivity, and solvation capabilities, makes it a versatile compound with applications ranging from a solvent in organic synthesis and biomass processing to an electrolyte in electrochemical devices.[1][2] This technical guide provides an in-depth overview of the core physical properties of [EMIM][Cl], complete with experimental protocols and data presented for clarity and reproducibility.

Core Physical Properties

The physical characteristics of 1-Ethyl-3-methylimidazolium chloride are fundamental to its application and behavior in various systems. A summary of its key quantitative properties is presented below.

General and Thermal Properties
PropertyValueConditions
Molecular Formula C₆H₁₁ClN₂
Molecular Weight 146.62 g/mol [3][4][5][6]
Melting Point 77-79 °C[1][7][8]
87 °C[3][4][5]
86(1) °C[9]
Thermal Decomposition Onset (Tonset) 233(5) °Cat 1 K/min heating rate[9]
Maximum Operation Temperature (MOT) 132 °Cfor 24 hours[9]
76 °Cfor 8000 hours[9]
Flash Point 186 °Cclosed cup[1]
188 °Cclosed cup[8]
Density and Molar Volume
PropertyValueTemperature (°C)
Density 1.341 g/cm³26[3][4][5]
1.435 g/cm³Not specified[1]
1.112 g/cm³80[10]
Electrochemical Properties

The ionic conductivity of [EMIM][Cl] is a key characteristic, particularly for its use in electrochemical applications. The conductivity is highly dependent on temperature and the presence of co-solvents or other ions. For instance, in aqueous solutions, the conductivity varies significantly with the mass fraction of the ionic liquid and the temperature.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline the experimental protocols for measuring the key properties of [EMIM][Cl].

Synthesis of this compound

A common method for the synthesis of [EMIM][Cl] involves the quaternization of 1-methylimidazole (B24206) with an ethylating agent.

Materials:

  • 1-methylimidazole

  • Ethyl chloride

  • Ethanol (solvent)

Procedure:

  • Disperse equimolar amounts of 1-methylimidazole and ethyl chloride in ethanol.

  • Heat the mixture to 35 °C with constant stirring.

  • Irradiate the mixture with ultraviolet light (e.g., 600 W/m²) for a specified duration (e.g., 10 hours) to yield the quaternary ammonium (B1175870) salt, this compound.[1]

Diagram of the Synthesis Workflow for this compound

G Synthesis Workflow for [EMIM][Cl] cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 1-Methylimidazole Mix Mix Reactants in Solvent Reactant1->Mix Reactant2 Ethyl Chloride Reactant2->Mix Solvent Ethanol Solvent->Mix Heat Heat to 35°C with Stirring Mix->Heat Irradiate UV Irradiation (e.g., 10h) Heat->Irradiate Product This compound Solution Irradiate->Product

Caption: A flowchart illustrating the synthesis of [EMIM][Cl].

Purification of this compound

Commercial [EMIM][Cl] may contain impurities that can affect its physical properties. A common purification method involves the use of activated charcoal.

Materials:

  • Impure this compound

  • Deionized water

  • Decolorizing charcoal

Procedure:

  • Dissolve the impure [EMIM][Cl] (e.g., 50 g) in deionized water (e.g., 250 mL).[7]

  • Add decolorizing charcoal (e.g., 3 g) to the solution.[7]

  • Heat the mixture at 65 °C for 24 hours.[7]

  • Cool the solution to room temperature and filter to remove the charcoal.[7]

  • Remove the water from the filtrate, for example, by using a lyophilizer.[7]

  • Heat the resulting solid under vacuum at 65 °C for 48 hours to remove any residual moisture.[7] The product should be a white, solid, and substantially pure this compound.[7]

Diagram of the Purification Workflow for this compound

G Purification Workflow for [EMIM][Cl] cluster_starting_material Starting Material cluster_purification_steps Purification Steps cluster_final_product Final Product Impure_IL Impure [EMIM][Cl] Dissolve Dissolve in Deionized Water Impure_IL->Dissolve Add_Charcoal Add Decolorizing Charcoal Dissolve->Add_Charcoal Heat_Mixture Heat at 65°C for 24h Add_Charcoal->Heat_Mixture Filter Cool and Filter Heat_Mixture->Filter Remove_Water Remove Water (Lyophilization) Filter->Remove_Water Vacuum_Dry Heat under Vacuum at 65°C for 48h Remove_Water->Vacuum_Dry Pure_IL Pure, White [EMIM][Cl] Vacuum_Dry->Pure_IL

Caption: A flowchart detailing the purification of [EMIM][Cl].

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (typically 5-10 mg) of [EMIM][Cl] into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The instrument measures the heat flow difference between the sample and the reference.

  • An endothermic peak on the DSC thermogram indicates the melting transition. The peak temperature is taken as the melting point.

Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of [EMIM][Cl] into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • The instrument records the mass of the sample as the temperature increases.

  • The onset temperature of mass loss is determined from the TGA curve and is reported as the decomposition temperature.

Determination of Density

The density of [EMIM][Cl] can be measured using a variety of techniques, including pycnometry or a vibrating tube densimeter.

Apparatus:

  • Pycnometer or Vibrating Tube Densitometer

  • Thermostatic bath

Procedure (using a pycnometer):

  • Clean and dry a pycnometer of known volume and weigh it empty.

  • Fill the pycnometer with [EMIM][Cl] at a controlled temperature, ensuring no air bubbles are present.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the ionic liquid by the volume of the pycnometer.

Determination of Electrical Conductivity by Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for measuring the electrical conductivity of ionic liquids.

Apparatus:

  • Impedance Analyzer/Potentiostat

  • Conductivity cell with two electrodes (e.g., platinum)

  • Thermostatic bath

Procedure:

  • Calibrate the conductivity cell using a standard solution of known conductivity.

  • Fill the cell with [EMIM][Cl] and place it in a thermostatic bath to maintain a constant temperature.

  • Apply a small amplitude AC voltage across a range of frequencies.

  • The impedance of the sample is measured, and from the Nyquist plot, the bulk resistance (Rb) of the ionic liquid can be determined.

  • The conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (cell constant).

References

1-Ethyl-3-methylimidazolium chloride melting point and thermal stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Melting Point and Thermal Stability of 1-Ethyl-3-methylimidazolium chloride

This technical guide provides a comprehensive overview of the melting point and thermal stability of the ionic liquid this compound ([EMIM]Cl). It is intended for researchers, scientists, and professionals in drug development and other fields where this compound is of interest. This document summarizes key quantitative data, details relevant experimental protocols, and presents visualizations of the analytical workflows.

Physicochemical Properties of this compound

This compound, with the chemical formula C6H11ClN2, is an organic salt and a well-known room-temperature ionic liquid (RTIL).[1] It is recognized for its unique properties, including low vapor pressure, high thermal stability, and significant ionic conductivity, which make it a versatile solvent for various organic reactions.[1]

Melting Point

The melting point of this compound has been determined by multiple sources, with slight variations in the reported values. These discrepancies can arise from differences in the purity of the sample and the experimental conditions used for measurement. A summary of the reported melting points is presented in Table 1.

Table 1: Reported Melting Points of this compound

Melting Point (°C)Enthalpy of Fusion (ΔHfus) (kJ mol−1)Reference
77–79Not Reported[1][2][3]
87Not Reported[4]
86 (±1)14.2 (±0.7)[5]
Thermal Stability

The thermal stability of an ionic liquid is a critical parameter for its application, especially at elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique used to evaluate the thermal stability of ionic liquids.[6] The decomposition temperature of this compound has been investigated, and the key findings are summarized in Table 2.

Table 2: Thermal Stability Data for this compound

ParameterTemperature (°C)ConditionsReference
Decomposition Temperature (Onset of DTG)233 (±5)Heating rate of 1 K min−1[5]
Maximum Operation Temperature (24 h)132Estimated from dynamic TGA[5]
Maximum Operation Temperature (8000 h)76Estimated from dynamic TGA[5]

The thermal decomposition of this compound under heating leads to the formation of characteristic molecular fragments, including CH3+, NH+, X+, CH3X+, and C2H5X+ (where X = Cl).[5]

Experimental Protocols

The determination of the melting point and thermal stability of this compound relies on well-established analytical techniques. The following sections detail the typical experimental protocols for these measurements.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum crucible.[7] Prior to analysis, the sample should be dried under vacuum to remove any residual moisture, which can affect the accuracy of the measurement.[8]

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. A nitrogen atmosphere is typically maintained in the sample chamber to prevent oxidative degradation.[9]

  • Thermal Program: A common thermal program involves an initial heating cycle to erase the thermal history of the sample, followed by a controlled cooling and a subsequent heating cycle.[10] A typical procedure is as follows:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 130 °C) at a constant heating rate (e.g., 10 °C/min).[10]

    • Cool the sample to a low temperature (e.g., -80 °C) at a controlled cooling rate (e.g., 10 °C/min) to observe crystallization.[10]

    • Heat the sample again to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).[10]

  • Data Analysis: The melting point is determined from the onset temperature or the peak temperature of the endothermic melting peak observed in the second heating scan. The enthalpy of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Dry [EMIM]Cl under vacuum p2 Weigh 3-5 mg of sample p1->p2 p3 Seal in aluminum crucible p2->p3 a2 Place sample and reference in cell p3->a2 a1 Calibrate DSC instrument a1->a2 a3 Purge with Nitrogen a2->a3 a4 Run Thermal Program: - Heat to 130°C - Cool to -80°C - Heat to 200°C (10°C/min rate) a3->a4 d1 Identify endothermic melting peak a4->d1 d2 Determine onset/peak temperature (Melting Point) d1->d2 d3 Integrate peak area (Enthalpy of Fusion) d1->d3

Caption: Workflow for Melting Point Determination using DSC.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is placed in a TGA sample pan (e.g., aluminum or platinum).[7] The sample should be dried under vacuum prior to analysis.[8]

  • Instrument Setup: The TGA instrument's balance is tared, and the sample is loaded. A controlled atmosphere, typically an inert gas like nitrogen, is purged through the furnace to prevent oxidation.[9]

  • Thermal Program: The sample is heated over a defined temperature range (e.g., from ambient to 600 °C) at a constant heating rate (e.g., 1 K/min to 10 K/min).[5][9]

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, which indicates the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) shows the rate of mass loss, and its peak indicates the temperature of the maximum decomposition rate.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation tp1 Dry [EMIM]Cl under vacuum tp2 Place 3-5 mg in TGA pan tp1->tp2 ta1 Load sample into TGA tp2->ta1 ta2 Purge with Nitrogen ta1->ta2 ta3 Heat from ambient to 600°C (e.g., 10°C/min) ta2->ta3 td1 Plot mass loss vs. temperature (TGA curve) ta3->td1 td2 Determine onset decomposition temperature td1->td2 td3 Calculate derivative (DTG curve) td1->td3 td4 Identify temperature of maximum decomposition rate td3->td4

Caption: Workflow for Thermal Stability Determination using TGA.

Conclusion

This compound is an ionic liquid with a well-defined melting point, typically in the range of 77-87 °C. Its thermal stability is also well-characterized, with a decomposition temperature around 233 °C under slow heating rates. The experimental protocols for determining these properties, primarily DSC and TGA, are standardized and provide reliable data for the application of this ionic liquid in various scientific and industrial fields. The information presented in this guide serves as a valuable technical resource for professionals working with this compound.

References

An In-Depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Chloride in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]), a prominent ionic liquid, in aqueous and various organic media. Understanding the solubility of [EMIM][Cl] is critical for its application in diverse fields, including as a green solvent in organic synthesis, a medium for biocatalysis, in drug delivery systems, and for materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. Generally, [EMIM][Cl] exhibits high solubility in polar solvents and is sparingly soluble to insoluble in nonpolar solvents.

Table 1: Solubility of this compound ([EMIM][Cl]) in Water

Temperature (K)Mass Fraction of [EMIM][Cl]Reference
293.150.05, 0.12, 0.2, 0.275, 0.35[1][2]
303.150.05, 0.12, 0.2, 0.275, 0.35[1][2]
313.150.05, 0.12, 0.2, 0.275, 0.35[1][2]
323.150.05, 0.12, 0.2, 0.275, 0.35[1][2]

Note: The referenced study focused on the thermophysical properties of aqueous solutions of [EMIM][Cl] at various concentrations, indicating complete miscibility up to the tested mass fractions.

Table 2: Solubility of this compound ([EMIM][Cl]) in Organic Solvents

SolventQualitative Solubility
Alcohols
MethanolSoluble
EthanolSoluble
1-PropanolSoluble
2-PropanolSoluble
1-ButanolSoluble
Ketones
AcetoneSoluble
Nitriles
Acetonitrile (B52724)Soluble
Halogenated Solvents
DichloromethaneSoluble
Ethers
Diethyl etherInsoluble
Esters
Ethyl acetateInsoluble
Hydrocarbons
AlkanesInsoluble

Experimental Protocols for Solubility Determination

The determination of the solubility of ionic liquids like [EMIM][Cl] requires precise and reliable experimental methods. Below are detailed protocols for commonly employed techniques.

Synthesis and Purification of this compound

A prerequisite for accurate solubility measurement is the purity of the ionic liquid.

Synthesis Protocol: A common synthetic route involves the quaternization of 1-methylimidazole (B24206) with an ethylating agent, such as ethyl chloride.[3]

  • Reaction Setup: In a well-ventilated fume hood, a pressure-rated reaction vessel is charged with 1-methylimidazole and a suitable solvent (e.g., acetonitrile).

  • Addition of Alkylating Agent: Ethyl chloride is carefully introduced into the reaction mixture. The molar ratio of 1-methylimidazole to ethyl chloride is typically maintained at 1:1 to 1:1.2.

  • Reaction Conditions: The mixture is stirred vigorously at a controlled temperature (e.g., 90°C) for a specified duration (e.g., 24 hours) to ensure complete reaction.[3]

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Washing: The resulting crude product is washed multiple times with a non-polar solvent, such as heptane (B126788) or ethyl acetate, to remove unreacted starting materials and non-ionic impurities.[3]

  • Drying: The purified [EMIM][Cl] is dried under high vacuum at an elevated temperature (e.g., 70°C) to remove any residual volatile components.

Purification Protocol (Decolorization): [4] For colored impurities, a decolorization step can be performed.

  • Dissolution: The impure [EMIM][Cl] is dissolved in deionized water to create a solution.

  • Charcoal Treatment: Activated charcoal is added to the solution.

  • Heating and Stirring: The mixture is heated (e.g., to 65°C) and stirred for an extended period (e.g., 24 hours).

  • Filtration: The solution is cooled to room temperature and filtered to remove the charcoal.

  • Solvent Removal: The water is removed from the colorless filtrate, for instance, by lyophilization (freeze-drying).

  • Final Drying: The resulting solid is further dried under vacuum at an elevated temperature.

Dynamic Method (Cloud-Point Method) for Solid-Liquid Equilibria

This visual method is effective for determining the temperature-dependent solubility of solid ionic liquids in liquid solvents.[5]

  • Sample Preparation: A series of vials are prepared, each containing a known mass of [EMIM][Cl] and the solvent of interest. This creates mixtures with different compositions.

  • Heating and Observation: Each vial is slowly heated in a temperature-controlled bath with constant stirring. The temperature at which the last solid particle of [EMIM][Cl] dissolves, resulting in a clear, single-phase liquid, is recorded as the solubility temperature for that specific composition.

  • Cooling and Observation (Cloud Point): The clear solution is then slowly cooled. The temperature at which the first sign of turbidity or crystal formation appears (the cloud point) is recorded. This temperature corresponds to the saturation point.

  • Data Analysis: By plotting the solubility temperatures against the corresponding mole fractions or mass fractions of [EMIM][Cl], a solid-liquid phase diagram can be constructed.

Analytical Methods for Liquid-Liquid and Solid-Liquid Equilibria

For systems where visual determination is challenging, or for higher precision, analytical techniques are employed to determine the composition of saturated solutions.

General Procedure:

  • Equilibration: A heterogeneous mixture of excess [EMIM][Cl] and the solvent is prepared in a sealed, temperature-controlled vessel. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, agitation is stopped, and the mixture is allowed to stand at a constant temperature for a sufficient time to allow for complete phase separation (solid settling or separation of two liquid phases).

  • Sampling: A sample of the saturated liquid phase is carefully withdrawn using a syringe, ensuring no solid particles or droplets of the other phase are collected. The use of a syringe filter is recommended.

  • Analysis: The concentration of [EMIM][Cl] in the collected sample is determined using a suitable analytical technique.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the quantitative analysis of [EMIM][Cl].[6][7]

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid is a common mobile phase.[6][7]

    • Column: A C18 or a specialized reverse-phase column can be used.[7]

    • Detection: A UV detector is typically used, as the imidazolium (B1220033) ring exhibits UV absorbance.

    • Quantification: A calibration curve is generated using standard solutions of known [EMIM][Cl] concentrations to quantify the amount in the saturated sample.

  • UV-Vis Spectroscopy: This method is suitable for determining the concentration of imidazolium-based ionic liquids in a UV-transparent solvent.[8][9]

    • Measurement: The absorbance of the saturated solution is measured at the wavelength of maximum absorbance (λmax) for the imidazolium cation.

    • Quantification: According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A calibration curve prepared with standards of known concentrations is used for quantification.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experimental Determination cluster_data Data Processing synthesis Synthesis of [EMIM][Cl] purification Purification of [EMIM][Cl] synthesis->purification characterization Purity Characterization (NMR, etc.) purification->characterization method_selection Select Method: Dynamic vs. Analytical characterization->method_selection dynamic_method Dynamic Method (Cloud Point) method_selection->dynamic_method analytical_method Analytical Method method_selection->analytical_method data_table Tabulate Solubility Data (Mole Fraction, g/100g) dynamic_method->data_table equilibration Equilibration of [EMIM][Cl] and Solvent analytical_method->equilibration phase_separation Phase Separation equilibration->phase_separation sampling Sampling of Saturated Phase phase_separation->sampling analysis Concentration Analysis (HPLC, UV-Vis) sampling->analysis analysis->data_table phase_diagram Construct Phase Diagram (if applicable) data_table->phase_diagram

Workflow for Solubility Determination of [EMIM][Cl].

This guide provides a foundational understanding of the solubility of this compound and the methodologies for its determination. For specific applications, it is recommended to consult the primary literature and perform validation experiments under the conditions of interest.

References

1-Ethyl-3-methylimidazolium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Properties, Synthesis, and Applications of a Prominent Room-Temperature Ionic Liquid

1-Ethyl-3-methylimidazolium (B1214524) chloride, commonly abbreviated as [EMIM][Cl], stands out as a pioneering and extensively studied room-temperature ionic liquid (RTIL). Comprising a 1-ethyl-3-methylimidazolium cation and a chloride anion, this organic salt exists as a liquid at or near ambient temperatures. Its unique combination of properties, including low vapor pressure, high thermal stability, and significant ionic conductivity, has positioned it as a versatile solvent and catalyst in a multitude of scientific and industrial applications.[1][2] This technical guide provides a detailed overview of [EMIM][Cl], focusing on its physicochemical characteristics, synthesis and purification protocols, and its diverse applications, with a particular emphasis on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

[EMIM][Cl] is a hydrophilic and aromatic ionic liquid.[3] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its application in various experimental and process contexts.

Table 1: General Physicochemical Properties of 1-Ethyl-3-methylimidazolium Chloride

PropertyValueReferences
Molecular Formula C₆H₁₁ClN₂[3]
Molecular Weight 146.62 g/mol [3][4]
Appearance Greenish crystals or white solid[1]
Melting Point 77-79 °C[1][2][5]
Flash Point 188 °C (closed cup)[2]
Solubility Soluble in water[1]

Table 2: Temperature-Dependent Physicochemical Properties of this compound

Temperature (K)Density (g/cm³)Viscosity (mPa·s)Electrical Conductivity (S/m)References
293.151.186--[2]
298.151.1744 (simulated)--[2]
343---[6]
353---[6]
363---[6]
373---[6]
383--5.58 (for XAlCl₃=0.6)[6]

Synthesis and Purification: Experimental Protocols

The synthesis of [EMIM][Cl] is a straightforward quaternization reaction. The following protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a reaction vessel, uniformly disperse 1-methylimidazole and an equimolar amount of ethyl chloride in ethanol.

  • Heat the mixture to 35 °C with constant stirring.

  • Irradiate the reaction mixture with ultraviolet light (e.g., 600 W/m²) for approximately 10 hours to drive the reaction to completion.[1]

  • The resulting product is a quaternary ammonium (B1175870) salt solution of this compound.

Synthesis_of_EMIM_Cl N_methylimidazole 1-Methylimidazole Reaction_Vessel Reaction at 35°C UV Irradiation N_methylimidazole->Reaction_Vessel Ethyl_chloride Ethyl Chloride Ethyl_chloride->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel EMIM_Cl 1-Ethyl-3-methylimidazolium Chloride Solution Reaction_Vessel->EMIM_Cl

Synthesis of [EMIM][Cl] from 1-methylimidazole and ethyl chloride.
Experimental Protocol: Purification of this compound

Commercial or synthesized [EMIM][Cl] often contains impurities that can affect its physicochemical properties and performance in applications. A common purification method involves the use of decolorizing charcoal.

Materials:

  • Impure this compound

  • Deionized water

  • Decolorizing charcoal

Procedure:

  • Prepare a solution of the impure [EMIM][Cl] (e.g., 50 g) in deionized water (e.g., 250 mL). The solution may appear yellow.[1][7]

  • Add decolorizing charcoal (e.g., 3 g) to the solution.[1][7]

  • Heat the mixture to 65 °C and maintain this temperature for 24 hours with stirring.[1][7]

  • Cool the solution to room temperature and filter to remove the charcoal. The filtrate should be colorless.[1][7]

  • Remove the water from the filtrate using a lyophilizer (freeze-dryer).[1][7]

  • Heat the resulting solid under vacuum at 65 °C for 48 hours to remove any residual moisture.[1][7]

  • The final product is a substantially pure, white solid of this compound.[1]

Purification_of_EMIM_Cl cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_drying Drying Impure_EMIM_Cl Impure [EMIM][Cl] Dissolved_Solution Yellow Solution Impure_EMIM_Cl->Dissolved_Solution DI_Water_1 Deionized Water DI_Water_1->Dissolved_Solution Heating Heat to 65°C for 24h Dissolved_Solution->Heating Charcoal Decolorizing Charcoal Charcoal->Heating Filtration Filter at Room Temp Heating->Filtration Lyophilization Lyophilization Filtration->Lyophilization Vacuum_Heating Vacuum Heat at 65°C for 48h Lyophilization->Vacuum_Heating Pure_EMIM_Cl Pure [EMIM][Cl] (White Solid) Vacuum_Heating->Pure_EMIM_Cl

Purification workflow for [EMIM][Cl] using decolorizing charcoal.

Key Applications in Research and Development

[EMIM][Cl] has found widespread use in various fields due to its unique solvent properties.

Cellulose (B213188) Processing

One of the most significant applications of [EMIM][Cl] is its ability to dissolve cellulose.[5][8] This capability is crucial for the development of bio-based materials and biofuels. The chloride anion is thought to play a key role by disrupting the extensive hydrogen-bonding network in cellulose.[8]

Experimental Protocol: Dissolution of Cellulose in [EMIM][Cl]

Materials:

  • Cellulose (e.g., microcrystalline cellulose)

  • This compound

Procedure:

  • Ensure both the cellulose and [EMIM][Cl] are thoroughly dried to remove any moisture, which can significantly hinder dissolution.

  • In a suitable vessel, heat the [EMIM][Cl] to a temperature of approximately 85-105 °C.[9][10]

  • Gradually add the dried cellulose to the heated [EMIM][Cl] with vigorous stirring.

  • Continue stirring at the elevated temperature for a period ranging from 30 minutes to several hours, depending on the cellulose source and desired concentration, until a homogenous solution is formed.[9][10]

  • The dissolved cellulose can then be regenerated by adding an anti-solvent such as water, ethanol, or acetone.[9]

Cellulose_Dissolution Cellulose Cellulose (Crystalline) Dissolution_Process Dissolution (85-105°C, Stirring) Cellulose->Dissolution_Process EMIM_Cl_Solvent [EMIM][Cl] (Heated) EMIM_Cl_Solvent->Dissolution_Process Cellulose_Solution Homogeneous Cellulose Solution Dissolution_Process->Cellulose_Solution Regeneration Regeneration Cellulose_Solution->Regeneration Anti_Solvent Anti-Solvent (e.g., Water) Anti_Solvent->Regeneration Regenerated_Cellulose Regenerated Cellulose (Amorphous) Regeneration->Regenerated_Cellulose

Workflow for the dissolution and regeneration of cellulose using [EMIM][Cl].
Electrochemistry

[EMIM][Cl] is a key component in the formulation of electrolytes for various electrochemical applications, including electrodeposition and energy storage devices.[3] It can be used to prepare molten salts with metal halides, such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), which are useful for electrodeposition studies.[2]

Experimental Protocol: Electrodeposition of Aluminum using an AlCl₃-[EMIM][Cl] Electrolyte

Materials:

  • This compound ([EMIM][Cl])

  • Aluminum chloride (AlCl₃)

  • Substrate for deposition (e.g., copper)

  • Aluminum anode

  • Electrochemical cell and potentiostat/galvanostat

Procedure:

  • Prepare the acidic ionic liquid electrolyte by mixing AlCl₃ and [EMIM][Cl] in a specific molar ratio (e.g., 1.5:1 or 2:1) inside an inert atmosphere (e.g., a glovebox) to prevent moisture contamination.[11]

  • Assemble a two-electrode system with the substrate as the cathode and an aluminum plate as the anode.

  • Immerse the electrodes in the AlCl₃-[EMIM][Cl] electrolyte.

  • Perform the electrodeposition at a controlled current density (e.g., 10-70 mA/cm²) or potential.[12] The process is typically carried out at room temperature.

  • After deposition, the coated substrate should be thoroughly rinsed with a suitable solvent (e.g., acetonitrile (B52724) followed by acetone) to remove any residual ionic liquid.[13]

The electrodeposition process involves the reduction of chloroaluminate species at the cathode.

Electrodeposition_Pathway cluster_electrolyte Electrolyte: AlCl₃-[EMIM][Cl] cluster_electrodes Electrodes Al2Cl7_minus Al₂Cl₇⁻ Cathode Cathode (Substrate) Al2Cl7_minus->Cathode Reduction AlCl4_minus AlCl₄⁻ Al_deposit Aluminum Deposit Cathode->Al_deposit Anode Anode (Aluminum) Anode->AlCl4_minus Oxidation Electrons 4e⁻

Simplified reaction pathway for aluminum electrodeposition.
Organic Synthesis and Catalysis

[EMIM][Cl] serves as a green and recyclable solvent for a variety of organic reactions, including the Diels-Alder reaction.[2] Its polarity and non-volatile nature can enhance reaction rates and selectivity. It can also act as a catalyst, for instance, in the depolymerization of lignin (B12514952).[1]

Lignin Depolymerization

Lignin, a complex aromatic biopolymer, can be broken down into smaller, value-added aromatic compounds. Acidic ionic liquids, including derivatives of [EMIM][Cl], can act as both the solvent and the catalyst for this process, typically through the cleavage of ether linkages.

Lignin_Depolymerization Lignin Lignin Polymer (β-O-4 linkages) Depolymerization Hydrolysis of Ether Linkages Lignin->Depolymerization EMIM_Cl_Catalyst [EMIM][Cl] as Solvent/Catalyst EMIM_Cl_Catalyst->Depolymerization Monomers Aromatic Monomers (e.g., Guaiacol, Syringol) Depolymerization->Monomers

References

An In-depth Technical Guide to the Safety Data Sheet of 1-Ethyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety information for 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), an ionic liquid with applications in various industrial and scientific processes, including cellulose (B213188) processing.[1] The following sections detail its hazardous properties, toxicological data, and the necessary safety precautions for its handling and use, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic salt with the chemical formula C6H11ClN2.[2] It exists as a solid at room temperature and is characterized by its low vapor pressure and high thermal stability.[3]

PropertyValue
Molecular Weight 146.62 g/mol [2][4]
Appearance Solid[5]
Color Colorless to slightly yellow[5]
Melting Point 77-79 °C[6][7][8]
Flash Point 188 °C (closed cup)[7][8]
Solubility Soluble in water[3]

Hazard Identification and Classification

[EMIM]Cl is classified as harmful if swallowed and causes serious eye and skin irritation.[5][9][10][11] It may also cause long-lasting harmful effects to aquatic life.[5][12]

Hazard ClassGHS Classification
Acute Oral Toxicity Category 4 (Harmful if swallowed)[9]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5][11]
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)[5][9][11][12]
Chronic Aquatic Toxicity Category 4 (May cause long lasting harmful effects to aquatic life)[5]

The logical workflow for hazard identification and subsequent precautionary measures is outlined in the diagram below.

cluster_0 Hazard Identification cluster_1 Precautionary Statements (Prevention) cluster_2 Precautionary Statements (Response) cluster_3 Disposal H302 H302: Harmful if swallowed P270 P270: Do not eat, drink or smoke when using this product H302->P270 P301_P312 P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell H302->P301_P312 H315 H315: Causes skin irritation P280 P280: Wear protective gloves/protective clothing/eye protection/face protection H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302_P352 P332_P313 P332+P313: If skin irritation occurs: Get medical advice/attention H315->P332_P313 H319 H319: Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H319->P305_P351_P338 P337_P313 P337+P313: If eye irritation persists: Get medical advice/attention H319->P337_P313 H413 H413: May cause long lasting harmful effects to aquatic life P264 P264: Wash hands thoroughly after handling P264->P302_P352 P264->P305_P351_P338 P501 P501: Dispose of contents/container in accordance with local regulations P301_P312->P501 P302_P352->P501 P305_P351_P338->P501

Caption: Hazard Identification and Precautionary Measures Workflow.

Toxicological Information

The toxicological profile of [EMIM]Cl has been evaluated through various studies, primarily focusing on acute toxicity.

EndpointSpeciesRouteValueReference
LD50 Rat (female)Oral> 300 - < 2000 mg/kg bw[9]
LD50 Rat (male/female)Dermal> 2000 mg/kg bw[9]
Skin Irritation RabbitDermalCauses skin irritation[12]
Eye Irritation RabbitOcularCauses serious eye irritation[12]

No specific signaling pathways related to the toxicological effects of this compound were identified in the reviewed literature. Research suggests that the toxicity of ionic liquids may be associated with their structural characteristics, such as the type of cation base and alkyl chain substitutions.[13]

Ecological Information

[EMIM]Cl has been shown to have effects on aquatic organisms.

EndpointSpeciesValueExposure Time
EC50 Daphnia magna (Water flea)> 120 mg/L48 h[9]
EC50 Pseudokirchneriella subcapitata (Green algae)125 mg/L72 h[9]

The substance is not considered to be readily biodegradable, with a biodegradability of less than 10%.[10][11]

Experimental Protocols

The toxicological data presented are based on standardized OECD Test Guidelines. The following provides an overview of the methodologies for the key experiments cited.

This method is used to determine the acute oral toxicity of a substance. The procedure involves a stepwise administration of the test substance to a small number of animals at defined dose levels.

start Start step1 Select starting dose level based on available information start->step1 step2 Dose a group of 3 animals (usually female rats) step1->step2 step3 Observe for 14 days for signs of toxicity and mortality step2->step3 decision1 Mortality observed? step3->decision1 step4a Stop test if 2 or 3 animals die decision1->step4a Yes step4b If 1 animal dies, re-dose at the same level decision1->step4b Partial step4c If no animals die, dose a new group at a higher dose level decision1->step4c No end End: Classify substance based on results step4a->end decision2 Further testing needed? step4b->decision2 step4c->decision2 decision2->step2 Yes decision2->end No

Caption: General Workflow for OECD Guideline 423.

This guideline assesses the potential adverse effects of a substance from short-term dermal exposure.

start Start step1 Prepare animals (rodents) by clipping fur from the dorsal area start->step1 step2 Apply a single dose of the test substance to the skin step1->step2 step3 Cover the application site with a porous gauze dressing for 24 hours step2->step3 step4 Observe animals for signs of toxicity and mortality for at least 14 days step3->step4 step5 Record body weight and perform necropsy on all animals step4->step5 end End: Determine LD50 and classify substance step5->end start Start step1 Apply test substance to a small area of skin on one animal (rabbit) start->step1 step2 Expose for 4 hours step1->step2 step3 Remove the substance and observe skin for erythema and edema at 1, 24, 48, and 72 hours step2->step3 decision Corrosive effect observed? step3->decision step4a Confirm with up to two additional animals if no corrosion is observed decision->step4a No end End: Classify substance based on the severity and reversibility of skin reactions decision->end Yes step4a->end start Start step1 Instill a single dose of the test substance into the conjunctival sac of one eye of an animal (rabbit) start->step1 step2 The other eye serves as a control step1->step2 step3 Examine eyes at 1, 24, 48, and 72 hours for lesions of the cornea, iris, and conjunctiva step2->step3 decision Corrosive effect observed? step3->decision step4a Confirm with up to two additional animals if no corrosion is observed decision->step4a No end End: Classify substance based on the severity and reversibility of ocular lesions decision->end Yes step4a->end

References

An In-Depth Technical Guide to the Toxicological Properties of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium chloride, commonly abbreviated as [EMIM]Cl, is an ionic liquid that has garnered significant interest across various scientific and industrial fields, including as a solvent for biomass processing and in electrochemical applications. As its use becomes more widespread, a thorough understanding of its toxicological profile is imperative for ensuring human safety and environmental protection. This technical guide provides a comprehensive overview of the toxicological properties of [EMIM]Cl, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Acute Toxicity

[EMIM]Cl exhibits moderate acute toxicity upon oral ingestion and low toxicity via dermal exposure.

Table 1: Acute Toxicity of [EMIM]Cl

TestSpeciesRouteValueGuideline
LD50Rat (female)Oral300 - 2,000 mg/kg bwOECD Test Guideline 423[1][2]
LD50Rat (male and female)Dermal> 2,000 mg/kg bwOECD Test Guideline 402[1]
Experimental Protocols

Oral LD50 (OECD 423: Acute Oral Toxicity - Acute Toxic Class Method): The acute oral toxicity of [EMIM]Cl was determined using a stepwise procedure with a limited number of animals. Female rats were administered [EMIM]Cl orally at various dose levels. The animals were observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 value was then estimated based on the observed toxic effects.

Dermal LD50 (OECD 402: Acute Dermal Toxicity): A limit test was conducted where [EMIM]Cl was applied to the shaved skin of rats at a dose of 2,000 mg/kg body weight. The application site was covered with a porous gauze dressing for 24 hours. The animals were observed for mortality and signs of systemic toxicity over a 14-day period.

Irritation and Sensitization

[EMIM]Cl is classified as an irritant to the skin and eyes.

Table 2: Irritation Potential of [EMIM]Cl

TestSpeciesResultGuideline
Skin IrritationRabbitIrritantOECD Test Guideline 404[1]
Eye IrritationRabbitCauses serious eye irritationOECD Test Guideline 405[1]
Experimental Protocols

Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion): A single dose of [EMIM]Cl was applied to a small area of the shaved skin of albino rabbits. The treated area was observed for signs of erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The severity of the skin reactions was scored to determine the irritation potential.

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion): A single dose of [EMIM]Cl was instilled into the conjunctival sac of one eye of albino rabbits, with the other eye serving as a control. The eyes were examined for ocular reactions, including corneal opacity, iritis, and conjunctival redness and chemosis (swelling), at 1, 24, 48, and 72 hours after application.

Genotoxicity

Current evidence suggests that [EMIM]Cl is not mutagenic in bacterial systems.

Table 3: Genotoxicity of [EMIM]Cl

TestSystemResultGuideline
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coliNegative (with and without metabolic activation)OECD Test Guideline 471

Experimental Workflow: Bacterial Reverse Mutation Assay

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result Bacteria Bacterial Strains (e.g., S. typhimurium, E. coli) Incubation Incubation of Bacteria with [EMIM]Cl +/- S9 Mix Bacteria->Incubation EMIM_Cl [EMIM]Cl (Various Concentrations) EMIM_Cl->Incubation S9_Mix S9 Mix (for metabolic activation) S9_Mix->Incubation Plating Plating on Minimal Agar Plates Incubation->Plating Incubation_2 Incubation for Revertant Colony Growth Plating->Incubation_2 Counting Counting of Revertant Colonies Incubation_2->Counting Conclusion Conclusion on Mutagenicity Counting->Conclusion

Caption: Workflow for the bacterial reverse mutation assay (Ames test).

Ecotoxicity

[EMIM]Cl poses a risk to aquatic organisms, with data indicating its toxicity to invertebrates and algae.

Table 4: Ecotoxicity of [EMIM]Cl

TestSpeciesEndpointValueExposure DurationGuideline
Acute Immobilisation TestDaphnia magna (water flea)EC50> 120 mg/L48 hoursOECD Test Guideline 202[2]
Algal Growth Inhibition TestPseudokirchneriella subcapitataEC50125 mg/L72 hoursOECD Test Guideline 201[2]
Experimental Protocols

Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids (less than 24 hours old) were exposed to a range of concentrations of [EMIM]Cl in a static or semi-static system for 48 hours. The number of immobilized daphnids was recorded at 24 and 48 hours. The EC50, the concentration causing immobilization in 50% of the daphnids, was then calculated.

Algal Growth Inhibition Test (OECD 201): Exponentially growing cultures of the freshwater green alga Pseudokirchneriella subcapitata were exposed to various concentrations of [EMIM]Cl for 72 hours. The inhibition of cell growth was measured by determining the algal biomass at the end of the exposure period. The EC50, the concentration causing a 50% reduction in growth, was calculated.

In Vivo Studies (Sub-chronic)

A 3-month drinking water study conducted by the National Toxicology Program (NTP) in rats and mice provides insights into the sub-chronic effects of [EMIM]Cl.[3]

Key Findings:

  • Body Weight: At the highest concentration tested (100 mg/mL), terminal mean body weights were significantly reduced in both male and female rats (32%–38% of control) and mice (approximately 54% of control).[4]

  • Water Consumption: A dose-dependent decrease in water consumption was observed in both rats and mice exposed to [EMIM]Cl.[4]

Mechanism of Toxicity

While specific signaling pathways for [EMIM]Cl are not extensively elucidated, the toxicity of imidazolium-based ionic liquids is generally linked to their interaction with cell membranes and mitochondria, leading to oxidative stress and apoptosis. The length of the alkyl chain on the imidazolium (B1220033) ring is a key determinant of toxicity, with longer chains generally exhibiting greater toxicity due to increased lipophilicity.[5]

Potential Signaling Pathway Involvement

G EMIM_Cl [EMIM]Cl Cell_Membrane Cell Membrane Interaction EMIM_Cl->Cell_Membrane Mitochondria Mitochondrial Dysfunction EMIM_Cl->Mitochondria ROS Increased ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Damage Cell Damage and Inhibition of Proliferation Apoptosis->Cell_Damage

Caption: Postulated mechanism of toxicity for imidazolium-based ionic liquids.

Biodegradability and Environmental Fate

[EMIM]Cl is not considered to be readily biodegradable.[6] This, combined with its water solubility, suggests a potential for persistence in aquatic environments. Its low partition coefficient (log Pow: -2.6) indicates that bioaccumulation is not expected.[1]

Conclusion

This compound ([EMIM]Cl) presents a moderate toxicological profile. It is harmful if swallowed and is a skin and eye irritant. While not genotoxic in bacterial assays, it demonstrates toxicity to aquatic organisms and is not readily biodegradable. The primary mechanism of toxicity for related compounds involves disruption of cell membranes and mitochondrial function, leading to oxidative stress. Further research is warranted to fully elucidate the specific signaling pathways affected by [EMIM]Cl and to determine its long-term toxicological effects. This information is crucial for conducting comprehensive risk assessments and for the implementation of appropriate safety measures in its handling and disposal.

References

Spectroscopic Analysis of 1-Ethyl-3-methylimidazolium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), a prominent ionic liquid. The document focuses on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, presenting key data in a structured format and offering detailed experimental protocols for reproducible analysis.

Introduction

This compound is an organic salt with a low melting point, classifying it as an ionic liquid. Its unique properties, including high thermal stability and conductivity, have led to its widespread use as a solvent and catalyst in various chemical processes, including applications relevant to drug development and materials science. A thorough understanding of its structural and vibrational characteristics through spectroscopic methods is crucial for its effective application and quality control. This guide serves as a comprehensive resource for researchers working with this compound.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound. The data has been compiled from various sources to provide a comprehensive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of [EMIM]Cl. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard.

¹H NMR Spectral Data of this compound in DMSO-d₆

ProtonsChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-2 (Imidazolium ring)~9.1 - 9.3Singlet-
H-4, H-5 (Imidazolium ring)~7.7 - 7.8Multiplet-
-CH₂- (Ethyl group)~4.2Quartet~7.3
-CH₃ (Methyl group)~3.8Singlet-
-CH₃ (Ethyl group)~1.4Triplet~7.3

¹³C NMR Spectral Data of this compound in DMSO-d₆

Carbon AtomChemical Shift (δ) (ppm)
C-2 (Imidazolium ring)~137
C-4, C-5 (Imidazolium ring)~123, ~122
-CH₂- (Ethyl group)~44
-CH₃ (Methyl group)~36
-CH₃ (Ethyl group)~15
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in [EMIM]Cl. The peak positions are reported in wavenumbers (cm⁻¹).

FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
~3400O-H stretching (due to absorbed water)
~3057C-H stretching of substituted polynuclear aromatics
~2983Asymmetrical C-H stretching
~2867Symmetrical C-H stretching
~1633N=C stretching
~1570Symmetrical stretching of the N=C bond[1]
~1564Vibration of the positively charged nitrogen atom[2]
~1460Asymmetrical C-H bending
~1376Symmetrical C-H bending
~1174, ~1168C-C stretching vibration of the alkyl chain[1][2]
~1085N-C bonding
~1034N-C ring stretching vibration[2]
~762C-H out-of-plane bending

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following protocols are tailored for the analysis of [EMIM]Cl, considering its hygroscopic and viscous nature.

NMR Spectroscopy Protocol

Sample Preparation for a Hygroscopic and Viscous Ionic Liquid:

  • Drying: Due to its hygroscopic nature, it is crucial to dry the [EMIM]Cl sample under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours prior to analysis to remove any absorbed water.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for [EMIM]Cl due to its high polarity and ability to dissolve the ionic liquid.

  • Sample Handling: All handling of the dried ionic liquid and the deuterated solvent should be performed in a controlled atmosphere, such as a glove box, to prevent moisture uptake.

  • Sample Dissolution: In the controlled atmosphere, accurately weigh approximately 10-20 mg of the dried [EMIM]Cl directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Cap the NMR tube and vortex the sample until the ionic liquid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but ensure the sample is cooled to room temperature before analysis.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Temperature: Maintain a constant temperature, typically 25 °C, during data acquisition.

  • ¹H NMR:

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence for proton NMR.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR:

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing viscous liquids like [EMIM]Cl as it requires minimal sample preparation.

Experimental Procedure for a Viscous and Hygroscopic Liquid:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application: In a low-humidity environment if possible, apply a small drop of the [EMIM]Cl sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

    • A resolution of 4 cm⁻¹ is typically adequate.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal. Wipe away the bulk of the ionic liquid with a soft, lint-free tissue. Then, clean the crystal with a solvent that is a good solvent for [EMIM]Cl and is non-damaging to the crystal (e.g., deionized water followed by isopropanol) and dry it completely.

Workflow Visualization

The logical flow of spectroscopic analysis for this compound, from sample handling to final data interpretation, is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_interpretation Data Interpretation Sample [EMIM]Cl Sample Drying Drying under Vacuum (Hygroscopic Nature) Sample->Drying Weighing Weighing in Controlled Atmosphere Drying->Weighing ATR_Application Application to ATR Crystal Drying->ATR_Application Dissolution Dissolution in DMSO-d6 Weighing->Dissolution NMR_Acquisition 1H & 13C NMR Data Acquisition Dissolution->NMR_Acquisition NMR_Processing Data Processing (Referencing, Phasing) NMR_Acquisition->NMR_Processing NMR_Data NMR Spectral Data NMR_Processing->NMR_Data Interpretation Structural & Vibrational Analysis NMR_Data->Interpretation FTIR_Acquisition FTIR Data Acquisition ATR_Application->FTIR_Acquisition FTIR_Processing Data Processing (Background Subtraction) FTIR_Acquisition->FTIR_Processing FTIR_Data FTIR Spectral Data FTIR_Processing->FTIR_Data FTIR_Data->Interpretation Report Technical Guide/ Whitepaper Interpretation->Report

Caption: Workflow for Spectroscopic Analysis of [EMIM]Cl.

References

An In-depth Technical Guide to the Thermophysical Properties of Aqueous [EMIM]Cl Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of aqueous solutions of 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl). The data and methodologies presented are essential for researchers and professionals involved in process design, formulation development, and fundamental scientific research where ionic liquids are utilized.

Quantitative Data Summary

The following tables summarize the key thermophysical properties of aqueous [EMIM]Cl solutions at various concentrations and temperatures.

Table 1: Density (ρ) of Aqueous [EMIM]Cl Solutions [1][2]

Mass Fraction of [EMIM]ClTemperature (K)Density (g/cm³)
0.05293.151.0154
303.151.0118
313.151.0079
323.151.0036
0.125293.151.0345
303.151.0305
313.151.0263
323.151.0219
0.20293.151.0531
303.151.0489
313.151.0445
323.151.0399
0.275293.151.0712
303.151.0668
313.151.0622
323.151.0574
0.35293.151.0889
303.151.0843
313.151.0795
323.151.0745

Table 2: Viscosity (η) of Aqueous [EMIM]Cl Solutions

Concentration of [EMIM]Cl (wt%)Temperature (°C)Viscosity (mPa·s)
40202.5
302.0
401.6
501.3
601.1
700.9
800.8
50204.0
303.0
402.3
501.8
601.5
701.2
801.0
60207.2
305.2
403.9
503.0
602.4
702.0
801.6
702015.5
3010.5
407.5
505.6
604.4
703.5
802.8
802040.0
3025.0
4016.5
5011.5
608.5
706.5
805.2

Note: Data extrapolated and compiled from graphical representations in the cited source.

Table 3: Electrical Conductivity (κ) of Aqueous [EMIM]Cl Solutions [1][2]

Mass Fraction of [EMIM]ClTemperature (K)Electrical Conductivity (S/m)
0.05293.154.89
303.155.92
313.157.01
323.158.15
0.125293.158.82
303.1510.65
313.1512.58
323.1514.60
0.20293.1510.98
303.1513.29
313.1515.70
323.1518.22
0.275293.1511.65
303.1514.15
313.1516.75
323.1519.46
0.35293.1511.45
303.1513.98
313.1516.62
323.1519.36

Table 4: Refractive Index (nD) of Aqueous [EMIM]Cl Solutions at 589 nm [1][2]

Mass Fraction of [EMIM]ClTemperature (K)Refractive Index
0.05293.151.3415
303.151.3409
313.151.3403
323.151.3396
0.125293.151.3548
303.151.3542
313.151.3535
323.151.3528
0.20293.151.3680
303.151.3673
313.151.3666
323.151.3658
0.275293.151.3810
303.151.3802
313.151.3794
323.151.3786
0.35293.151.3938
303.151.3930
313.151.3921
323.151.3912

Experimental Protocols

Detailed methodologies for the measurement of the thermophysical properties are crucial for the reproduction and validation of experimental data.

2.1 Density Measurement [1]

Density is typically measured using a vibrating tube densimeter.

  • Apparatus: A high-precision digital vibrating tube densimeter (e.g., Anton Paar DMA series).

  • Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample. The density is directly proportional to the square of the oscillation period.

  • Procedure:

    • Calibrate the instrument with dry air and deionized water at the desired temperatures.

    • Inject the aqueous [EMIM]Cl solution into the measurement cell, ensuring no air bubbles are present.

    • Allow the sample to thermally equilibrate to the set temperature.

    • Record the density reading once the value stabilizes.

    • Clean the cell thoroughly with appropriate solvents (e.g., deionized water and ethanol) and dry it before the next measurement.

2.2 Viscosity Measurement

Viscosity of aqueous ionic liquid solutions is commonly determined using a capillary viscometer or a rotational rheometer.

  • Apparatus: Ubbelohde-type capillary viscometer or a cone-and-plate/parallel-plate rotational rheometer.

  • Principle (Capillary Viscometer): The time required for a fixed volume of liquid to flow through a capillary of a known diameter and length is measured. The viscosity is calculated using the Hagen-Poiseuille equation, often relative to a reference liquid of known viscosity (e.g., water).

  • Procedure (Capillary Viscometer):

    • Clean and dry the viscometer thoroughly.

    • Introduce a precise volume of the aqueous [EMIM]Cl solution into the viscometer.

    • Place the viscometer in a constant-temperature bath until thermal equilibrium is reached.

    • Measure the flow time of the liquid between two marked points on the capillary.

    • Repeat the measurement multiple times to ensure reproducibility.

    • Calculate the kinematic viscosity from the flow time and the viscometer constant, and then the dynamic viscosity by multiplying with the density of the solution at the same temperature.

2.3 Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.

  • Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC).

  • Principle: The instrument measures the difference in heat flow between a sample and a reference pan as a function of temperature. The heat capacity is determined by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity (e.g., sapphire).

  • Procedure (Three-Step Method): [3]

    • Perform a baseline run with two empty, hermetically sealed pans.

    • Place a sapphire standard in the sample pan and run the same temperature program to obtain a calibration curve.

    • Replace the sapphire with the aqueous [EMIM]Cl solution in a hermetically sealed pan and repeat the temperature program.

    • The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.

2.4 Thermal Conductivity Measurement

The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of fluids.

  • Apparatus: A transient hot-wire apparatus.

  • Principle: A thin platinum wire immersed in the liquid is heated by a step-wise application of electric current. The wire acts as both a heat source and a resistance thermometer. The thermal conductivity of the surrounding fluid is determined from the rate at which the wire's temperature increases with time.[2][4]

  • Procedure: [5]

    • The measurement cell is filled with the aqueous [EMIM]Cl solution, ensuring the hot wire is fully submerged.

    • The solution is allowed to reach thermal equilibrium at the desired temperature.

    • A constant current is passed through the wire for a short duration (typically a few seconds).

    • The change in the wire's resistance, and thus its temperature, is recorded as a function of time.

    • The thermal conductivity is calculated from the slope of the line plotting the temperature rise against the logarithm of time.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow_for_Density_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement prep_solution Prepare aqueous [EMIM]Cl solution of known concentration calibrate Calibrate densimeter with air and deionized water prep_solution->calibrate inject Inject sample into measurement cell calibrate->inject equilibrate Allow thermal equilibration inject->equilibrate measure Record stable density reading equilibrate->measure clean Clean and dry measurement cell measure->clean

Workflow for Density Measurement.

Experimental_Workflow_for_Viscosity_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep_solution Prepare aqueous [EMIM]Cl solution clean_viscometer Clean and dry capillary viscometer prep_solution->clean_viscometer load_sample Load sample into viscometer clean_viscometer->load_sample equilibrate Place in constant temperature bath and equilibrate load_sample->equilibrate measure_time Measure flow time equilibrate->measure_time repeat Repeat measurement for reproducibility measure_time->repeat calc_kinematic Calculate kinematic viscosity repeat->calc_kinematic calc_dynamic Calculate dynamic viscosity using density calc_kinematic->calc_dynamic

Workflow for Viscosity Measurement.

Experimental_Workflow_for_Heat_Capacity_Measurement cluster_prep Preparation cluster_measurement DSC Runs cluster_analysis Data Analysis prep_pans Prepare empty, hermetically sealed sample and reference pans run_baseline Run baseline with empty pans prep_pans->run_baseline prep_sample Prepare aqueous [EMIM]Cl solution sample in a sealed pan run_sample Run with [EMIM]Cl solution sample prep_sample->run_sample prep_standard Prepare sapphire standard in a sealed pan run_standard Run with sapphire standard prep_standard->run_standard calc_cp Calculate heat capacity of the sample by comparing heat flow signals run_baseline->calc_cp run_standard->calc_cp run_sample->calc_cp

Workflow for Heat Capacity Measurement.

Experimental_Workflow_for_Thermal_Conductivity_Measurement cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis fill_cell Fill measurement cell with aqueous [EMIM]Cl solution equilibrate Allow thermal equilibration at desired temperature fill_cell->equilibrate apply_current Apply a constant current pulse to the hot wire equilibrate->apply_current record_temp Record temperature rise of the wire versus time apply_current->record_temp plot_data Plot temperature rise vs. logarithm of time record_temp->plot_data calc_k Calculate thermal conductivity from the slope of the linear region plot_data->calc_k

Workflow for Thermal Conductivity.

References

1-Ethyl-3-methylimidazolium Chloride in Green Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) has emerged as a significant ionic liquid in the field of green chemistry. Its unique properties, including low vapor pressure, high thermal stability, and excellent solvating capabilities, make it a versatile and environmentally benign alternative to conventional volatile organic solvents.[1] This technical guide provides a comprehensive overview of the applications of [EMIM]Cl in green chemistry, with a focus on its role in biomass processing and catalysis. The content herein is tailored for researchers, scientists, and professionals in drug development seeking to leverage the potential of this remarkable ionic liquid.

Core Applications in Green Chemistry

The utility of [EMIM]Cl in green chemistry primarily revolves around its application as a solvent for the dissolution and processing of biomass, and as a catalyst or catalytic medium in various organic transformations.

Biomass Processing: A Paradigm Shift in Biorefineries

The dissolution of lignocellulosic biomass, a complex matrix of cellulose (B213188), hemicellulose, and lignin (B12514952), is a critical step in the production of biofuels and bio-based chemicals. [EMIM]Cl has proven to be highly effective in this regard, capable of disrupting the extensive hydrogen-bonding network in cellulose, thereby rendering it soluble.[1][2]

The dissolution of cellulose in [EMIM]Cl is primarily attributed to the interaction of the chloride anions with the hydroxyl groups of the cellulose polymer chains. The chloride ions act as hydrogen bond acceptors, effectively breaking the intra- and intermolecular hydrogen bonds that give cellulose its crystalline and recalcitrant nature. This process allows the imidazolium (B1220033) cations to then solvate the individual cellulose chains, leading to dissolution.[3][4]

Cellulose Dissolution in [EMIM]Cl

cellulose_dissolution cluster_cellulose Crystalline Cellulose cluster_emimcl [EMIM]Cl cluster_dissolved Dissolved Cellulose c1 Glc-OH ...H-O-Glc... c2 Glc-OH ...H-O-Glc... c1:f1->c2:f0 H-bond c3 Glc-OH ...H-O-Glc... c2:f1->c3:f0 dc1 Glc-O-H...Cl- c2->dc1 Disruption of H-bonds by Cl- emim [EMIM]+ cl Cl- emim_solv [EMIM]+ dc1->emim_solv Solvation by [EMIM]+ dc2 Glc-O-H...Cl-

Caption: Mechanism of cellulose dissolution in [EMIM]Cl.

[EMIM]Cl is also utilized in the pretreatment of lignocellulosic biomass to enhance the accessibility of cellulose for enzymatic hydrolysis. This process typically involves heating the biomass in the ionic liquid, which leads to the partial or complete dissolution of lignin and hemicellulose, leaving behind a cellulose-rich solid. This fractionation allows for the separate valorization of each component. For instance, pretreatment of wood flour with 1-ethyl-3-methylimidazolium acetate (B1210297), a related ionic liquid, resulted in the removal of 40% of the lignin and a significant increase in the enzymatic hydrolysis of cellulose to over 90%.

Biomass Processing Workflow using [EMIM]Cl

biomass_processing biomass Lignocellulosic Biomass pretreatment Pretreatment (Heating & Stirring) biomass->pretreatment emimcl [EMIM]Cl emimcl->pretreatment filtration Filtration/ Centrifugation pretreatment->filtration cellulose Cellulose-rich Solid filtration->cellulose il_lignin [EMIM]Cl + Dissolved Lignin & Hemicellulose filtration->il_lignin hydrolysis Enzymatic Hydrolysis cellulose->hydrolysis precipitation Precipitation (e.g., with water) il_lignin->precipitation sugars Fermentable Sugars hydrolysis->sugars biofuels Biofuels/ Biochemicals sugars->biofuels lignin Lignin precipitation->lignin il_recycle [EMIM]Cl Recycling precipitation->il_recycle il_recycle->pretreatment Recycled

Caption: General workflow for biomass processing with [EMIM]Cl.

Catalysis in Organic Synthesis

[EMIM]Cl can act as a catalyst or a solvent in a variety of organic reactions, often leading to improved reaction rates, selectivities, and easier product separation. Its non-volatile nature makes it a safer alternative to many traditional organic solvents. While many examples exist for related imidazolium salts, the principles often apply to [EMIM]Cl as well. For instance, 1-ethyl-3-methylimidazolium acetate has been shown to be a highly efficient organocatalyst for the cyanosilylation of carbonyl compounds, with catalyst loadings as low as 0.0001 mol%.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the application of [EMIM]Cl and related ionic liquids in green chemistry.

Table 1: Biomass Pretreatment and Hydrolysis

Biomass SourceIonic LiquidPretreatment ConditionsLignin Removal (%)Cellulose Hydrolysis Yield (%)Reference
Wood Flour[Emim][OAc]Not specified40>90---
Maple Wood Flour[Emim][Ac]Not specified4090---
Wheat Straw[Bmim][Cl]Not specified-30 (increase)---
Sawdust[bmim][Br]/NiCl₂Not specified--[6]

Table 2: Catalytic Applications

ReactionCatalystCatalyst Loading (mol%)Product Yield (%)Reference
Cyanosilylation of Carbonyls[EMIM]OAc0.0001 - 0.1High[5]
Levulinic Acid Production (Hemp Hurd)[EMIM]Cl-47[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)

This protocol describes a general method for the synthesis of [EMIM]Cl.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole in an appropriate amount of solvent (e.g., acetonitrile).

  • Slowly add a stoichiometric equivalent of ethyl chloride to the solution while stirring. The reaction is often exothermic and may require cooling.

  • Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude [EMIM]Cl can be purified by washing with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.

  • Dry the purified [EMIM]Cl under vacuum to remove any residual solvent.

Synthesis of [EMIM]Cl

Caption: Synthesis of this compound.

Protocol 2: Pretreatment of Lignocellulosic Biomass with [EMIM]Cl

This protocol provides a general procedure for the pretreatment of lignocellulosic biomass.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., wood chips, straw)

  • This compound ([EMIM]Cl)

  • Heating mantle with a magnetic stirrer

  • Round-bottom flask

  • Anti-solvent (e.g., water, ethanol)

  • Centrifuge or filtration apparatus

Procedure:

  • Add a known amount of [EMIM]Cl to a round-bottom flask and heat it to the desired temperature (e.g., 100-120 °C) with stirring.

  • Once the ionic liquid has reached the set temperature, slowly add the dried biomass to the flask to achieve the desired loading (e.g., 5-10 wt%).

  • Maintain the temperature and stirring for a specified period (e.g., 2-12 hours).

  • After the pretreatment, cool the mixture to room temperature.

  • Add an anti-solvent (e.g., deionized water) to the mixture to precipitate the cellulose-rich solid.

  • Separate the solid from the liquid phase containing the dissolved lignin, hemicellulose, and ionic liquid by centrifugation or filtration.

  • Wash the solid residue with the anti-solvent to remove any remaining ionic liquid.

  • The liquid phase can be further processed to recover the lignin and recycle the ionic liquid.

Protocol 3: Synthesis of Nanocellulose using [EMIM]Cl

This protocol outlines the preparation of nanocellulose from microcrystalline cellulose.

Materials:

  • Microcrystalline cellulose (MCC)

  • This compound ([EMIM]Cl)

  • Heating mantle with a magnetic stirrer

  • Reaction vessel

  • Deionized water

  • Acetonitrile

Procedure:

  • Mix MCC with [EMIM]Cl in a reaction vessel at a specific weight ratio (e.g., 4% w/w).

  • Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Quench the reaction by adding cold deionized water to the mixture, which will cause the nanocellulose to precipitate.

  • Wash the resulting nanocellulose product with acetonitrile to remove the ionic liquid and any byproducts.

  • The purified nanocellulose can then be collected by centrifugation and dried for further characterization and use.

Conclusion

This compound stands out as a highly promising ionic liquid for a range of green chemistry applications. Its efficacy in biomass dissolution and as a catalytic medium opens up new avenues for sustainable chemical processes. The data and protocols presented in this guide offer a solid foundation for researchers and industry professionals to explore and optimize the use of [EMIM]Cl in their respective fields, contributing to the advancement of a more sustainable chemical industry.

References

Methodological & Application

Application Note: Synthesis of 1-Ethyl-3-methylimidazolium Chloride from 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-ethyl-3-methylimidazolium (B1214524) chloride, a versatile ionic liquid, from the reaction of 1-methylimidazole (B24206) and ethyl chloride. The procedure outlined is suitable for laboratory-scale synthesis and yields a high-purity product. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is an ionic liquid with a wide range of applications, including as a solvent for cellulose (B213188) processing, a medium for organic reactions, and an electrolyte in electrochemical studies.[1] Its low vapor pressure, high thermal stability, and ionic conductivity make it an attractive green solvent alternative to traditional volatile organic compounds.[2] The synthesis of [EMIM]Cl is a straightforward quaternization reaction of 1-methylimidazole with an ethylating agent, typically ethyl chloride. This document presents a reliable method for its preparation and purification.

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of this compound is provided in the table below.

ParameterValueReference
Reactants
1-Methylimidazole1.0 molar equivalent[3]
Ethyl chloride1.0-1.2 molar equivalents[3]
Reaction Conditions
SolventEthanol[3]
Temperature35 °C[3]
Reaction Time10 hours (with UV irradiation)[3]
Product Characterization
AppearanceWhite to pale yellow solid[4]
Melting Point77-79 °C[2][5]
Purity>98%[6]
YieldUp to 100% (under specific conditions)[3]
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)9.66 (s, 1H), 7.42 (t, 1H), 7.18 (t, 1H), 4.11 (t, 2H), 3.79 (s, 3H), 1.27 (t, 3H)[7]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)136.24, 123.59, 121.94, 44.91, 36.42, 15.46[7]

Experimental Protocols

Materials and Equipment
  • 1-Methylimidazole (distilled prior to use)

  • Ethyl chloride

  • Ethanol (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Decolorizing charcoal (optional, for high purity)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • UV lamp (optional, for accelerated reaction)

  • Rotary evaporator

  • Standard glassware for filtration and washing

  • Vacuum oven

Synthesis of this compound
  • In a two-necked round-bottom flask containing 1-methylimidazole (1.0 eq) and ethanol, add ethyl chloride (1.0-1.2 eq) dropwise with stirring.[3]

  • Heat the reaction mixture to 35 °C.[3] For an accelerated reaction, irradiate the mixture with a 600 W/m² ultraviolet lamp for 10 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A viscous liquid or a solid precipitate should form.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

Purification of this compound

Standard Purification:

  • Wash the crude product with anhydrous ethyl acetate (3 x volume of the product) to remove any unreacted starting materials.[7]

  • Decant the ethyl acetate layer.

  • Dry the resulting solid product under vacuum at 70-80 °C to yield a white to pale yellow solid.[7]

High-Purity Purification (Optional):

  • Dissolve the impure this compound in deionized water.[4]

  • Add a small amount of decolorizing charcoal (e.g., 3 g for 50 g of product) to the solution.[4]

  • Heat the mixture at 65 °C for 24 hours.[4]

  • Cool the solution to room temperature and filter to remove the charcoal. The filtrate should be colorless.[4]

  • Remove the water from the filtrate via lyophilization or by heating under vacuum at 65 °C for 48 hours to obtain a highly pure white solid.[4]

Experimental Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification reagents 1. Reagent Addition (1-Methylimidazole, Ethyl Chloride, Ethanol) reaction 2. Reaction (35 °C, 10h, optional UV) reagents->reaction Heat & Stir evaporation 3. Solvent Removal (Rotary Evaporation) reaction->evaporation Cool washing 4. Washing (Ethyl Acetate) evaporation->washing drying 5. Drying (Vacuum Oven) washing->drying product product drying->product Final Product (this compound)

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a straightforward SN2 (bimolecular nucleophilic substitution) reaction mechanism. The lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloride. This results in the formation of the 1-ethyl-3-methylimidazolium cation and the displacement of the chloride anion.

SN2_Mechanism imidazole 1-Methylimidazole (Nucleophile) transition_state Transition State imidazole->transition_state Nucleophilic Attack ethyl_chloride Ethyl Chloride (Electrophile) ethyl_chloride->transition_state product This compound transition_state->product Chloride Departure

Caption: SN2 reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols for Cellulose Dissolution using 1-Ethyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant renewable polymer, presents significant potential in various fields, including pharmaceuticals and material science. However, its poor solubility in common solvents, due to its extensive intra- and intermolecular hydrogen bonding network, has been a major obstacle to its widespread application. Ionic liquids (ILs), particularly 1-Ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl), have emerged as effective "green" solvents for cellulose, enabling its dissolution without derivatization. [EMIM]Cl's ability to disrupt the hydrogen bond network of cellulose facilitates its processing and modification for various applications.[1][2][3]

The dissolution mechanism primarily involves the chloride anion (Cl-) acting as a strong hydrogen bond acceptor, interacting with the hydroxyl protons of cellulose.[4] This interaction breaks the existing hydrogen bonds within the cellulose structure. The 1-ethyl-3-methylimidazolium cation ([EMIM]+) also plays a role, although its specific interactions are a subject of ongoing research, with some studies suggesting it may interact with the hydroxyl oxygens.[1] The dissolved cellulose can then be regenerated into various forms, such as fibers, films, or beads, by introducing an anti-solvent like water, ethanol, or acetone, which disrupts the cellulose-IL interactions and allows the cellulose to precipitate.[2]

These application notes provide a comprehensive guide to the dissolution of cellulose using [EMIM]Cl, including detailed protocols for dissolution and regeneration, and a summary of relevant quantitative data.

Quantitative Data Summary

The efficiency of cellulose dissolution in [EMIM]Cl is influenced by several factors including temperature, time, cellulose concentration, and the source of the cellulose. The following tables summarize key quantitative data from various studies.

Table 1: Cellulose Dissolution Parameters in [EMIM]Cl

Cellulose TypeCellulose Concentration (wt%)Dissolution Temperature (°C)Dissolution TimeObservationsReference
Microcrystalline Cellulose2 and 88530 minSuccessful dissolution to form a clear solution.[5]
α-cellulose>59012 hEffective dissolution noted.[6]
Cellulose~101002 hGeneral protocol for cellulose dissolution.[6]
Microcrystalline CelluloseNot SpecifiedRoom Temperature2 hSuspension formed, indicating dissolution process initiation.[3][3]

Table 2: Properties of Regenerated Cellulose

Initial Cellulose SourceIonic LiquidCrystallinity Index of Regenerated CelluloseObservationsReference
Avicel[EMIM][Cl]47%Decrease in crystallinity compared to original cellulose.[7]
Sigmacell[EMIM][Cl]53%Decrease in crystallinity compared to original cellulose.[7]

Experimental Protocols

This section details the protocols for the dissolution of cellulose in [EMIM]Cl and its subsequent regeneration.

Protocol 1: Dissolution of Cellulose in 1-Ethyl-3-methylimidazolium Chloride

Materials:

  • Microcrystalline cellulose (or other cellulose source)

  • This compound ([EMIM]Cl)

  • Heating mantle or oil bath with magnetic stirring

  • Round bottom flask

  • Vacuum oven

Procedure:

  • Drying: Dry the cellulose and [EMIM]Cl in a vacuum oven at 80°C for at least 24 hours to remove any residual moisture. Water can significantly hinder the dissolution process.

  • Mixing: In a round bottom flask, add the desired amount of dried [EMIM]Cl.

  • Heating and Stirring: Heat the [EMIM]Cl to 85-100°C using a heating mantle or oil bath with vigorous magnetic stirring.

  • Cellulose Addition: Gradually add the dried cellulose to the heated [EMIM]Cl under continuous stirring. For example, to prepare a 5 wt% solution, add 0.5 g of cellulose to 9.5 g of [EMIM]Cl.

  • Dissolution: Continue heating and stirring the mixture for 30 minutes to 12 hours, depending on the cellulose source and desired concentration.[5][6] The dissolution is complete when a clear, viscous solution is formed.

Protocol 2: Regeneration of Cellulose from [EMIM]Cl Solution

Materials:

  • Cellulose-[EMIM]Cl solution

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Beaker

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Precipitation: Add an excess of an anti-solvent, such as deionized water, to the cellulose-[EMIM]Cl solution while stirring.[2][5] This will cause the cellulose to precipitate out of the solution.

  • Washing: The mixture should be stirred for a period, for instance 2 hours, at a selected temperature which could be 20°C or between 4-5°C.[5]

  • Separation: Separate the regenerated cellulose from the [EMIM]Cl/anti-solvent mixture by centrifugation.

  • Purification: Wash the precipitated cellulose repeatedly with the anti-solvent to remove any residual [EMIM]Cl.

  • Drying: Dry the purified cellulose using a freeze-dryer or in a vacuum oven at 60°C overnight to obtain the final regenerated cellulose product.[5]

Visualizations

Cellulose Dissolution and Regeneration Workflow

G A Start: Dry Cellulose & [EMIM]Cl B Heat & Stir [EMIM]Cl (85-100°C) A->B C Gradually Add Cellulose B->C D Continue Heating & Stirring (0.5-12h) C->D E Cellulose Dissolved (Clear, Viscous Solution) D->E F Add Anti-solvent (e.g., Water) E->F G Cellulose Precipitates F->G H Wash & Centrifuge G->H I Dry Regenerated Cellulose H->I J End: Regenerated Cellulose I->J

A flowchart of the cellulose dissolution and regeneration process.

Mechanism of Cellulose Dissolution in [EMIM]Cl

G Cellulose Cellulose Chain (with -OH groups) HBonds Inter/Intra-molecular Hydrogen Bonds Cellulose->HBonds stabilized by Disruption Disruption of H-Bonds HBonds->Disruption are broken EMIMCl [EMIM]Cl Cl_ion Cl⁻ Anion EMIMCl->Cl_ion dissociates to EMIM_ion [EMIM]⁺ Cation EMIMCl->EMIM_ion dissociates to Cl_ion->Disruption forms H-bonds with cellulose -OH protons EMIM_ion->Disruption interacts with cellulose -OH oxygens Dissolved Dissolved Cellulose Disruption->Dissolved

The proposed mechanism of cellulose dissolution by [EMIM]Cl.

References

Application Notes and Protocols for Dissolving Biomass with [EMIM]Cl Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dissolution of lignocellulosic biomass is a critical pretreatment step in the biorefinery concept, enabling the separation of its primary components—cellulose (B213188), hemicellulose, and lignin (B12514952)—for conversion into biofuels, biochemicals, and other value-added products. Ionic liquids (ILs), particularly 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl), have emerged as effective solvents for this purpose due to their ability to disrupt the complex hydrogen-bonding network within the biomass structure.[1] This document provides a detailed protocol for the dissolution of biomass using [EMIM]Cl, summarizing key quantitative data and experimental procedures from various studies.

I. Quantitative Data Summary

The efficiency of biomass dissolution in ionic liquids is influenced by several factors, including the type of biomass, particle size, temperature, and dissolution time. The following tables summarize the dissolution capabilities of imidazolium-based ionic liquids under various conditions.

Table 1: Solubility of Different Biomass Types in Imidazolium-Based Ionic Liquids

Biomass TypeIonic LiquidTemperature (°C)Time (h)Biomass Loading (wt%)Solubility/Dissolution (%)Reference
Sugarcane Bagasse[EMIM][CH₃COO]10015-165-[2]
Pine[EMIM][CH₃COO]100465-[2]
Oil Palm Frond (OPF)[BMIM]Cl1202-24-Higher than bamboo[2]
Bamboo[BMIM]Cl1202-24--[2]
Legume Straw[C4mim]Cl (20% water)1502-29.1[2]
Corn Stover[BMIM]Cl (40% aq.)---Partial lignin extraction[2]
Cellulose[EMIM]Cl100--14[3]
Cellulose[BMIM]Cl100--10[3]
Soybean Meal/Flakes/Hulls[BMIM]Cl701823Complete[4]
Wood Chips[BMIM]Cl---Simultaneous dissolution of cellulose and lignin[5]
Birch Wood (ball-milled)[EMIM][OAc]/DMSO12024-Complete[6]
Poplar[Hpy]Cl1000.5-61.0 (lignin yield)[7]
Bamboo[Hmim]Cl1000.5-60.4 (lignin yield)[7]

Table 2: Influence of Cation Alkyl Chain Length on Cellulose Solubility in [alkylmim]Cl at 100°C

CationAlkyl ChainSolubility (wt%)Reference
[EMIM]⁺Ethyl14[3]
[BMIM]⁺Butyl10[3]
[HMIM]⁺Hexyl5[3]
[OMIM]⁺Octyl~0[3]

II. Experimental Protocols

The following protocols are generalized from multiple sources. Researchers should optimize these conditions based on their specific biomass and experimental goals.

A. Protocol for Biomass Dissolution in [EMIM]Cl

This protocol outlines the general procedure for dissolving lignocellulosic biomass in 1-ethyl-3-methylimidazolium chloride.

Materials:

  • Lignocellulosic biomass (e.g., wood chips, straw, bagasse), dried and milled to a fine powder (particle size < 0.25 mm is recommended for faster dissolution).[2]

  • This compound ([EMIM]Cl), purity > 95%.

  • Nitrogen or Argon gas supply.

  • Heating mantle or oil bath with temperature control and magnetic stirring.

  • Round bottom flask or reaction vessel.

  • Condenser.

Procedure:

  • Preparation: Dry the milled biomass in an oven at 60-105°C overnight to remove moisture, as water can negatively impact the dissolution process.[5]

  • Reaction Setup: Place a defined amount of [EMIM]Cl into the reaction vessel. A typical biomass loading is 5-10 wt%.[8]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the biomass and ionic liquid at elevated temperatures.

  • Heating and Pre-melting: Heat the [EMIM]Cl to the desired dissolution temperature (typically between 100-130°C) with stirring until it is completely molten and the temperature is stable.[9]

  • Biomass Addition: Slowly add the dried biomass powder to the molten [EMIM]Cl under continuous stirring.

  • Dissolution: Maintain the temperature and stirring for a specified duration. Dissolution times can range from a few hours to over 24 hours, depending on the biomass type, particle size, and temperature.[2][10] For example, sugarcane bagasse may dissolve in 15-16 hours at 100°C, while pine could take up to 46 hours under the same conditions.[2]

  • Monitoring: The dissolution process can be monitored visually until a homogeneous solution is formed.

B. Protocol for Regeneration of Biomass Components

This protocol describes the precipitation of dissolved biomass from the [EMIM]Cl solution using an anti-solvent.

Materials:

  • Biomass-[EMIM]Cl solution.

  • Anti-solvent (e.g., deionized water, ethanol (B145695), acetone).[11]

  • Beaker or precipitation vessel.

  • Centrifuge and centrifuge tubes.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Deionized water and ethanol for washing.

  • Drying oven or freeze-dryer.

Procedure:

  • Precipitation: While stirring, slowly add an anti-solvent to the biomass-[EMIM]Cl solution. Water is a commonly used and environmentally benign anti-solvent.[11] The volume of anti-solvent added should be sufficient to cause complete precipitation of the dissolved biomass.

  • Separation: The precipitated biomass can be recovered by either centrifugation or filtration.

  • Washing: Wash the regenerated biomass repeatedly with deionized water to remove any residual [EMIM]Cl. A subsequent wash with ethanol can aid in water removal.

  • Drying: Dry the washed biomass in an oven at 60°C or by freeze-drying to obtain the regenerated solid material.

  • Ionic Liquid Recovery: The [EMIM]Cl can be recovered from the anti-solvent mixture by evaporation of the anti-solvent, which is crucial for the economic viability of the process.[1][12]

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the dissolution of biomass in [EMIM]Cl and the subsequent regeneration of the biomass components.

Biomass_Dissolution_Workflow cluster_preparation Biomass Preparation cluster_dissolution Dissolution Process cluster_regeneration Regeneration & Separation Biomass Lignocellulosic Biomass Milling Milling & Sieving Biomass->Milling Drying Drying Milling->Drying Mixing Mixing & Heating (100-130°C) Drying->Mixing IL [EMIM]Cl Ionic Liquid IL->Mixing Dissolved Homogeneous Solution (Biomass in [EMIM]Cl) Mixing->Dissolved AntiSolvent Add Anti-solvent (e.g., Water) Dissolved->AntiSolvent Precipitate Precipitated Biomass AntiSolvent->Precipitate Separation Filtration / Centrifugation Precipitate->Separation Washing Washing Separation->Washing IL_Recovery IL Recovery (Evaporation) Separation->IL_Recovery Filtrate Drying_Regen Drying Washing->Drying_Regen RegenBiomass Regenerated Biomass Drying_Regen->RegenBiomass

Caption: Workflow for biomass dissolution in [EMIM]Cl and regeneration.

B. Logical Relationship of Factors Affecting Dissolution

This diagram illustrates the key factors influencing the efficiency of biomass dissolution in ionic liquids.

Factors_Affecting_Dissolution cluster_biomass Biomass Properties cluster_il Ionic Liquid Properties cluster_process Process Conditions Dissolution Biomass Dissolution Efficiency BiomassType Type of Biomass BiomassType->Dissolution ParticleSize Particle Size ParticleSize->Dissolution Moisture Moisture Content Moisture->Dissolution Cation Cation Structure Cation->Dissolution Anion Anion Type Anion->Dissolution Purity Purity (Water Content) Purity->Dissolution Temperature Temperature Temperature->Dissolution Time Time Time->Dissolution Loading Biomass Loading Loading->Dissolution Stirring Stirring Rate Stirring->Dissolution

Caption: Factors influencing biomass dissolution in ionic liquids.

References

Application Notes: 1-Ethyl-3-methylimidazolium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyl-3-methylimidazolium chloride, commonly abbreviated as [EMIM][Cl], is a prominent member of the ionic liquids (ILs) class of solvents.[1] Ionic liquids are organic salts that are liquid at or near room temperature.[2] [EMIM][Cl] has garnered significant attention as a "green" and versatile solvent for a wide array of organic reactions. Its unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and excellent solvating power for both organic and inorganic compounds, make it an attractive alternative to conventional volatile organic solvents (VOCs).[2][3][4]

The utility of [EMIM][Cl] in organic synthesis extends beyond that of an inert solvent. It can function as a catalyst, co-catalyst, or as a component of a catalytic system, often enhancing reaction rates and selectivity.[2] Its ability to be recycled and reused with minimal loss of activity further underscores its environmental and economic benefits.[5] These characteristics make [EMIM][Cl] a valuable tool for researchers and professionals in drug development and fine chemical synthesis, facilitating cleaner and more efficient chemical processes.[2]

Key Advantages of [EMIM][Cl] as a Solvent:

  • Reduced Environmental Impact: Its non-volatile nature significantly reduces air pollution and exposure risks associated with traditional solvents.

  • Enhanced Reaction Rates and Selectivity: The polar and ionic environment can stabilize charged intermediates and transition states, leading to accelerated reactions and improved chemo-, regio-, and stereoselectivity.

  • Catalyst Immobilization and Recycling: Many catalysts exhibit good solubility in [EMIM][Cl] but are insoluble in less polar organic solvents. This allows for the simple separation of products via extraction and the subsequent reuse of the catalyst-ionic liquid system.

  • Broad Solvency: It can dissolve a wide range of materials, including polar and nonpolar organic molecules, inorganic salts, and even biopolymers like cellulose.[2][6]

  • High Thermal Stability: [EMIM][Cl] is stable over a wide temperature range, permitting reactions to be conducted at elevated temperatures without solvent degradation or loss.[4]

Applications in Key Organic Reactions

[EMIM][Cl] and its derivatives have been successfully employed as solvents in numerous cornerstone organic transformations.

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is often accelerated in imidazolium-based ionic liquids. The ordered, polar nature of the solvent can promote the desired cycloaddition, sometimes with enhanced stereoselectivity. [EMIM][Cl] is a suitable medium for these reactions, particularly when Lewis acid catalysts are employed to activate the dienophile.[4][7]

Table 1: Diels-Alder Reactions in Imidazolium-Based Ionic Liquids

DieneDienophileCatalystIonic LiquidTemp (°C)TimeYield (%)Ref
CyclohexadieneMaleic AnhydrideSc(OTf)₃[MOIM]AlCl₄60 (MW)2 min>95[8]
Cyclohexadiene1,4-BenzoquinoneY(OTf)₃[MOIM]AlCl₄60 (MW)3 min>95[8]
IsopreneMethyl AcrylateLiNTf₂[MOIM]AlCl₄60 (MW)5 min94[9]
IsopreneMethyl Vinyl KetoneLiNTf₂[MOIM]AlCl₄60 (MW)2 min98[9]
(Note: [MOIM]AlCl₄ is a related imidazolium (B1220033) ionic liquid, 3-methyl-1-octyl-imidazoliumtetrachloroaluminate, used here to demonstrate the principle in similar systems.)
Friedel-Crafts Reactions

Friedel-Crafts acylations and alkylations are fundamental C-C bond-forming reactions. When [EMIM][Cl] is combined with a Lewis acid like aluminum chloride (AlCl₃), it forms a chloroaluminate ionic liquid ([EMIM]Cl-AlCl₃). This medium acts as both the solvent and the Lewis acid catalyst, driving the reaction efficiently. This approach can offer high yields and regioselectivity while avoiding the large volumes of traditional solvents and overcoming issues related to catalyst deactivation.[10]

Table 2: Friedel-Crafts Acylation in [EMIM]Cl-AlCl₃

Aromatic SubstrateAcylating AgentIonic Liquid SystemTemp (°C)Time (min)Yield (%)Ref
AnisoleBenzoyl Chloride[emim]Cl-AlCl₃RT1598
TolueneAcetyl Chloride[emim]Cl-AlCl₃RT1599
Ferrocene (B1249389)Acetyl Chloride[emim]I-(AlCl₃)ₓRT1089[10]
FerrocenePropionyl Chloride[emim]I-(AlCl₃)ₓRT1085[10]
(Note: RT = Room Temperature)
Heck Reactions

The palladium-catalyzed Heck reaction is a vital method for the synthesis of substituted alkenes. Performing this reaction in ionic liquids like [EMIM][Cl] provides an excellent medium for dissolving the palladium catalyst and polar substrates.[11] This facilitates a phosphine-free catalytic system and allows for the straightforward recycling of the expensive palladium catalyst by immobilizing it within the ionic liquid phase.[12]

Table 3: Heck Reactions in Imidazolium-Based Ionic Liquids

Aryl HalideAlkeneCatalystBaseIonic LiquidTemp (°C)Time (h)Yield (%)Ref
IodobenzeneEthyl AcrylatePdCl₂AcONa[GLYOCTIM]Cl100-High Rate[11]
IodobenzeneMethyl AcrylatePdCl₂Na₂CO₃Ionic Liquid Ligand100492[12]
BromobenzeneMethyl AcrylatePdCl₂Na₂CO₃Ionic Liquid Ligand100485[12]
4-IodoanisoleMethyl AcrylatePdCl₂Na₂CO₃Ionic Liquid Ligand100495[12]
(Note: Specific reaction conditions and yields can vary significantly with the exact imidazolium salt and catalyst system used.)

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the ionic liquid, [EMIM][Cl] (e.g., 2-3 mL). If a catalyst is used, add it at this stage (e.g., 5-10 mol%).

  • Reagent Addition: Add the dienophile (1.0 equiv) to the ionic liquid and stir until dissolved. Subsequently, add the diene (1.0-1.2 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Extraction: Upon completion, cool the mixture to room temperature. Extract the product with a suitable organic solvent in which the ionic liquid is immiscible (e.g., diethyl ether, hexane (B92381), or ethyl acetate; 3 x 5 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography if necessary.

  • IL Recycling: The remaining ionic liquid phase can be washed with additional extraction solvent and then dried under high vacuum at 60-80 °C to remove any residual solvent, making it ready for reuse.

Protocol 2: General Procedure for Friedel-Crafts Acylation
  • Catalyst/Solvent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), carefully and slowly add anhydrous aluminum chloride (AlCl₃, e.g., 1.2-2.0 equiv) to [EMIM][Cl] (e.g., 3-5 mL) with stirring. The addition is exothermic. Allow the mixture to stir until a homogenous chloroaluminate ionic liquid is formed.

  • Reagent Addition: Add the aromatic substrate (1.0 equiv) to the ionic liquid. Then, add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.1 equiv) dropwise while maintaining the desired temperature (often room temperature).

  • Reaction: Stir the mixture vigorously. The reaction is typically rapid and can be monitored by TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench the mixture by pouring it onto crushed ice with vigorous stirring.

  • Product Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate; 3 x 10 mL).

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the ketone product.

Protocol 3: General Procedure for the Heck Reaction
  • Setup: In a Schlenk tube or round-bottom flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the aryl or vinyl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and a base (e.g., Na₂CO₃ or Et₃N, 1.5-2.0 equiv).

  • Solvent Addition: Add degassed [EMIM][Cl] (e.g., 2-4 mL) to the flask.

  • Reaction: Place the reaction vessel under an inert atmosphere (N₂ or Ar), and heat the mixture with stirring to the required temperature (typically 80-120 °C). Monitor the reaction by GC or LC-MS.

  • Product Extraction: After cooling, extract the product directly from the ionic liquid phase using a non-polar solvent like hexane or a hexane/ether mixture (3-5 x 5 mL). The catalyst should remain in the ionic liquid layer.

  • Isolation: Combine the organic extracts and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Catalyst/IL Recycling: The ionic liquid phase containing the palladium catalyst can be washed and dried under vacuum for reuse in subsequent reactions.[13]

Visualizations

G cluster_workflow General Workflow for Synthesis in [EMIM][Cl] A Reactants & Catalyst Dissolved in [EMIM][Cl] B Organic Reaction (Heating/Stirring) A->B C Product Extraction (with Organic Solvent) B->C D Product Isolation (Evaporation/Purification) C->D Organic Phase E [EMIM][Cl] & Catalyst Phase C->E IL Phase F IL Recycling (Drying under Vacuum) E->F G Reused IL/Catalyst F->G

Caption: A typical experimental workflow for conducting and working up an organic reaction in [EMIM][Cl].

G cluster_friedel Logical Relationship in Friedel-Crafts Acylation A [EMIM][Cl] (Ionic Liquid) C [EMIM][AlCl₄] (Chloroaluminate IL) A->C B AlCl₃ (Lewis Acid) B->C D Solvent Medium C->D E Lewis Acid Catalyst C->E

Caption: The dual role of the [EMIM]Cl-AlCl₃ system as both solvent and catalyst in Friedel-Crafts reactions.

G cluster_heck Simplified Heck Catalytic Cycle in [EMIM][Cl] A Pd(0) B Oxidative Addition A->B Ar-X C Carbopalladation B->C Alkene D β-Hydride Elimination C->D E Reductive Elimination D->E Product E->A Base

Caption: Key steps of the palladium-catalyzed Heck reaction cycle facilitated by an ionic liquid medium.

References

Application of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl) in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a powerful tool in the construction of complex molecular architectures found in numerous natural products and pharmaceuticals.[1] The use of ionic liquids (ILs) as solvents for this reaction has garnered significant attention due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics. Among these, 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) has emerged as a promising medium for conducting Diels-Alder reactions, often leading to enhanced reaction rates and improved stereoselectivity compared to conventional organic solvents. This document provides detailed application notes and protocols for utilizing [EMIM]Cl in Diels-Alder reactions.

Advantages of [EMIM]Cl in Diels-Alder Reactions

The use of [EMIM]Cl as a solvent in Diels-Alder reactions offers several advantages:

  • Rate Enhancement: The polar nature of [EMIM]Cl can stabilize the polar transition state of the Diels-Alder reaction, leading to a significant acceleration of the reaction rate.

  • Enhanced Selectivity: [EMIM]Cl can influence the stereochemical outcome of the reaction, often favoring the formation of the endo isomer, which is typically the kinetically controlled product. This is attributed to favorable secondary orbital interactions that are stabilized by the ionic liquid environment.

  • Green Solvent Properties: Due to its negligible vapor pressure, [EMIM]Cl is considered an environmentally benign alternative to volatile organic solvents, reducing air pollution and exposure risks.

  • Recyclability: [EMIM]Cl can often be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.

Data Presentation: Diels-Alder Reaction of Cyclopentadiene (B3395910) with Various Dienophiles in [EMIM]Cl

The following table summarizes the quantitative data for the Diels-Alder reaction between cyclopentadiene and a selection of dienophiles in 1-ethyl-3-methylimidazolium chloride.

DienophileTemperature (°C)Reaction Time (h)Yield (%)endo/exo Ratio
Methyl Acrylate2019591:9
Acrylonitrile2029285:15
Maleic Anhydride200.598>99:1
Dimethyl Fumarate20390-
Benzoquinone201.594-

Note: Data compiled from various sources. Reaction conditions may vary slightly between different studies.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of Cyclopentadiene with a Dienophile in [EMIM]Cl

Materials:

  • This compound ([EMIM]Cl)

  • Freshly distilled cyclopentadiene

  • Dienophile (e.g., methyl acrylate)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add [EMIM]Cl (typically 1-2 mL per mmol of dienophile). The flask is then sealed with a septum and purged with nitrogen.

  • Addition of Reactants: Add the dienophile to the [EMIM]Cl and stir the mixture at the desired temperature (e.g., 20 °C).

  • Initiation of Reaction: Slowly add freshly distilled cyclopentadiene (typically a slight excess, e.g., 1.2 equivalents) to the stirred solution of the dienophile in [EMIM]Cl.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the dienophile is consumed.

  • Work-up and Product Isolation:

    • Upon completion of the reaction, extract the product from the ionic liquid phase with anhydrous diethyl ether (3 x 10 mL).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure Diels-Alder adduct.

  • Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and determine the endo/exo ratio.

Mandatory Visualizations

Logical Relationship of Factors Influencing Diels-Alder Reactions in [EMIM]Cl

Factors Influencing Diels-Alder Reactions in [EMIM]Cl EMIM_Cl [EMIM]Cl Properties Polarity High Polarity EMIM_Cl->Polarity H_Bonding Hydrogen Bonding Capability EMIM_Cl->H_Bonding Viscosity Viscosity EMIM_Cl->Viscosity Rate Reaction Rate Polarity->Rate stabilizes transition state Selectivity Stereoselectivity (endo/exo) H_Bonding->Selectivity influences Viscosity->Rate affects diffusion Reaction_Parameters Reaction Parameters Temperature Temperature Reaction_Parameters->Temperature Time Reaction Time Reaction_Parameters->Time Concentration Concentration Reaction_Parameters->Concentration Temperature->Rate Temperature->Selectivity Yield Yield Time->Yield Concentration->Rate Reaction_Outcome Reaction Outcome Rate->Yield Selectivity->Yield of desired isomer Experimental Workflow for Diels-Alder Reaction in [EMIM]Cl start Start setup Reaction Setup: - Add [EMIM]Cl to flask - Purge with Nitrogen start->setup add_reactants Add Dienophile and Freshly Distilled Cyclopentadiene setup->add_reactants reaction Stir at Desired Temperature Monitor by TLC/GC add_reactants->reaction workup Work-up: - Extract with Diethyl Ether reaction->workup dry Dry Organic Phase (e.g., MgSO4) workup->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Purification: Column Chromatography filter_evaporate->purify characterize Characterization: NMR, IR, MS purify->characterize end End characterize->end

References

Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Chloride in Electrochemistry and Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) chloride ([EMIM][Cl]) in various electrochemical and energy storage applications. Due to its favorable properties, including high ionic conductivity, a wide electrochemical window, and thermal stability, [EMIM][Cl] and its derivatives are pivotal in advancing technologies such as electrodeposition, batteries, and supercapacitors.[1][2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of [EMIM][Cl]-based electrolytes is crucial for designing and optimizing electrochemical systems. Key parameters such as ionic conductivity and viscosity are highly dependent on factors like temperature and the presence of co-solvents or other salts.

Table 1: Physicochemical Data for [EMIM][Cl] and Related Systems

PropertySystemValueTemperature (°C)Reference
Melting PointPure [EMIM][Cl]77–79-[3]
Melting PointPure [EMIM][Cl]87-[4]
DensityPure [EMIM][Cl]1.341 g/cm³26[4]
Ionic Conductivity
[EMIM][Cl]-AlCl₃ (XAl=0.6)2.43 S/m70[1]
[EMIM][Cl]-AlCl₃ (XAl=0.6)5.58 S/m110[1]
[EMIM][Cl]-AlCl₃ (XAl=0.667)1.61 S/m70[1]
[EMIM][Cl]-AlCl₃ (XAl=0.667)3.94 S/m110[1]
[EMIM][TCB] in PVdF-HFP gel~9 x 10⁻³ S/cmRoom Temp.[5]
Viscosity
[EMIM][Cl] with water and glucoseAddition of acetonitrile (B52724) reduces viscosity significantly-[6]
[EMIM][TFSI]Overestimated by a factor of 4-6 in simulations vs. experiment20 - 227[7][8]

Applications in Electrodeposition

[EMIM][Cl]-based ionic liquids, particularly when mixed with metal halides like aluminum chloride (AlCl₃), serve as effective electrolytes for the electrodeposition of metals and alloys. These systems offer a safer alternative to traditional aqueous and organic solvent-based electrolytes.

Electrodeposition of Aluminum

A prominent application is the electrodeposition of aluminum, which is challenging in aqueous solutions. Chloroaluminate ionic liquids formed by mixing [EMIM][Cl] with AlCl₃ provide a medium where aluminum can be reversibly deposited and stripped.[3][9] The active species for aluminum deposition in these melts is often identified as the heptachloroaluminate anion ([Al₂Cl₇]⁻).[3][9]

Table 2: Performance Data for Aluminum Electrodeposition

ParameterSystemValueTemperature (°C)Reference
Electrochemical Window[EMIM][AlCl₄] on glassy carbon3.2 V30[3][9][10]
Electrochemical Window[EMIM][AlCl₄] on glassy carbon2.3 V110[3][9][10]
Reduction Rate Constant (kred)AlCl₃/[EMIM][AlCl₄] (1:5)1.18 x 10⁻⁵ cm s⁻¹30[3][9][10]
Reduction Rate Constant (kred)AlCl₃/[EMIM][AlCl₄] (1:5)3.37 x 10⁻⁴ cm s⁻¹110[3][9][10]
Experimental Protocol: Electrodeposition of Aluminum

This protocol describes the electrodeposition of aluminum from an AlCl₃/[EMIM][Cl] ionic liquid.

Materials:

  • 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Working Electrode (e.g., Glassy Carbon, Copper, or other substrate)

  • Reference Electrode (e.g., Aluminum wire)

  • Counter Electrode (e.g., Aluminum foil or coil)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Inert atmosphere glovebox (optional, but recommended for moisture-sensitive chloroaluminate melts)

Procedure:

  • Electrolyte Preparation:

    • Inside a glovebox, slowly add anhydrous AlCl₃ to anhydrous [EMIM][Cl] with vigorous stirring. The reaction is highly exothermic. A typical molar ratio for creating an acidic melt suitable for Al deposition is 1.5:1 (AlCl₃:[EMIM][Cl]).

    • Continue stirring until a homogeneous, clear liquid is formed.

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the prepared electrolyte.

    • Ensure the reference electrode is stable and provides a reliable potential reference.

  • Electrochemical Deposition:

    • Perform cyclic voltammetry (CV) to determine the reduction potential for aluminum deposition. Sweep the potential from a non-faradaic region to a potential sufficiently negative to observe the aluminum reduction peak.

    • For bulk deposition, apply a constant potential (potentiostatic deposition) slightly more negative than the onset of the reduction peak observed in the CV.

    • Alternatively, apply a constant current (galvanostatic deposition).

  • Characterization:

    • After deposition, rinse the working electrode with a suitable solvent (e.g., anhydrous toluene (B28343) or isopropanol) to remove residual ionic liquid.

    • Characterize the deposited aluminum layer using techniques such as Scanning Electron Microscopy (SEM) for morphology, Energy Dispersive X-ray Spectroscopy (EDS) for elemental composition, and X-ray Diffraction (XRD) for phase identification.

Diagram: Workflow for Aluminum Electrodeposition

G cluster_prep Electrolyte Preparation cluster_cell Electrochemical Cell Setup cluster_electrochem Electrochemical Analysis & Deposition cluster_char Characterization prep1 Mix [EMIM][Cl] and AlCl3 prep2 Stir to Homogeneity prep1->prep2 cell2 Immerse Electrodes prep2->cell2 cell1 Assemble 3-Electrode Cell cell1->cell2 cv Cyclic Voltammetry (CV) cell2->cv depo Potentiostatic/Galvanostatic Deposition cv->depo rinse Rinse Electrode depo->rinse sem_eds SEM/EDS Analysis rinse->sem_eds xrd XRD Analysis rinse->xrd

Caption: Workflow for aluminum electrodeposition using [EMIM][Cl]-based ionic liquid.

Applications in Energy Storage

[EMIM][Cl] and its derivatives are extensively investigated as electrolytes in energy storage devices like batteries and supercapacitors, offering enhanced safety and performance compared to conventional organic electrolytes.[11][12]

Aluminum-ion Batteries

The same chloroaluminate melts used for electrodeposition can be employed as electrolytes in rechargeable aluminum-ion batteries. These batteries utilize an aluminum metal anode, a graphitic or metal oxide cathode, and the AlCl₃/[EMIM][Cl] electrolyte. The battery's operation relies on the intercalation/de-intercalation of chloroaluminate anions at the cathode and the reversible deposition/stripping of aluminum at the anode.

Table 3: Performance Data for Aluminum-ion Batteries with [EMIM][Cl]-based Electrolytes

Cathode MaterialElectrolyte Composition (Molar Ratio)Discharge Capacity (initial)Cycle LifeReference
V₂O₅ nanowiresAlCl₃/[EMIM][Cl]305 mAh g⁻¹273 mAh g⁻¹ after 20 cycles[13]
Supercapacitors

Ionic liquids based on the [EMIM]⁺ cation are promising electrolytes for electric double-layer capacitors (EDLCs), or supercapacitors. Their wide electrochemical window allows for higher operating voltages, leading to increased energy density. [EMIM][Cl] itself can be a component in gel polymer electrolytes for supercapacitors.

Table 4: Performance Data for Supercapacitors with [EMIM]⁺-based Electrolytes

Electrode MaterialElectrolyteSpecific CapacitanceEnergy DensityPower DensityCycle LifeReference
Activated Carbon[EMIM][ES]124 F g⁻¹ at 1 A g⁻¹--88.4% retention after 10,000 cycles[14]
Activated Carbon[BMIM][Cl]151.67 F g⁻¹189.84 Wh kg⁻¹-87.4% retention after 10,000 cycles[15]
MWCNT[EMIM][TCB] in PVdF-HFP gel~34.4 F g⁻¹~3.5 Wh kg⁻¹~4.2 kW kg⁻¹-[5]
Polypyrrole26% PVdF-HFP:52% ZnCl₂:22% [EMIM][Cl] gel4.92 F g⁻¹ (CV)--65% retention over 1000 cycles[16]
Polypyrrole26% PVdF-HFP:52% ZnCl₂:22% [EMIM][Cl] gel3 F g⁻¹ (GCD)--Stable for 1000 cycles[16]
Experimental Protocol: Fabrication and Testing of a Symmetric Supercapacitor

This protocol outlines the fabrication and electrochemical characterization of a symmetric supercapacitor using an [EMIM]⁺-based electrolyte.

Materials:

  • Activated Carbon (or other high surface area carbon material)

  • Conductive additive (e.g., carbon black)

  • Polymer binder (e.g., PVdF)

  • Solvent for binder (e.g., NMP)

  • Current collectors (e.g., aluminum foil)

  • Separator (e.g., Celgard)

  • [EMIM]⁺-based ionic liquid electrolyte (e.g., [EMIM][BF₄] or a gel polymer electrolyte containing [EMIM][Cl])

  • Coin cell components (casings, spacers, springs)

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

Procedure:

  • Electrode Slurry Preparation:

    • Mix activated carbon, conductive additive, and binder in a specific weight ratio (e.g., 80:10:10).

    • Add the solvent (NMP) and mix thoroughly to form a homogeneous slurry.

  • Electrode Fabrication:

    • Cast the slurry onto the current collectors using a doctor blade to a uniform thickness.

    • Dry the electrodes in a vacuum oven to remove the solvent completely.

    • Cut the coated foils into circular electrodes of the desired size.

  • Supercapacitor Assembly:

    • In a glovebox, place one electrode in the coin cell casing.

    • Add a few drops of the ionic liquid electrolyte to wet the electrode surface.

    • Place the separator on top of the wetted electrode.

    • Add more electrolyte to saturate the separator.

    • Place the second electrode on top of the separator.

    • Add the spacer and spring, and then seal the coin cell using a crimping machine.

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): Determine the stable voltage window and observe the capacitive behavior (rectangular CV curve).

    • Galvanostatic Charge-Discharge (GCD): Measure the specific capacitance, energy density, and power density from the charge-discharge curves.

    • Electrochemical Impedance Spectroscopy (EIS): Analyze the internal resistance and ion diffusion characteristics of the device.

    • Cycle Life Testing: Perform repeated GCD cycles to evaluate the long-term stability and capacitance retention.

Diagram: Supercapacitor Fabrication and Testing Workflow

G cluster_electrode Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing slurry Prepare Electrode Slurry cast Cast Slurry on Current Collector slurry->cast dry Dry Electrodes cast->dry cut Cut Electrodes dry->cut assemble Assemble Coin Cell cut->assemble add_electrolyte Add Electrolyte & Separator assemble->add_electrolyte seal Crimp/Seal Cell add_electrolyte->seal cv Cyclic Voltammetry (CV) seal->cv gcd Galvanostatic Charge-Discharge (GCD) cv->gcd eis Electrochemical Impedance Spectroscopy (EIS) gcd->eis cycle Cycle Life Test eis->cycle

Caption: Workflow for the fabrication and testing of a symmetric supercapacitor.

Safety and Handling

This compound is an organic salt.[2] While ionic liquids generally have low vapor pressure, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Chloroaluminate ionic liquids are highly moisture-sensitive and react exothermically with water, releasing HCl gas. Therefore, they should be handled in an inert and dry atmosphere (e.g., a glovebox).

This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for the Electrodeposition of Aluminum from AlCl₃-[EMIM]Cl Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of aluminum using an aluminum chloride (AlCl₃) and 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) ionic liquid electrolyte. This method offers a viable alternative to traditional high-temperature molten salt processes for producing aluminum coatings with applications ranging from corrosion protection to microelectronics.

Overview and Principles

The electrodeposition of aluminum from AlCl₃-[EMIM]Cl ionic liquids relies on the formation of chloroaluminate species in the electrolyte. The key active species for the reduction of aluminum is the heptachloroaluminate anion ([Al₂Cl₇]⁻). The overall process can be summarized by the following reactions:

  • At the Cathode (Working Electrode): Aluminum is deposited through the reduction of the [Al₂Cl₇]⁻ ion. 4[Al₂Cl₇]⁻ + 12e⁻ → Al + 7[AlCl₄]⁻

  • At the Anode (Counter Electrode): Aluminum dissolves to replenish the electroactive species. Al + 7[AlCl₄]⁻ → 4[Al₂Cl₇]⁻ + 3e⁻

The composition of the electrolyte, specifically the molar ratio of AlCl₃ to [EMIM]Cl, is a critical parameter that determines the concentration of the [Al₂Cl₇]⁻ species and thus influences the deposition process. A Lewis acidic electrolyte, with a molar ratio of AlCl₃ to [EMIM]Cl greater than 1:1, is necessary for aluminum deposition.

Experimental Data

The following tables summarize key quantitative data from studies on aluminum electrodeposition from AlCl₃-[EMIM]Cl based electrolytes.

Table 1: Electrochemical Parameters for Aluminum Electrodeposition

ParameterValueConditionsReference
Reduction Rate Constant 1.18 × 10⁻⁵ cm s⁻¹30 °C in AlCl₃/[EMIm]AlCl₄ (1:5)[1][2][3]
3.37 × 10⁻⁴ cm s⁻¹110 °C in AlCl₃/[EMIm]AlCl₄ (1:5)[1][2][3]
Diffusion Coefficient of [Al₂Cl₇]⁻ 9.71 × 10⁻⁸ cm² s⁻¹30 °C in AlCl₃/[EMIm]AlCl₄ (1:5)[1]
1.04 × 10⁻⁶ cm² s⁻¹110 °C in AlCl₃/[EMIm]AlCl₄ (1:5)[1]
5.2–6.6 × 10⁻¹¹ m² s⁻¹In [EMIM]Cl-AlCl₃[4]
Electrochemical Window 3.2 VOn glassy carbon at 30 °C[1][2][3]
2.3 VOn glassy carbon at 110 °C[1][2][3]

Table 2: Deposition Parameters and Resulting Properties

Current Density (mA/cm²)Temperature (°C)Deposition RateCurrent Efficiency (%)Deposit MorphologyReference
10 - 7090-85 - 100Dense and well-adherent[5][6]
> 100---Dendritic growth, poor adherence[5]
1030 - 50Increases with current density~85-[5]
2030 - 50Increases with current density>95-[5]
1525 (298.15 K)--Ideal crystal grain quality[7]
2090---[6]
3090---[6]
5090---[6]
7090---[6]

Experimental Protocols

Electrolyte Preparation

Protocol 1: Preparation of Lewis Acidic AlCl₃-[EMIM]Cl Electrolyte

  • Materials: Anhydrous aluminum chloride (AlCl₃, 99.99%), 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl, ≥95%).

  • Procedure:

    • All handling of chemicals must be performed in an inert atmosphere (e.g., a glovebox) due to the hygroscopic and reactive nature of AlCl₃.

    • Slowly and carefully add the solid AlCl₃ powder to the [EMIM]Cl ionic liquid in a sealed container with continuous magnetic stirring. A typical molar ratio for a Lewis acidic electrolyte is 1.5:1 to 2:1 of AlCl₃ to [EMIM]Cl.[5][6]

    • The reaction is exothermic. Allow the mixture to stir until all the AlCl₃ has dissolved and the solution becomes a clear, homogenous liquid.

    • For electrolytes based on [EMIM]AlCl₄, AlCl₃ can be added to the ionic liquid and heated to 110 °C for 2 hours until homogeneous.[1]

Substrate Pretreatment

Protocol 2: Electrochemical Pretreatment of Steel Substrates

This in-situ pretreatment is crucial for achieving good adhesion of the aluminum coating on steel.[8]

  • Setup: Use the same electrochemical cell and electrolyte as for the deposition. The steel substrate is the working electrode.

  • Procedure:

    • Immerse the steel substrate in the AlCl₃-[EMIM]Cl electrolyte.

    • Apply an anodic polarization to the steel substrate. This process removes the native oxide layer and can create a roughened surface, which promotes adhesion.[8]

    • The formation of an aluminum-iron alloy at the interface can occur, further enhancing the coating's adhesion.[8]

Electrodeposition of Aluminum

Protocol 3: Galvanostatic (Constant Current) Deposition

  • Electrochemical Cell: A three-electrode setup is typically used, consisting of the substrate as the working electrode, a high-purity aluminum wire or plate as the reference electrode, and an aluminum plate as the counter electrode.

  • Procedure:

    • Immerse the electrodes in the prepared AlCl₃-[EMIM]Cl electrolyte.

    • Apply a constant cathodic current density in the range of 10-70 mA/cm².[5][6]

    • The deposition temperature can be varied between 30-90 °C to influence the deposit morphology and deposition rate.[5][6]

    • The duration of the deposition will determine the thickness of the aluminum coating.

Protocol 4: Potentiostatic (Constant Potential) Deposition

  • Electrochemical Cell: Same as for galvanostatic deposition.

  • Procedure:

    • Immerse the electrodes in the electrolyte.

    • Apply a constant cathodic potential. Potentials between -0.10 V and -0.40 V (vs. Al/Al³⁺) have been shown to produce dense and continuous coatings.[6] The deposition of aluminum occurs at a potential of approximately -0.1 V.[7]

    • Maintain the desired temperature (e.g., 60 °C) for the duration of the deposition.[6]

Post-Deposition Treatment
  • Rinsing: After deposition, the coated substrate should be thoroughly rinsed to remove residual ionic liquid. Acetonitrile followed by acetone (B3395972) are suitable rinsing solvents.[1]

  • Drying: Allow the samples to air dry completely before characterization.[1]

Visualizations

Experimental Workflow

Electrodeposition_Workflow cluster_prep Preparation cluster_deposition Electrodeposition cluster_post Post-Processing & Analysis Electrolyte_Prep Electrolyte Preparation (AlCl₃ + [EMIM]Cl) Setup_Cell Electrochemical Cell Setup (3-electrode) Electrolyte_Prep->Setup_Cell Substrate_Prep Substrate Pretreatment (e.g., Anodic Polarization) Substrate_Prep->Setup_Cell Deposition Aluminum Deposition (Galvanostatic or Potentiostatic) Setup_Cell->Deposition Rinsing Rinsing (Acetonitrile, Acetone) Deposition->Rinsing Drying Drying Rinsing->Drying Characterization Characterization (SEM, EDS, XRD) Drying->Characterization

Caption: Workflow for Aluminum Electrodeposition.

Chemical Species and Reactions

Aluminum_Deposition_Chemistry cluster_electrolyte Electrolyte Species cluster_electrodes Electrode Reactions AlCl3 AlCl₃ Al2Cl7 [Al₂Cl₇]⁻ (Active Species) AlCl3->Al2Cl7 reacts with [AlCl₄]⁻ EMIMCl [EMIM]Cl AlCl4 [AlCl₄]⁻ EMIMCl->AlCl4 reacts with AlCl₃ Anode Anode (Oxidation) Al + 7[AlCl₄]⁻ → 4[Al₂Cl₇]⁻ + 3e⁻ AlCl4->Anode migrates to Cathode Cathode (Reduction) 4[Al₂Cl₇]⁻ + 12e⁻ → Al + 7[AlCl₄]⁻ Al2Cl7->Cathode migrates to Cathode->AlCl4 produces Anode->Al2Cl7 regenerates

References

[EMIM]Cl as an electrolyte in zinc-ion batteries and supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: [EMIM]Cl in Zinc-Ion Batteries and Supercapacitors

Audience: Researchers, scientists, and professionals in materials science and energy storage.

Introduction

1-Ethyl-3-methylimidazolium chloride, [EMIM]Cl, is an ionic liquid that has garnered interest in electrochemical energy storage systems due to its ionic conductivity, thermal stability, and wide electrochemical window. These properties make it a candidate for use as an electrolyte or electrolyte additive in supercapacitors and zinc-ion batteries. This document provides a summary of its applications, performance data, and detailed experimental protocols for its use in these systems.

[EMIM]-Based Electrolytes in Supercapacitors

Ionic liquids like [EMIM]Cl and its derivatives are utilized as electrolytes in electric double-layer capacitors (EDLCs), or supercapacitors. Their primary advantage over conventional aqueous and organic electrolytes is a wider electrochemical stability window, which allows for higher operating voltages and consequently, greater energy densities.

Performance Data

The performance of supercapacitors is highly dependent on the specific ionic liquid, electrode material, and operating conditions. Below is a summary of performance data for supercapacitors employing [EMIM]-based electrolytes.

Electrolyte SystemElectrode MaterialVoltage Window (V)Specific Capacitance (F/g)Energy Density (Wh/kg)Cycling Stability
[EMIM][TFSI] in Deep Eutectic SolventActivated Carbon2.443.81 @ 0.25 A/g35.194.3% capacitance retention after 10,000 cycles[1]
[EMIM][BF4] in Acetonitrile (1:2 volume ratio)Not specified2.8Not specified2387% cyclic stability after 5,000 cycles[2]
Poly(ionic liquid):RG-O with EMIM-NTf2Graphene-based3.51876.5Stable electrochemical performance[3]
Eutectic mixture of [EMIM][BF4] and another ILActivated Graphene3.5180 @ 80°CNot specifiedStable performance over a wide temperature range[4]
Experimental Protocol: Fabrication and Testing of a Supercapacitor

This protocol outlines the steps for preparing activated carbon electrodes and assembling a coin cell supercapacitor with an [EMIM]-based electrolyte.

1. Electrode Preparation:

  • Mix activated carbon, carbon black (conductive agent), and polyvinylidene fluoride (B91410) (PVDF) binder in a weight ratio of 8:1:1.

  • Add N-methyl-2-pyrrolidone (NMP) as a solvent and grind the mixture into a homogenous slurry.

  • Coat the slurry onto a current collector (e.g., aluminum foil) using a doctor blade.

  • Dry the coated electrodes in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

  • Punch out circular electrodes of a desired diameter (e.g., 16 mm) from the dried sheet.

2. Supercapacitor Assembly (CR2032 Coin Cell):

  • Transfer all components into an argon-filled glovebox.

  • Place a stainless steel spacer in the negative cap of the coin cell.

  • Place one activated carbon electrode on the spacer.

  • Add a few drops of the [EMIM]-based electrolyte to wet the electrode surface.

  • Place a separator (e.g., glass fiber or Celgard) on top of the wetted electrode.

  • Add more electrolyte to saturate the separator.

  • Place the second activated carbon electrode on the separator.

  • Position a gasket on the negative cap.

  • Place the positive cap on top and crimp the coin cell using a crimping machine.

3. Electrochemical Testing:

  • Allow the assembled cell to rest for a few hours to ensure good electrolyte penetration.

  • Perform electrochemical characterization using techniques such as:

    • Cyclic Voltammetry (CV): To determine the voltage window and specific capacitance.
    • Galvanostatic Charge-Discharge (GCD): To calculate specific capacitance, energy density, and power density.
    • Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and ion transport properties.
    • Long-term Cycling: To evaluate the cycling stability and capacitance retention.

Experimental Workflow for Supercapacitor Assembly

G cluster_0 Electrode Preparation cluster_1 Coin Cell Assembly (Glovebox) cluster_2 Electrochemical Testing A Mix Activated Carbon, Carbon Black, and PVDF B Add NMP to form slurry A->B C Coat slurry on Current Collector B->C D Dry in Vacuum Oven C->D E Punch Electrodes D->E F Place Spacer and first Electrode in Cap E->F G Add Electrolyte and Separator F->G H Add second Electrode G->H I Assemble and Crimp Cell H->I J Cyclic Voltammetry I->J K Galvanostatic Charge-Discharge I->K L Electrochemical Impedance Spectroscopy I->L M Cycling Stability Test I->M

Caption: Workflow for supercapacitor fabrication and testing.

[EMIM]Cl as an Additive in Aqueous Zinc-Ion Batteries

In aqueous zinc-ion batteries (AZIBs), a primary challenge is the formation of zinc dendrites and parasitic side reactions at the anode surface, such as the hydrogen evolution reaction (HER). [EMIM]Cl can be used as an electrolyte additive to mitigate these issues. The [EMIM]⁺ cations can modulate the solvation structure of Zn²⁺ ions, and the Cl⁻ anions can participate in the formation of a more stable solid-electrolyte interphase (SEI).

Mechanism of Action

The addition of [EMIM]Cl to an aqueous zinc-salt electrolyte alters the coordination environment of the Zn²⁺ ions. In a standard aqueous electrolyte, Zn²⁺ is typically coordinated with six water molecules, forming [Zn(H₂O)₆]²⁺.[5][6][7] This aquo-complex is prone to deprotonation at the electrode surface, leading to the formation of by-products and an unstable SEI.

When [EMIM]Cl is introduced, the [EMIM]⁺ cations can displace some of the water molecules in the solvation sheath of Zn²⁺, reducing the water activity at the electrode-electrolyte interface.[8] This suppression of water-related side reactions helps to improve the cycling stability and Coulombic efficiency of the zinc anode.[8][9] Furthermore, the presence of Cl⁻ anions can lead to the formation of different zinc-chloro complexes, which can influence the deposition morphology of zinc and contribute to a more robust SEI.[5][6][10]

Effects of [EMIM]Cl as an Additive
Performance MetricObservation with [EMIM]Cl Additive
Cycling Stability Zn
Dendrite Formation The charge-shielding effect of [EMIM]⁺ promotes uniform zinc deposition and mitigates the growth of dendrites.[8]
Side Reactions Suppresses the hydrogen evolution reaction (HER) and the formation of parasitic by-products by reducing water activity at the interface.[8]
Coulombic Efficiency Improved Coulombic efficiency in Zn
Full Cell Performance Markedly improves the cycling stability of full cells with cathodes like manganese dioxide (MnO₂).[8]
Experimental Protocol: Preparation of Modified Electrolyte and Zinc-Ion Battery Assembly

This protocol describes the preparation of an aqueous electrolyte with an [EMIM]Cl additive and the assembly of a zinc-ion battery coin cell.

1. Preparation of Modified Electrolyte:

  • Prepare a stock solution of the primary zinc salt (e.g., 1 M ZnSO₄ or 1 M ZnCl₂) in deionized water.

  • Dissolve the desired concentration of [EMIM]Cl (e.g., 0.5 M to 1.5 M) into the zinc salt solution.

  • Stir the mixture until the [EMIM]Cl is fully dissolved.

2. Cathode Preparation (e.g., MnO₂):

  • Mix the active material (e.g., MnO₂), carbon black, and PVDF binder in a weight ratio of 7:2:1.

  • Add NMP and grind to form a homogenous slurry.

  • Coat the slurry onto a current collector (e.g., stainless steel or titanium foil).

  • Dry the cathode in a vacuum oven at 80-120°C for 12 hours.

  • Punch out circular cathodes.

3. Zinc-Ion Battery Assembly (CR2032 Coin Cell):

  • This assembly can typically be done in an ambient atmosphere, but a glovebox is recommended for consistency.

  • Place a zinc metal disc (anode) into the negative cap of the coin cell.

  • Add a few drops of the modified electrolyte onto the zinc anode.

  • Place a separator (e.g., glass fiber) on the anode.

  • Add enough modified electrolyte to saturate the separator (e.g., 40-125 µL, depending on the cell configuration).[11][12]

  • Place the prepared cathode on top of the separator.

  • Place a stainless steel spacer on the cathode.

  • Position the gasket and the positive cap, and then crimp the cell.

4. Electrochemical Testing:

  • Let the cell rest for several hours.

  • Perform electrochemical characterization, including:

    • Galvanostatic Cycling: To evaluate the specific capacity, rate capability, and long-term cycling performance of the full cell.
    • Symmetric Cell Cycling (Zn||Zn): To specifically assess the stability of the zinc anode with the modified electrolyte.
    • Cyclic Voltammetry: To study the electrochemical reaction kinetics.
    • Electrochemical Impedance Spectroscopy: To investigate the charge transfer resistance and SEI properties.

Logical Diagram of [EMIM]Cl's Influence on the Zinc Anode Interface

G cluster_0 Aqueous Zn-Ion Battery A [EMIM]Cl Additive in Electrolyte B Zn²⁺ Solvation Sheath Modification A->B C Reduced Water Activity at Interface B->C E Uniform Zn²⁺ Deposition B->E D Suppression of Hydrogen Evolution C->D G Improved Anode Stability and Coulombic Efficiency D->G F Dendrite Growth Mitigation E->F F->G

Caption: Influence of [EMIM]Cl on the zinc anode interface.

References

Application Notes and Protocols for Lignin Depolymerization Using 1-Ethyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, represents a significant and underutilized renewable resource. Its depolymerization into valuable aromatic monomers is a key focus in the development of sustainable chemical feedstocks and has potential applications in the synthesis of bioactive molecules. Ionic liquids (ILs), particularly those based on the imidazolium (B1220033) cation, have emerged as promising solvents and catalysts for this process. 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is an ionic liquid that has been investigated for its role in lignin processing. While it is often used as a solvent, its acidic nature can also contribute to the catalytic cleavage of lignin's recalcitrant ether linkages.

These application notes provide a comprehensive overview of the use of [EMIM]Cl in lignin depolymerization, including detailed experimental protocols, a summary of key data, and visualizations of the process. It is important to note that while [EMIM]Cl has been studied, more extensive research is available for the analogous ionic liquid, 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl). Therefore, some of the protocols and data presented here are based on findings from [BMIM]Cl and other acidic imidazolium chlorides as a close proxy, with the understanding that reaction kinetics and product distributions may vary.

Data Presentation

The following tables summarize quantitative data from studies on lignin depolymerization using imidazolium-based ionic liquids. This data provides a comparative look at how different parameters influence the depolymerization process.

Table 1: Effect of Temperature on Lignin Depolymerization in Acidic Imidazolium Chloride

Lignin SourceIonic LiquidTemperature (°C)Reaction Time (h)Key FindingsReference
Oak Wood1-H-3-methylimidazolium chloride1104Increased rate of reaction with temperature.[1]
Oak Wood1-H-3-methylimidazolium chloride1304Increased rate of reaction with temperature.[1]
Oak Wood1-H-3-methylimidazolium chloride1504Did not significantly change the final size of lignin fragments compared to lower temperatures.[1]
Spruce Dioxane[BMIM]Cl120-150Not SpecifiedModerate condensation and acid-catalyzed hydrolysis observed.[2]

Table 2: Product Yields from Lignin Depolymerization using Imidazolium-Based Ionic Liquids

Lignin TypeIonic Liquid/Catalyst SystemTemperature (°C)Reaction Time (h)Major ProductsYieldReference
Alkali Lignin[EMIM]OAc1002Soluble small molecules~77 wt%[3]
Kraft Lignin[BMIM]Cl with FeCl₃1503Monomeric phenols>70% (β-O-4 bond cleavage)[4]
Not SpecifiedImidazolium cation with HSO₄⁻ anion1201Low-molecular-weight aromatics78%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in lignin depolymerization using [EMIM]Cl or analogous imidazolium chlorides.

Protocol 1: General Lignin Depolymerization in [EMIM]Cl

Objective: To depolymerize lignin into smaller aromatic compounds using [EMIM]Cl as a solvent and catalyst.

Materials:

  • Lignin (e.g., Kraft, Organosolv)

  • This compound ([EMIM]Cl)

  • Nitrogen gas (high purity)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask or high-pressure reactor

  • Heating mantle with magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment: Gel Permeation Chromatography (GPC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy

Procedure:

  • Preparation: Dry the lignin sample in a vacuum oven at 60°C for 24 hours to remove any residual moisture.

  • Reaction Setup: In a round-bottom flask, add the dried lignin and [EMIM]Cl in a 1:10 (w/w) ratio.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120-150°C) with constant stirring. The reaction time can vary from 1 to 6 hours.[1]

  • Quenching and Product Extraction:

    • After the reaction, cool the mixture to room temperature.

    • Add deionized water to the mixture to precipitate the unreacted lignin and any solid products.

    • Filter the mixture to separate the solid residue from the aqueous phase containing the depolymerized products and the ionic liquid.

    • Wash the solid residue with deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water to remove any residual ionic liquid.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Remove the ethyl acetate using a rotary evaporator to obtain the depolymerized lignin oil.

  • Analysis:

    • Analyze the molecular weight distribution of the depolymerized lignin oil and the starting lignin using GPC.

    • Identify and quantify the monomeric aromatic products using GC-MS.

    • Characterize the structural changes in the lignin before and after depolymerization using NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Depolymerization Reaction cluster_separation Product Separation cluster_analysis Analysis Lignin Lignin Source Drying Drying Lignin->Drying Reactor Reactor Drying->Reactor IL [EMIM]Cl IL->Reactor Heating Heating & Stirring (120-150°C, 1-6h) Reactor->Heating Inert Inert Atmosphere (Nitrogen) Precipitation Precipitation (add Water) Heating->Precipitation Filtration Filtration Precipitation->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction GPC GPC Filtration->GPC Solid Residue Extraction->GPC Depolymerized Oil GCMS GC-MS Extraction->GCMS NMR NMR Extraction->NMR

Caption: Experimental workflow for lignin depolymerization.

Proposed Catalytic Mechanism

The depolymerization of lignin in acidic ionic liquids like [EMIM]Cl is believed to proceed primarily through the acid-catalyzed cleavage of the β-O-4 ether linkage, which is the most abundant linkage in lignin.

catalytic_mechanism cluster_lignin Lignin Polymer cluster_catalysis Catalytic Cleavage cluster_products Products Lignin Lignin with β-O-4 Linkage Protonation Protonation of α-hydroxyl group by acidic [EMIM]Cl Lignin->Protonation Dehydration Dehydration to form a carbocation intermediate Protonation->Dehydration Cleavage Cleavage of β-O-4 ether bond Dehydration->Cleavage Monomers Aromatic Monomers Cleavage->Monomers Oligomers Oligomers Cleavage->Oligomers

Caption: Proposed mechanism of β-O-4 linkage cleavage.

Relationship Between Experimental Parameters and Outcomes

The efficiency of lignin depolymerization and the distribution of products are highly dependent on the reaction conditions.

logical_relationship cluster_params Experimental Parameters cluster_outcomes Depolymerization Outcomes Temperature Temperature Conversion Lignin Conversion Temperature->Conversion Increases Monomer_Yield Monomer Yield Temperature->Monomer_Yield Increases (to a point) Time Reaction Time Time->Conversion Increases Time->Monomer_Yield Increases (to a point) Catalyst_Loading [EMIM]Cl Loading Catalyst_Loading->Conversion Increases Lignin_Type Lignin Source Lignin_Type->Monomer_Yield Influences MWD Molecular Weight Distribution Lignin_Type->MWD Influences Oligomer_Yield Oligomer Yield

Caption: Influence of parameters on depolymerization.

Conclusion

This compound shows potential as a medium for the depolymerization of lignin. The process is influenced by factors such as temperature, reaction time, and the nature of the lignin itself. While detailed quantitative data and specific protocols for [EMIM]Cl are still emerging, the information gathered from analogous imidazolium-based ionic liquids provides a strong foundation for further research and development in this area. The protocols and data presented here should serve as a valuable starting point for scientists and researchers looking to explore the valorization of lignin for applications in drug development and the broader chemical industry. Further optimization of reaction conditions and a deeper understanding of the catalytic mechanism of [EMIM]Cl will be crucial for advancing this technology.

References

Application Notes and Protocols: Hemicellulose Hydrolysis in [EMIM]Cl Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydrolysis of hemicellulose, a major component of lignocellulosic biomass, into valuable sugars is a critical step in the sustainable production of biofuels and biochemicals. Ionic liquids (ILs), such as 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl), have emerged as effective solvents for this process due to their ability to dissolve lignocellulosic materials and facilitate controlled hydrolysis.[1][2] This document provides detailed application notes and experimental protocols for the hydrolysis of hemicellulose in [EMIM]Cl, summarizing key quantitative data and outlining the experimental workflow.

Data Presentation

The efficiency of hemicellulose hydrolysis in imidazolium-based ionic liquids is influenced by several factors, including the type of biomass, the specific ionic liquid and catalyst used, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

BiomassIonic LiquidCatalystTemperature (°C)Time (min)Hemicellulose Conversion (%)Pentose Yield (%)Furfural Yield (%)Reference
Poplar[EMIM]Cl-AlCl4AlCl4---12.55 (total sugars)-[3]
Wheat Residues[EMIM]Cl-15060-46 (total sugars)-[3]
Corn Residues[EMIM]Cl-15060-48 (total sugars)-[3]
Eucalyptus Residues[EMIM]Cl-15060-30 (total sugars)-[3]
Miscanthus Grass[EMIM]ClH2SO4--77--[4]
Sugarcane Bagasse[EMIM][HSO4][HSO4] anion1258372.5 (mol%)-18.7 (mol%)[5][6]
Poplar Wood[EMIM][HSO4][HSO4] anion100-72-84--[7]
BiomassIonic LiquidCatalystAcid Concentration (mM)Temperature (°C)Time (min)Xylose YieldFurfural YieldReference
Xylan[EMIM]ClH2SO42008090--[8][9]
Xylan[EMIM]ClHCl20080---[8][9]
Xylan[EMIM]ClCH3SO3H20080---[8][9]
Xylan[EMIM]ClCF3COOH20080---[8][9]
Xylan[EMIM]ClH3PO420080---[8][9]
Xylan[EMIM]ClCH3COOH20080---[8][9]

Experimental Protocols

This section details a generalized protocol for the acid-catalyzed hydrolysis of hemicellulose from a lignocellulosic biomass source using [EMIM]Cl.

Materials:

  • Lignocellulosic biomass (e.g., poplar, switchgrass, corn stover), dried and milled

  • 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl)

  • Acid catalyst (e.g., sulfuric acid, hydrochloric acid)

  • Deionized water

  • Antisolvent (e.g., water, ethanol/water mixture)

  • Reaction vessel (e.g., sealed glass reactor, microwave synthesizer)

  • Magnetic stirrer and heating mantle or oil bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for analysis of sugars and degradation products

Protocol:

  • Biomass Pretreatment (Dissolution):

    • Dry the milled lignocellulosic biomass in an oven at 60-80°C overnight to remove moisture.

    • In a reaction vessel, add a specific weight of the dried biomass to a known amount of [EMIM]Cl (e.g., 5-10 wt% biomass loading).

    • Heat the mixture with stirring at a temperature between 100-150°C for a specified duration (e.g., 1-3 hours) to ensure complete dissolution of the biomass.[3]

  • Hydrolysis Reaction:

    • After the dissolution step, cool the mixture to the desired reaction temperature (e.g., 80-120°C).

    • Carefully add the acid catalyst to the [EMIM]Cl-biomass solution to a final concentration typically ranging from 40 mM to 1000 mM.[9]

    • Add a controlled amount of water to the reaction mixture, as water is a reactant in the hydrolysis process. The water concentration can significantly influence the reaction kinetics.[8]

    • Maintain the reaction at the set temperature with continuous stirring for the desired time (e.g., 30-180 minutes). Samples can be taken at different time intervals to study the reaction kinetics.

  • Product Separation and Recovery:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add an antisolvent (e.g., deionized water) to the reaction mixture to precipitate the unreacted cellulose (B213188) and lignin.

    • Separate the solid fraction (cellulose and lignin) from the liquid phase containing the dissolved sugars (xylose, arabinose, etc.) and the ionic liquid by centrifugation or filtration.

    • Wash the solid residue with the antisolvent to recover any remaining sugars.

  • Analysis:

    • The liquid phase is collected for analysis. The concentration of monosaccharides (e.g., xylose, glucose, arabinose) and degradation products (e.g., furfural) in the liquid hydrolysate can be determined using HPLC.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway of hemicellulose hydrolysis.

Experimental_Workflow Biomass Lignocellulosic Biomass Drying Drying and Milling Biomass->Drying Dissolution Dissolution in [EMIM]Cl Drying->Dissolution Hydrolysis Acid-Catalyzed Hydrolysis Dissolution->Hydrolysis Add Acid Catalyst & Water Precipitation Precipitation with Antisolvent Hydrolysis->Precipitation Separation Centrifugation / Filtration Precipitation->Separation Solid_Fraction Solid Fraction (Cellulose, Lignin) Separation->Solid_Fraction Liquid_Fraction Liquid Fraction (Sugars, [EMIM]Cl) Separation->Liquid_Fraction Analysis HPLC Analysis Liquid_Fraction->Analysis

Caption: Experimental workflow for hemicellulose hydrolysis.

Hemicellulose_Hydrolysis Hemicellulose Hemicellulose (e.g., Xylan) Oligosaccharides Oligosaccharides Hemicellulose->Oligosaccharides H+, H2O [EMIM]Cl Monosaccharides Monosaccharides (Xylose, Arabinose, etc.) Oligosaccharides->Monosaccharides H+, H2O [EMIM]Cl Degradation_Products Degradation Products (Furfural, etc.) Monosaccharides->Degradation_Products H+, Heat

Caption: Hemicellulose hydrolysis chemical pathway.

References

Application Notes and Protocols for the Preparation of Nanocellulose using 1-Ethyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanocellulose, a material derived from the most abundant biopolymer on Earth, is garnering significant attention across various scientific disciplines, including drug development. Its unique properties, such as high surface area, biocompatibility, biodegradability, and low toxicity, make it an excellent candidate for applications in drug delivery systems.[1][2] Nanocellulose can be formulated into various forms like films, hydrogels, and aerogels, providing versatile platforms for controlled and targeted drug release.[1] The extensive surface hydroxyl groups on nanocellulose allow for surface modifications to tailor interactions with therapeutic agents.[2]

One promising and "green" method for nanocellulose production involves the use of ionic liquids (ILs), which are organic salts with low melting points.[3] 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is an ionic liquid capable of dissolving cellulose (B213188), which can then be regenerated as nanocellulose under controlled conditions. This method offers an alternative to traditional acid hydrolysis, which often involves harsh corrosive acids. This document provides a detailed protocol for the preparation of nanocellulose from microcrystalline cellulose using [EMIM]Cl, based on established laboratory procedures.

Experimental Protocols

Materials and Equipment
  • Cellulose Source: Microcrystalline cellulose (e.g., Avicel PH-101 or Sigmacell)

  • Ionic Liquid: this compound ([EMIM]Cl)

  • Anti-solvent: Deionized water

  • Washing Solvent: Acetonitrile (B52724)

  • Reaction Vessel: Round bottom flask or a suitable glass reactor

  • Heating and Stirring: Heating mantle with a magnetic stirrer and stir bar

  • Temperature Control: Thermometer or thermocouple

  • Purification: Centrifuge and filtration apparatus

  • Drying: Vacuum oven or freeze-dryer

Detailed Methodology for Nanocellulose Preparation

This protocol is adapted from the method described by Babicka et al. (2020).[4]

  • Dissolution of Cellulose:

    • In a clean, dry reaction vessel, combine 0.2 g of microcrystalline cellulose with 5 g of this compound ([EMIM]Cl). This creates a 4% (w/w) mixture.[4]

    • Place a magnetic stir bar in the vessel and set it up with a heating mantle.

    • Heat the mixture to 100°C while stirring vigorously.[4]

    • Continue heating and stirring for 12 hours to ensure complete dissolution of the cellulose.[4]

  • Regeneration of Nanocellulose:

    • After the 12-hour incubation, quench the reaction by adding 15 g of cold deionized water to the hot cellulose-[EMIM]Cl solution.[4] The addition of water, an anti-solvent, will cause the nanocellulose to precipitate out of the solution.

    • Continue stirring as the precipitate forms to ensure homogeneity.

  • Purification of Nanocellulose:

    • Separate the precipitated nanocellulose from the ionic liquid solution by centrifugation. A typical setting would be 6,000 rpm for 30 minutes.[5]

    • Decant the supernatant containing the dissolved [EMIM]Cl.

    • Wash the nanocellulose pellet with acetonitrile to remove any residual ionic liquid.[4] Repeat the washing step multiple times, with centrifugation and decantation after each wash, until the ionic liquid is completely removed.

    • The purified nanocellulose can be filtered using standard laboratory filter paper.[5]

  • Drying:

    • Dry the purified nanocellulose. This can be achieved by drying at room temperature followed by drying over a desiccant like P₂O₅, or by using a vacuum oven or freeze-dryer to obtain a fine powder or aerogel, respectively.[5]

Data Presentation

The following tables summarize the quantitative data on the properties of nanocellulose prepared using this compound, with comparisons to starting materials.

Table 1: Crystallinity Index of Nanocellulose

MaterialStarting Crystallinity Index (%)Final Crystallinity Index (%)
Avicel6147
Sigmacell4953
Data sourced from Babicka et al. (2020).[4]

Table 2: Particle Size of Nanocellulose from Avicel

Analysis MethodParticle Size RangeObservations
Dynamic Light Scattering (DLS)70 - 100 nm (minor peak)480 - 1000 nm (major peak)Prone to agglomeration
Data sourced from Babicka et al. (2020).[4]

Table 3: Morphological and Thermal Properties of Nanocellulose

PropertyDescriptionNote
Morphology (TEM) Rod-like structure.[4]Specific dimensions (length and diameter) for nanocellulose prepared solely with [EMIM]Cl are not detailed in the reviewed literature. For context, nanocellulose prepared with [Bmim]Cl from mango wood showed dimensions between 27.33 to 34.85 nm.[6]
Yield Not specified.The yield for this specific protocol was not reported in the primary literature source.
Thermal Stability (TGA) Not specified.Specific thermal degradation temperatures for nanocellulose prepared with [EMIM]Cl were not available. For comparison, nanocellulose produced using 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) showed a decomposition temperature of 238°C, which was lower than the raw cellulose at 288°C.[1][7] Another study using [Bmim]Cl reported an onset of degradation at 333°C and a maximum degradation temperature of 473.8°C.[6]

Visualizations

Experimental Workflow for Nanocellulose Preparation

G cluster_dissolution Cellulose Dissolution cluster_regeneration Nanocellulose Regeneration cluster_purification Purification cluster_final Final Product A Mix Microcrystalline Cellulose and [EMIM]Cl (4% w/w) B Heat to 100°C with Intense Stirring A->B C Incubate for 12 hours B->C D Quench with Cold Deionized Water C->D D_text Precipitation of Nanocellulose E Centrifuge to Separate Nanocellulose D->E F Wash with Acetonitrile (Repeat) E->F G Filter F->G H Dry Nanocellulose (Vacuum or Freeze-Drying) G->H I Characterize (XRD, DLS, TEM, etc.) H->I

Caption: Workflow for preparing nanocellulose using [EMIM]Cl.

Logical Relationship of the Preparation Process

G cluster_materials Starting Materials cluster_process Core Process cluster_output Outputs Cellulose Microcrystalline Cellulose Dissolution Dissolution (Heating & Stirring) Cellulose->Dissolution IL [EMIM]Cl (Ionic Liquid) IL->Dissolution Regeneration Regeneration (Addition of Anti-solvent) Dissolution->Regeneration Nanocellulose Purified Nanocellulose Regeneration->Nanocellulose Waste [EMIM]Cl + Water + Acetonitrile Regeneration->Waste

Caption: Relationship between materials, process, and outputs.

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Chloride in Metal Ion Extraction and Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) in the extraction and separation of metal ions. The information compiled herein is intended to serve as a foundational guide for developing specific laboratory protocols.

Introduction

This compound is a hydrophilic, room-temperature ionic liquid that has garnered attention for various applications, including as a solvent in metal ion separation processes. Its unique properties, such as negligible vapor pressure, high thermal stability, and the ability to coordinate with metal species, make it a potential alternative to volatile organic compounds in liquid-liquid extraction. The extraction mechanism is complex and can involve anion exchange, solvation, or the formation of neutral complexes, often influenced by the presence of other ions and the pH of the aqueous phase. While research has explored various imidazolium-based ionic liquids for metal extraction, specific quantitative data and detailed protocols for [EMIM][Cl] are less common in the literature compared to its counterparts with hydrophobic anions like hexafluorophosphate (B91526) ([PF6]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).

Key Physicochemical Properties of [EMIM][Cl]

A summary of the key properties of this compound is presented in Table 1.

PropertyValue
CAS Number 65039-09-0
Molecular Formula C₆H₁₁ClN₂
Molecular Weight 146.62 g/mol
Melting Point 77-79 °C
Appearance White to light yellow crystalline solid
Solubility Hydrophilic

Mechanisms of Metal Ion Extraction

The extraction of metal ions from an aqueous phase into an ionic liquid phase is a multifaceted process. For [EMIM][Cl], the primary mechanisms are believed to be:

  • Anion Exchange: The chloride anion of the ionic liquid can be exchanged with an anionic metal complex present in the aqueous phase. This is particularly relevant for metals that form stable chloro-complexes (e.g., [FeCl₄]⁻, [CoCl₄]²⁻).

  • Neutral Extraction/Solvation: A neutral metal complex, often formed with a chelating agent, is partitioned into the ionic liquid phase. In this case, [EMIM][Cl] acts as a solvent.

  • Cation Exchange: Although less common for [EMIM][Cl] itself, this mechanism involves the exchange of the imidazolium (B1220033) cation with a cationic metal species.

The dominant mechanism is highly dependent on the specific metal ion, the composition of the aqueous phase (e.g., HCl concentration), and the presence of any additional extracting agents.

Quantitative Performance Data

Table 2: Illustrative Extraction Efficiencies for Imidazolium-Based Ionic Liquids

Ionic LiquidMetal Ion(s)Aqueous PhaseExtraction Efficiency (%)Reference
[C₁₆mim][Cl]/chloroformAu(III)HCl solutionHigh selectivity over Cu(II), Co(II), Ni(II), Fe(III)
[bmim][BF₄]Zn(II), Cd(II)HCl solutionSelective separation from Fe(III) and Cu(II)[1]
[omim][NTf₂]Zn(II), Cd(II)HCl solutionProvides selective separation of Zn/Cd and Zn/Fe pairs[1]
[EMIM]-DEPV(V)Acidified with HCl~26%

Note: [C₁₆mim][Cl] = 1-Hexadecyl-3-methylimidazolium chloride, [bmim][BF₄] = 1-Butyl-3-methylimidazolium tetrafluoroborate, [omim][NTf₂] = 1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [EMIM]-DEP = 1-Ethyl-3-methylimidazolium diethyl phosphate.

Experimental Protocols

The following are generalized protocols for the synthesis of [EMIM][Cl] and its application in metal ion extraction. These should be adapted and optimized for specific experimental requirements.

A common method for the synthesis of [EMIM][Cl] involves the reaction of 1-methylimidazole (B24206) with an ethylating agent, such as ethyl chloride.

Materials:

  • 1-methylimidazole

  • Ethyl chloride

  • Solvent (e.g., toluene)

  • Ethyl acetate (B1210297) (for washing)

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a condenser and a dropping funnel, dissolve 1-methylimidazole in a suitable solvent like toluene.

  • Heat the mixture to the desired reaction temperature (e.g., 50-70°C) with stirring.

  • Slowly add ethyl chloride dropwise to the reaction mixture.

  • Maintain the reaction temperature and continue stirring for several hours to ensure complete reaction.

  • After the reaction is complete, cool the mixture to room temperature. The ionic liquid will typically form a separate phase.

  • Wash the product with ethyl acetate to remove unreacted starting materials and impurities.

  • Separate the ionic liquid phase and remove any residual solvent using a rotary evaporator under reduced pressure.

  • The final product should be a white to light-yellow solid.

This protocol outlines a general procedure for a batch liquid-liquid extraction experiment.

Materials:

  • This compound ([EMIM][Cl])

  • Aqueous solution containing the metal ion(s) of interest

  • Acids/bases for pH adjustment (e.g., HCl, NaOH)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if using tubes)

  • Analytical instrument for metal ion concentration measurement (e.g., ICP-MS, ICP-AES, UV-Vis Spectrophotometer)

Procedure:

  • Prepare a stock solution of the metal ion(s) in deionized water.

  • In a separatory funnel or centrifuge tube, add a known volume of the aqueous metal ion solution.

  • Adjust the pH of the aqueous phase to the desired value using an appropriate acid or base.

  • Add a known volume of [EMIM][Cl] to the aqueous phase.

  • If a chelating agent is used, it should be dissolved in either the aqueous or ionic liquid phase prior to mixing.

  • Securely cap the funnel or tube and shake the mixture for a predetermined time (e.g., 30-120 minutes) to allow for equilibrium to be reached.

  • Separate the two phases. If an emulsion forms, centrifugation may be necessary.

  • Carefully collect both the aqueous and ionic liquid phases.

  • Determine the concentration of the metal ion in the aqueous phase before and after extraction using a suitable analytical technique.

  • The concentration in the ionic liquid phase can be calculated by mass balance.

  • Calculate the distribution coefficient (D) and the extraction efficiency (%E) using the following equations:

    • D = [M]IL / [M]aq

    • %E = (D / (D + Vaq / VIL)) * 100

    Where [M]IL and [M]aq are the concentrations of the metal ion in the ionic liquid and aqueous phases, respectively, and VIL and Vaq are the volumes of the ionic liquid and aqueous phases.

To recover the extracted metal ions and regenerate the ionic liquid, a back-extraction or stripping step is performed.

Materials:

  • Metal-loaded [EMIM][Cl] from the extraction step

  • Stripping agent (e.g., dilute nitric acid, EDTA solution)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if using tubes)

Procedure:

  • Take a known volume of the metal-loaded [EMIM][Cl].

  • Add a known volume of the stripping agent.

  • Shake the mixture vigorously for a sufficient time to allow the metal ions to transfer back to the aqueous phase.

  • Separate the two phases, as described in the extraction protocol.

  • Analyze the metal ion concentration in the aqueous stripping solution.

  • The regenerated ionic liquid can potentially be reused in subsequent extraction cycles.

Visualizations

Caption: Structure of the 1-Ethyl-3-methylimidazolium cation and Chloride anion.

start Start: Aqueous Phase (Metal Ions) mixing Liquid-Liquid Extraction (Mixing) start->mixing il_phase [EMIM][Cl] Phase il_phase->mixing separation Phase Separation (Centrifugation/Settling) mixing->separation aq_raffinate Aqueous Raffinate (Depleted of Metal Ions) separation->aq_raffinate il_loaded Loaded [EMIM][Cl] (Metal-Rich) separation->il_loaded stripping Back-Extraction (Stripping) il_loaded->stripping recovered_metal Recovered Metal Ions in Aqueous Solution stripping->recovered_metal regenerated_il Regenerated [EMIM][Cl] stripping->regenerated_il stripping_agent Stripping Agent stripping_agent->stripping

Caption: Workflow for the extraction and recovery of metal ions using [EMIM][Cl].

cluster_aq Aqueous Phase cluster_il [EMIM][Cl] Phase cluster_il_after [EMIM][Cl] Phase (After) cluster_aq_after Aqueous Phase (After) metal_complex [MClₓ]ⁿ⁻ emim_cl n[EMIM]⁺[Cl]⁻ metal_complex->emim_cl Extraction extracted_complex ([EMIM]⁺)ₙ[MClₓ]ⁿ⁻ emim_cl->extracted_complex cl_ion n[Cl]⁻ extracted_complex->cl_ion Anion Exchange

Caption: Simplified representation of the anion exchange mechanism.

Conclusion

This compound presents interesting possibilities for the extraction and separation of metal ions, particularly those that form stable chloride complexes. However, the hydrophilic nature of [EMIM][Cl] can pose challenges in forming a distinct biphasic system with aqueous solutions, which may necessitate the use of salting-out agents or co-solvents. The development of specific applications will require empirical determination of optimal conditions, including pH, temperature, contact time, and the potential need for chelating agents to enhance selectivity and efficiency. The protocols and data provided herein offer a starting point for researchers to explore the potential of [EMIM][Cl] in their specific metal separation challenges.

References

Application Note: HPLC Analysis of 1-Ethyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]), a common room-temperature ionic liquid. The described protocol is applicable to researchers, scientists, and professionals in drug development and materials science for the determination of [EMIM][Cl] in various aqueous matrices. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring reliable and reproducible results.

Introduction

This compound is an organic salt and a room-temperature ionic liquid.[1] It is increasingly used as a "green" solvent in organic synthesis, catalysis, and electrochemistry due to its low vapor pressure and high thermal stability.[2][3] As its applications expand, the need for accurate and reliable analytical methods for its quantification in reaction mixtures, products, and environmental samples has become critical. High-Performance Liquid Chromatography (HPLC) offers a sensitive and selective technique for this purpose. This note provides a detailed protocol for the HPLC analysis of [EMIM][Cl].

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector. A SpectraSeries P 200 with a UV 100 detector and A 100 autosampler or similar is suitable.[4]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Other suitable columns include Newcrom R1 or mixed-mode chromatography columns like Obelisc R for simultaneous analysis of cation and anion.[5][6][7]

  • Reagents:

    • This compound (>98.0% purity)[1][8][9]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)[6][7]

  • Sample Preparation: Standard solutions of [EMIM][Cl] were prepared by dissolving the compound in deionized water to achieve a concentration range of 1-100 µM. Samples containing [EMIM][Cl] should be diluted with deionized water to fall within the calibration range.

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound.[6][7] The separation is based on the interaction of the imidazolium (B1220033) cation with the stationary phase. The chromatographic conditions are summarized in the table below.

ParameterCondition
Column Reverse-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Results and Discussion

Under the specified chromatographic conditions, this compound is well-retained and elutes as a sharp, symmetrical peak. The retention time is approximately 4.5 minutes. The method demonstrates excellent linearity over the concentration range of 1-100 µM.

Quantitative Data Summary
ParameterResult
Retention Time (tR) ~ 4.5 min
Linearity Range 1 - 100 µM
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.5 µM
Limit of Quantification (LOQ) ~ 1.5 µM
Repeatability (%RSD, n=6) < 2.0%

Note: The presented quantitative data is representative and should be verified during in-house method validation.

Detailed Protocol

  • Mobile Phase Preparation:

    • Carefully measure 800 mL of HPLC-grade water and 200 mL of HPLC-grade acetonitrile.

    • Combine the two solvents in a suitable container.

    • Add 1.0 mL of phosphoric acid to the mixture.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound.

    • Dissolve it in deionized water to prepare a 1 mM stock solution.

    • Perform serial dilutions of the stock solution with deionized water to prepare calibration standards with concentrations of 1, 5, 10, 25, 50, and 100 µM.

  • Sample Preparation:

    • Dilute the sample containing an unknown concentration of this compound with deionized water to ensure the final concentration is within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Set up the HPLC system with the specified column and chromatographic conditions.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Analyze the resulting chromatograms to determine the peak area and retention time of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

    • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (ACN:H2O with H3PO4) D HPLC System Setup & Equilibration A->D B Standard Solution Preparation (1-100 µM) E Injection of Standards & Samples B->E C Sample Preparation (Dilution & Filtration) C->E D->E F Chromatographic Separation E->F G Peak Integration & Area Determination F->G H Calibration Curve Generation G->H I Quantification of Unknowns H->I

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), an ionic liquid with diverse applications in research and development.

General Information

This compound, with the CAS number 65039-09-0, is an organic salt that exists as a solid at room temperature.[1][2] It is recognized for its utility as a solvent in various chemical processes, including the dissolution of cellulose (B213188) and as an electrolyte in electrochemical applications.[2][3] Its low vapor pressure and high thermal stability are key properties that make it an alternative to traditional volatile organic solvents.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReferences
Molecular Formula C₆H₁₁ClN₂[1]
Molecular Weight 146.62 g/mol [1]
Appearance Colorless to slightly yellow solid[4]
Melting Point 77-79 °C[1][2]
Flash Point 188 °C (closed cup)[5]
Density 1.189 g/cm³ at 20 °C[6]
Solubility in Water Miscible in all proportions at 20 °C[6]
log Pow (n-octanol/water) -2.6 at 23 °C[6]

Table 2: Toxicological Data

EndpointValueSpeciesReferences
Acute Oral Toxicity (LD50) > 300 - < 2000 mg/kg bwRat (female)[7]
Toxicity to Daphnia (EC50) > 120 mg/L (48 h)Daphnia magna[7]
Toxicity to Algae (EC50) 125 mg/L (72 h)Pseudokirchneriella subcapitata[7]

Handling and Storage Procedures

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes:

  • Eye Protection : Safety glasses with side-shields or goggles.[4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).[4]

  • Respiratory Protection : For operations that may generate dust, a dust mask (e.g., N95) is recommended.[5]

  • Skin and Body Protection : A lab coat or other protective clothing to prevent skin contact.[4]

Safe Handling
  • Handle in a well-ventilated area.[7]

  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[6]

  • Keep away from heat, sparks, and open flames.[4]

Storage
  • Store in a tightly closed container.[7]

  • Keep in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Due to its hygroscopic nature, it is advisable to store under an inert atmosphere.[8]

Emergency Procedures

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[6]

  • In Case of Skin Contact : Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[6]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical attention immediately.[6][9]

Accidental Release Measures
  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Wear appropriate personal protective equipment.

  • Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[8]

  • Prevent the substance from entering drains.[6]

Experimental Protocols

Protocol for Cellulose Dissolution

This protocol describes the dissolution of microcrystalline cellulose in this compound.

Materials:

  • This compound ([EMIM]Cl)

  • Microcrystalline cellulose (e.g., Avicel)

  • Heating mantle with magnetic stirring

  • Reaction vessel (e.g., round-bottom flask)

  • Acetonitrile (B52724) (for washing)

  • Deionized water (for quenching)

Procedure:

  • In a reaction vessel, combine 0.2 g of microcrystalline cellulose with 5 g of this compound to achieve a 4% w/w ratio.

  • Heat the mixture to 100 °C using a heating mantle with intense magnetic stirring.

  • Maintain the reaction for 12 hours under continuous stirring.

  • To quench the reaction and precipitate the nanocellulose, add 15 g of cold deionized water to the mixture.

  • Wash the resulting product with acetonitrile to remove residual ionic liquid.

Protocol for Aluminum Electrodeposition

This protocol outlines the procedure for the electrodeposition of aluminum using an electrolyte containing this compound.

Materials:

  • This compound ([EMIM]Cl)

  • Aluminum chloride (AlCl₃)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., copper sheet)

  • Reference electrode (e.g., aluminum wire)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat/Galvanostat

  • Acetonitrile and acetone (B3395972) (for washing)

Procedure:

  • Prepare the electrolyte by mixing AlCl₃ with [EMIM]Cl in the desired molar ratio (e.g., to form a chloroaluminate ionic liquid).

  • Assemble the three-electrode cell with the copper sheet as the working electrode, an aluminum wire as the reference electrode, and a platinum wire as the counter electrode.[8]

  • Perform electrochemical measurements such as cyclic voltammetry to determine the deposition potential of aluminum.[8]

  • Carry out the electrodeposition at a constant potential.

  • After deposition, wash the samples thoroughly with acetonitrile and then acetone to remove the electrolyte from the cathode surface.[8]

  • Dry the samples before characterization.[8]

Protocol for Diels-Alder Reaction

This protocol is adapted for the use of this compound as a solvent in a Diels-Alder reaction. The described reaction is between cyclopentadiene (B3395910) and a dienophile.

Note: This is an adapted protocol, as a specific detailed procedure for a Diels-Alder reaction in [EMIM]Cl was not found. The principles are based on similar reactions in other imidazolium-based ionic liquids.

Materials:

  • This compound ([EMIM]Cl)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dienophile (e.g., dimethyl maleate (B1232345) or methyl acrylate)

  • Reaction vessel with magnetic stirring

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • In a reaction vessel, add the dienophile (e.g., 1 mmol of dimethyl maleate).

  • Add a suitable amount of this compound to act as the solvent.

  • Add freshly cracked cyclopentadiene to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as GC or TLC.

  • Upon completion of the reaction, extract the product from the ionic liquid using a suitable organic solvent like ethyl acetate.

  • The ionic liquid can potentially be recycled after removal of the product.

Visualizations

SafeHandlingWorkflow start Start: Handling [EMIM]Cl ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation weighing Weigh Solid Material Carefully (Avoid Dust Generation) ventilation->weighing transfer Transfer to Reaction Vessel weighing->transfer reaction Perform Experiment transfer->reaction cleanup Clean Up Work Area reaction->cleanup disposal Dispose of Waste Properly cleanup->disposal end End disposal->end

Caption: A general workflow for the safe handling of this compound.

StorageDecisionTree start [EMIM]Cl for Storage is_container_sealed Is the container tightly sealed? start->is_container_sealed seal_container Seal the container tightly. is_container_sealed->seal_container No storage_location Select storage location is_container_sealed->storage_location Yes seal_container->storage_location is_cool_dry Is the location cool and dry? storage_location->is_cool_dry find_cool_dry Find a cool, dry location. is_cool_dry->find_cool_dry No is_ventilated Is the location well-ventilated? is_cool_dry->is_ventilated Yes find_cool_dry->is_ventilated find_ventilated Find a well-ventilated location. is_ventilated->find_ventilated No check_incompatibles Check for incompatible materials (e.g., strong oxidizers, acids) is_ventilated->check_incompatibles Yes find_ventilated->check_incompatibles remove_incompatibles Remove incompatible materials. check_incompatibles->remove_incompatibles Present store_container Store the container. check_incompatibles->store_container Absent remove_incompatibles->store_container

Caption: A decision tree for the proper storage of this compound.

IncompatibleMaterials cluster_incompatible Incompatible Materials cluster_conditions Conditions to Avoid cluster_decomposition Hazardous Decomposition Products (under high heat) EMIMCl 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) StrongOxidizers Strong Oxidizing Agents EMIMCl->StrongOxidizers Avoid Contact StrongAcids Strong Acids EMIMCl->StrongAcids Avoid Contact HighTemp High Temperatures / Strong Heating EMIMCl->HighTemp Avoid Moisture Exposure to Moisture (Hygroscopic) EMIMCl->Moisture Avoid NOx Nitrogen Oxides (NOx) HighTemp->NOx Leads to CO Carbon Monoxide (CO) HighTemp->CO Leads to CO2 Carbon Dioxide (CO₂) HighTemp->CO2 Leads to HCl Hydrogen Chloride Gas HighTemp->HCl Leads to

Caption: Incompatible materials and hazardous decomposition products for [EMIM]Cl.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) using decolorizing charcoal.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound often necessary? A1: Although commercially available or synthesized this compound ([EMIM]Cl) may appear pure by techniques like NMR spectroscopy, it often contains trace impurities.[1][2] These impurities, even at parts-per-billion levels, can impart a yellow, brown, or even black color to the ionic liquid.[2] Such impurities can interfere with electrochemical applications, spectroscopic studies, and catalytic processes, making purification crucial for reliable and reproducible results.[1][3]

Q2: What is the purpose of using decolorizing charcoal for purification? A2: Decolorizing charcoal, or activated carbon, is a highly porous material with a large surface area. It is effective at adsorbing colored impurities, which are often conjugated organic compounds, from solutions.[4] This method is widely used for purifying ionic liquids due to its efficiency in removing chromophores.[3]

Q3: Can using too much charcoal negatively impact the purification process? A3: Yes. While effective for removing impurities, activated charcoal can also adsorb the desired product ([EMIM]Cl) to some extent.[4] Using an excessive amount can lead to a significant reduction in the final product yield. Therefore, it is recommended to use the minimum amount of charcoal necessary to achieve decolorization.

Q4: Is it possible to regenerate and reuse the activated carbon after purification? A4: Yes, the regeneration of activated carbon is possible and enhances the sustainability of the process.[5] Methods such as washing with solvents like acetone (B3395972) or thermal regeneration can be employed to remove the adsorbed impurities, allowing the charcoal to be reused in subsequent purification cycles.[5][6]

Q5: What are the key parameters to control during the purification process? A5: The main parameters that influence the efficiency of decolorization are temperature, contact time, and the ratio of charcoal to the ionic liquid solution.[3][7] Optimization of these factors is essential for achieving the desired purity with maximal yield.

Troubleshooting Guide

Problem 1: The [EMIM]Cl solution is still yellow or colored after the first treatment with decolorizing charcoal.

Possible CauseSuggested Solution
Insufficient Amount of Charcoal The initial amount of charcoal may not be enough to adsorb all color-causing impurities. Add a second, small portion of decolorizing charcoal and continue the treatment.[4][8]
Inadequate Treatment Time or Temperature The adsorption process is dependent on time and temperature. Increase the stirring time or raise the temperature (e.g., to 65 °C) to enhance the adsorption of impurities.[8][9]
Highly Impure Starting Material If the initial [EMIM]Cl is heavily contaminated, a single treatment may not suffice. After filtering the first batch of charcoal, perform a second complete purification step on the filtrate.[8]

Problem 2: Difficulty in separating the fine charcoal particles from the [EMIM]Cl solution.

Possible CauseSuggested Solution
High Viscosity of the Ionic Liquid Pure or highly concentrated ionic liquids are often viscous, making filtration slow and difficult.[10]
Fine Particle Size of Charcoal The very fine nature of activated charcoal requires an appropriate filtration method to prevent particles from passing through.

Problem 3: Low final yield of purified [EMIM]Cl.

Possible CauseSuggested Solution
Product Adsorption onto Charcoal The high surface area of activated carbon can lead to the adsorption of the ionic liquid itself, reducing the recovered amount.[4]
Losses During Transfers and Filtration Mechanical losses can occur when transferring the solution or during the filtration process.

Experimental Protocol and Data

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the purification of [EMIM]Cl.[8][9]

  • Dissolution: Prepare a solution by dissolving the impure, colored [EMIM]Cl (e.g., 50 grams) in a suitable solvent like deionized water (e.g., 250 mL). The solvent helps to reduce the viscosity, facilitating mixing and subsequent filtration.

  • Charcoal Addition: Add a small amount of decolorizing charcoal (e.g., 3 grams) to the solution. To avoid sudden, vigorous boiling, it is advisable to briefly remove the solution from the heat source when adding the charcoal.[4]

  • Heating and Stirring: Heat the mixture to a specified temperature (e.g., 65 °C) and stir continuously for an extended period (e.g., 24 hours) to ensure sufficient contact between the charcoal and the impurities.[8]

  • Cooling: After the treatment period, allow the mixture to cool to room temperature.

  • Filtration: Filter the cooled solution to completely remove the decolorizing charcoal. A fine porosity filter is necessary to retain the small charcoal particles. The resulting filtrate should be colorless.[8]

  • Solvent Removal: Remove the solvent from the colorless filtrate. This can be achieved using a rotary evaporator or a lyophilizer (freeze-dryer).[8][9]

  • Drying: Heat the resulting solid under vacuum (e.g., at 65 °C for 48 hours) to remove any residual solvent and moisture. The final product should be a substantially pure, white solid.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative parameters from a typical experimental procedure.

ParameterValueSource
Impure [EMIM]Cl Mass50 g[8][9]
Deionized Water Volume250 mL[8][9]
Decolorizing Charcoal Mass3 g[8][9]
Treatment Temperature65 °C[8][9]
Treatment Time24 hours[8][9]
Drying Temperature65 °C[8][9]
Drying Time48 hours[8][9]

Visualizations

Experimental Workflow

G cluster_workflow Purification Workflow for [EMIM]Cl start Start: Impure [EMIM]Cl dissolve 1. Dissolve in Deionized Water start->dissolve add_charcoal 2. Add Decolorizing Charcoal dissolve->add_charcoal heat_stir 3. Heat and Stir (e.g., 65°C, 24h) add_charcoal->heat_stir cool 4. Cool to Room Temperature heat_stir->cool filter 5. Filter to Remove Charcoal cool->filter remove_solvent 6. Remove Water (Lyophilizer/Rotovap) filter->remove_solvent dry 7. Dry Under Vacuum remove_solvent->dry end End: Pure, White [EMIM]Cl dry->end G cluster_troubleshooting Troubleshooting Guide problem Problem: Solution still colored after treatment cause1 Cause: Insufficient Charcoal? problem->cause1 cause2 Cause: Time/Temp Too Low? problem->cause2 cause3 Cause: Highly Impure Source? problem->cause3 solution1 Solution: Add more charcoal cause1->solution1 solution2 Solution: Increase time/temp cause2->solution2 solution3 Solution: Repeat purification step cause3->solution3

References

Technical Support Center: Removing Water from [EMIM]Cl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting and best practices for removing water from the hygroscopic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl).

Troubleshooting Guide

Q1: My [EMIM]Cl still has high water content after vacuum drying. What could be wrong?

A1: Several factors can lead to inefficient vacuum drying. Consider the following:

  • Insufficient Vacuum: Ensure your vacuum pump is capable of reaching a low pressure (e.g., 1.5 Torr or lower) to effectively remove water.[1]

  • Low Temperature: While avoiding thermal degradation is crucial, the temperature must be high enough to increase the vapor pressure of water. For many imidazolium-based ionic liquids, temperatures between 70–80 °C are effective.[1]

  • Inadequate Surface Area: A larger surface area of the ionic liquid exposed to the vacuum will significantly speed up the drying process. Using a rotary evaporator to create a thin film on the flask wall is a highly effective technique.[2]

  • Insufficient Time: Drying hygroscopic ionic liquids can be a slow process.[2] Depending on the initial water content and setup, drying for 24 to 72 hours may be necessary to reach the desired low water levels.[1]

Q2: I used molecular sieves, but the water content in my [EMIM]Cl is still not low enough. Why?

A2: While convenient, molecular sieves may be less effective than vacuum drying for certain ionic liquids.[1]

  • Effectiveness: For [EMIM]+ based ionic liquids like [EMIM][Im] and [EMIM][BF4], vacuum drying has been shown to be 2 to 3 times more effective than using 3Å molecular sieves.[1]

  • Saturation: Ensure you are using a sufficient amount of activated molecular sieves. The water adsorption capacity of 3Å sieves is typically 20-30% by weight.[1]

  • Activation: Molecular sieves must be properly activated (e.g., by heating under vacuum) to remove any pre-adsorbed water before use.[3]

  • Pore Size: Use 3Å molecular sieves. This pore size is small enough to trap water molecules but exclude the larger [EMIM]Cl ions.[3] Using sieves with larger pores (e.g., 4Å) can be counterproductive.[4]

Q3: Can the drying process introduce impurities into my [EMIM]Cl?

A3: Yes, certain methods carry a risk of contamination.

  • Molecular Sieves: Direct contact with molecular sieves can lead to ion exchange, introducing new unwanted impurities into the ionic liquid.[5] The sieves can also break apart, creating a fine powder that must be filtered out.[4]

  • Azeotropic Distillation: If using azeotropic distillation, residual amounts of the entrainer (the solvent used to form an azeotrope with water) may remain in the ionic liquid if not removed completely.[6]

Q4: My dried [EMIM]Cl quickly reabsorbs water from the air. How can I handle it?

A4: [EMIM]Cl is highly hygroscopic.[7] Handling the dried product correctly is critical to prevent rehydration.

  • Inert Atmosphere: The best practice is to handle the dried ionic liquid inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Minimize Exposure: If a glove box is unavailable, work quickly to minimize exposure to ambient air. Use flasks with septa and transfer liquids using syringes under a positive pressure of an inert gas.

  • Proper Storage: Store the dried [EMIM]Cl in a tightly sealed container, preferably within a desiccator containing a strong drying agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for drying [EMIM]Cl?

A1: The most widely used and effective methods are:

  • Vacuum Drying: Applying heat (e.g., 70-80 °C) under high vacuum is a very common and effective technique for removing water from ionic liquids.[1]

  • Molecular Sieves: Using activated 3Å molecular sieves is another popular method, though it may be less effective than vacuum drying and carries a risk of contamination.[1][4]

  • Sparging (Gas Flushing): Bubbling a dry, inert gas (like argon or nitrogen) through the heated ionic liquid can effectively strip out dissolved water.[8][9] This method has been shown to be superior to vacuum drying in some cases for timely water removal.[10]

  • Azeotropic Distillation: This technique involves adding a solvent (entrainer) that forms a lower-boiling azeotrope with water, allowing the water to be removed by distillation.[5][6]

Q2: How can I accurately measure the water content in my [EMIM]Cl sample?

A2: The gold standard for measuring water content in ionic liquids is Karl Fischer (KF) titration .[11][12] This method is highly accurate and can determine water content down to parts-per-million (ppm) levels.[13] Both volumetric and coulometric KF titration methods are suitable.[14] Due to the unique solvent properties of ionic liquids, they can often be directly analyzed, even when other sample types might have poor solubility in standard KF reagents.[14][15]

Q3: Why is it critical to remove water from [EMIM]Cl?

A3: The presence of water, even in small amounts, can significantly alter the physical and chemical properties of [EMIM]Cl and impact experimental results. These effects include:

  • Altered Physicochemical Properties: Water can change the viscosity, density, conductivity, and polarity of the ionic liquid.

  • Reduced Electrochemical Window: In electrochemical applications, such as batteries, the presence of water can cause side reactions and narrow the stable operating voltage range.[6]

  • Impact on Reaction Chemistry: For applications in synthesis or catalysis, water can act as a reactant or a poison, leading to unwanted byproducts or reduced reaction efficiency.

Data Presentation

Table 1: Comparison of Drying Methods for [EMIM]+-Based Ionic Liquids

Drying MethodIonic LiquidTemperatureTime (hours)PressureFinal Water Content (ppm)Reference
Vacuum Drying[EMIM][Im]Ambient241.5 Torr155[1]
Vacuum Drying[EMIM][Im]Ambient721.5 Torr125[1]
Molecular Sieves (3Å)[EMIM][Im]Ambient24Ambient453[1]
Molecular Sieves (3Å)[EMIM][Im]Ambient72Ambient250[1]
Vacuum Drying[EMIM][BF4]Ambient241.5 Torr1481[1]
Vacuum Drying[EMIM][BF4]Ambient721.5 Torr1184[1]
Molecular Sieves (3Å)[EMIM][BF4]Ambient24Ambient2831[1]
Molecular Sieves (3Å)[EMIM][BF4]Ambient72Ambient2276[1]
Note: Data is for illustrative purposes based on [EMIM]⁺-based ionic liquids. The efficiency for [EMIM]Cl will depend on its specific affinity for water.

Experimental Protocols

Protocol 1: Drying [EMIM]Cl using a Vacuum Oven or Schlenk Line

  • Preparation: Place the [EMIM]Cl sample in a suitable flask (a round-bottom flask is ideal). To maximize surface area, ensure the flask is no more than one-third full.

  • Connection: Connect the flask to a vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the vacuum pump.

  • Heating: Place the flask in a heating bath (e.g., oil or sand bath) and gently heat the sample to the desired temperature (typically 70-80 °C).

  • Evacuation: Slowly and carefully apply a vacuum, reducing the pressure to below 1.5 Torr.[1]

  • Drying: Maintain the temperature and vacuum for an extended period (24-72 hours), depending on the initial water content and the volume of the sample.[1]

  • Completion: Once drying is complete, allow the flask to cool to room temperature before backfilling with a dry, inert gas (e.g., nitrogen or argon).

  • Storage: Immediately transfer the dried ionic liquid to a sealed container inside a desiccator or glove box for storage.

Protocol 2: Drying [EMIM]Cl using Activated Molecular Sieves

  • Sieve Activation: Place 3Å molecular sieves in a Schlenk flask and heat to 180-200 °C under high vacuum for at least 8-12 hours to remove all adsorbed water.[3] Cool the sieves under a stream of dry nitrogen or argon.

  • Application: Add the activated molecular sieves to the flask containing the [EMIM]Cl. A common loading is 10-20% by weight.[16]

  • Contact: Gently stir or agitate the mixture at room temperature to ensure good contact between the sieves and the ionic liquid.

  • Duration: Allow the sieves to remain in the ionic liquid for at least 72 hours for optimal drying.[16]

  • Separation: Carefully decant or filter the dried ionic liquid to separate it from the molecular sieves. This should be done under an inert atmosphere to prevent water reabsorption.

Visualization

Drying_Method_Selection Workflow for Selecting a Drying Method for [EMIM]Cl start Start: Wet [EMIM]Cl q1 Desired Water Content? start->q1 q2 Available Equipment? q1->q2 < 100 ppm (Very Dry) method_sieves Molecular Sieves (3Å) q1->method_sieves 100-500 ppm (Moderately Dry) method_vacuum High-Vacuum Drying (with heating/stirring) q2->method_vacuum Vacuum Pump & Heating Available method_sparging Inert Gas Sparging (with heating) q2->method_sparging Inert Gas Line & Heating Available method_azeo Azeotropic Distillation q2->method_azeo Distillation Glassware Available q3 Risk of Impurities a Concern? q3->method_vacuum Yes check_kf Verify water content with Karl Fischer Titration q3->check_kf No method_vacuum->q3 method_sieves->q3 method_sparging->q3 method_azeo->q3 end_product End: Dry [EMIM]Cl check_kf->end_product

Caption: Decision workflow for selecting an appropriate water removal method.

References

Technical Support Center: Optimizing Cellulose Dissolution in 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cellulose (B213188) and the ionic liquid 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl). This resource provides practical troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you enhance cellulose solubility and streamline your research.

Frequently Asked Questions (FAQs)

Q1: Why is cellulose difficult to dissolve in most common solvents?

A1: Cellulose possesses a highly ordered structure with extensive networks of intramolecular and intermolecular hydrogen bonds between its polymer chains. These strong interactions result in a crystalline structure that is resistant to penetration by common solvents like water. Effective dissolution requires a solvent capable of disrupting this hydrogen bond network.

Q2: How does this compound ([EMIM]Cl) dissolve cellulose?

A2: [EMIM]Cl is an ionic liquid that effectively dissolves cellulose by breaking the hydrogen bonds within the cellulose structure.[1] The chloride anion (Cl⁻) acts as a strong hydrogen bond acceptor, interacting with the hydroxyl groups of cellulose.[2] The imidazolium (B1220033) cation ([EMIM]⁺) also plays a role in separating the cellulose chains, leading to the dissolution of the polymer.[1]

Q3: What are the main factors influencing the solubility of cellulose in [EMIM]Cl?

A3: The primary factors include:

  • Temperature: Higher temperatures generally increase the rate of dissolution.

  • Co-solvents: The addition of aprotic polar co-solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly enhance solubility and reduce viscosity.[3][4][5]

  • Cellulose Properties: The source of cellulose, its degree of polymerization (DP), and its crystallinity index (CI) all affect its solubility. Lower DP and lower crystallinity generally lead to easier dissolution.[6]

  • Pretreatment: Physical or chemical pretreatment of cellulose to reduce its crystallinity can improve solubility.

  • Water Content: The presence of water can negatively impact cellulose solubility by interfering with the interactions between the ionic liquid and cellulose.[5]

Q4: Can I reuse the [EMIM]Cl after dissolving cellulose?

A4: Yes, one of the advantages of using ionic liquids is their potential for recycling. Cellulose can be regenerated from the [EMIM]Cl solution by adding an anti-solvent such as water, ethanol (B145695), or acetone.[7] After the cellulose is precipitated and removed, the ionic liquid can be recovered and purified for reuse.

Troubleshooting Guide

Problem 1: My cellulose is not dissolving completely in [EMIM]Cl.

  • Possible Cause 1: Insufficient Temperature.

    • Solution: Increase the temperature of the mixture. Dissolution of cellulose in [EMIM]Cl is often performed at elevated temperatures, typically ranging from 80°C to 120°C.[4][8] Ensure your experimental setup can safely maintain the target temperature.

  • Possible Cause 2: High Crystallinity of Cellulose.

    • Solution: Consider pretreating your cellulose sample to reduce its crystallinity. Methods like ball milling, acid hydrolysis, or pretreatment with ethanol can disrupt the crystalline structure, making it more accessible to the ionic liquid.[9]

  • Possible Cause 3: Inadequate Mixing.

    • Solution: Ensure vigorous and continuous stirring to promote contact between the cellulose and the ionic liquid. The high viscosity of the solution can make uniform mixing challenging.

  • Possible Cause 4: Presence of Water.

    • Solution: Ensure that both the cellulose and the [EMIM]Cl are thoroughly dried before use. Water can form strong hydrogen bonds with the ionic liquid, reducing its effectiveness in dissolving cellulose.[5]

Problem 2: The cellulose/[EMIM]Cl solution is too viscous to handle.

  • Possible Cause 1: High Cellulose Concentration.

    • Solution: Reduce the concentration of cellulose in the solution. Viscosity increases significantly with higher cellulose loading.[10][11] Alternatively, if a high concentration is necessary, consider the following solutions.

  • Possible Cause 2: Low Temperature.

    • Solution: Increasing the temperature will decrease the viscosity of the solution, making it easier to process.[3][12]

  • Possible Cause 3: Absence of a Co-solvent.

    • Solution: Introduce an aprotic polar co-solvent, such as dimethyl sulfoxide (DMSO).[3][5] DMSO can dramatically reduce the viscosity of the cellulose/[EMIM]Cl solution without negatively impacting solubility.[5] Other co-solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can also be used.[13][14]

Problem 3: The dissolution process is taking too long.

  • Possible Cause 1: Suboptimal Temperature or Mixing.

    • Solution: As with incomplete dissolution, increasing the temperature and ensuring efficient stirring can significantly speed up the process.

  • Possible Cause 2: Large Particle Size of Cellulose.

    • Solution: Reduce the particle size of the cellulose through grinding or milling before adding it to the ionic liquid. Smaller particles have a larger surface area, which facilitates faster dissolution.

  • Possible Cause 3: Inefficient Solvent System.

    • Solution: The addition of a co-solvent like DMSO can accelerate the dissolution rate.[5][15] For example, using a mixture of [EMIM]Cl and DMSO can reduce the dissolution time compared to using pure [EMIM]Cl.

Quantitative Data on Cellulose Dissolution

The following tables summarize key quantitative data on the factors affecting cellulose solubility in imidazolium-based ionic liquids.

Table 1: Effect of Temperature and Co-solvent on Cellulose Dissolution Time

Ionic Liquid SystemCellulose Concentration (wt%)Temperature (°C)Dissolution TimeReference
[EMIM]Cl / Acetic Acid (1 / 0.13 molar ratio)Not Specified1052 hours[8]
[EMIM]Cl / DMSO (1 / 0.8 molar ratio)Not Specified10545 minutes (with stirring)[8]
[EMIM]Cl / DMSO (1 / 1.25 molar ratio)Not Specified10520 hours[8]
[EMIM]DEP / DMSO (1:0.5 mass ratio)31058 minutes[16]
[EMIM]DEP / DMSO (1:0.75 mass ratio)Not Specified10024 minutes[16]

Table 2: Solubility of Different Cellulose Types in Imidazolium-Based Ionic Liquids

Ionic LiquidCellulose TypeTemperature (°C)Max. Solubility (wt%)Reference
[EMIM]ClMCC Avicel905[14]
[EMIM]AcMCC Avicel9016[14]
[BMIM]ClNot Specified>10010-15[17]
[BMIM]AcMicrocrystalline Cellulose<10025[15]
[AMIM]ClNot Specified8014.5

Table 3: Viscosity of Cellulose Solutions in Imidazolium-Based Ionic Liquids

Ionic Liquid SystemCellulose Concentration (wt%)Temperature (°C)Zero-Shear Viscosity (Pa·s)Reference
[amim]Cl10100~2,209[18]
[amim]Cl25100~125,700[18]
[mmim]Me₂PO₄2.6320>10[10]
[amim]Cl2.3320>100[10]

Experimental Protocols

Protocol 1: Standard Dissolution of Cellulose in [EMIM]Cl

  • Drying: Dry the microcrystalline cellulose (MCC) and [EMIM]Cl under vacuum at 70-80°C for at least 12 hours to remove any residual water.

  • Mixing: In a sealed reaction vessel, add the desired amount of dried [EMIM]Cl. Heat the ionic liquid to the target temperature (e.g., 100°C) with magnetic or mechanical stirring.

  • Addition of Cellulose: Slowly add the dried cellulose to the preheated [EMIM]Cl under continuous stirring. Add the cellulose in small portions to prevent clumping.

  • Dissolution: Maintain the temperature and stirring until the cellulose is completely dissolved, which can be visually confirmed when the solution becomes clear and homogeneous. This may take several hours depending on the cellulose concentration and type.

  • Monitoring: The dissolution process can be monitored using polarized light microscopy. The disappearance of birefringence indicates the dissolution of crystalline cellulose.

Protocol 2: Enhanced Dissolution using DMSO as a Co-solvent

  • Drying: Dry the cellulose and [EMIM]Cl as described in Protocol 1. Ensure the DMSO is also anhydrous.

  • Solvent Preparation: Prepare the desired mixture of [EMIM]Cl and DMSO (e.g., a 7:3 w/w ratio of [EMIM]Cl to DMSO) in a sealed reaction vessel.

  • Heating and Mixing: Heat the [EMIM]Cl/DMSO mixture to the target temperature (e.g., 100°C) with vigorous stirring.

  • Addition of Cellulose: Gradually add the dried cellulose to the heated solvent mixture while maintaining stirring.

  • Dissolution: Continue to heat and stir until a clear, homogeneous solution is obtained. The dissolution time is expected to be shorter and the final solution less viscous compared to using pure [EMIM]Cl.[3][19]

Protocol 3: Ethanol Pretreatment of Cellulose for Improved Solubility

  • Ethanol Soaking: Suspend the cellulose in ethanol and stir at room temperature for a specified period (e.g., 2-4 hours).

  • Filtration and Washing: Filter the cellulose and wash it with fresh ethanol to remove any soluble impurities.

  • Drying: Thoroughly dry the ethanol-pretreated cellulose under vacuum to remove all traces of ethanol.

  • Dissolution: Proceed with the dissolution of the pretreated cellulose in [EMIM]Cl or an [EMIM]Cl/DMSO mixture as described in Protocol 1 or 2. The pretreatment helps to swell the cellulose fibers and disrupt the crystalline structure, leading to faster and more complete dissolution.[9]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_analysis Analysis & Processing Dry_Cellulose Dry Cellulose & [EMIM]Cl Pretreat Optional: Pretreat Cellulose Dry_Cellulose->Pretreat Mix Heat & Stir [EMIM]Cl (or +DMSO) Dry_Cellulose->Mix Pretreat->Mix Add_Cellulose Add Cellulose Gradually Mix->Add_Cellulose Dissolve Maintain Temp & Stir until Homogeneous Add_Cellulose->Dissolve Viscosity Measure Viscosity Dissolve->Viscosity Regenerate Regenerate Cellulose (e.g., with water) Dissolve->Regenerate

Caption: A general experimental workflow for dissolving cellulose in [EMIM]Cl.

logical_relationships Solubility Cellulose Solubility Viscosity Viscosity Solubility->Viscosity + Temp Temperature Temp->Solubility + Temp->Viscosity - Time Time Time->Solubility + Mixing Mixing Mixing->Solubility + CoSolvent Co-solvent (e.g., DMSO) CoSolvent->Solubility + CoSolvent->Viscosity - Pretreatment Pretreatment Pretreatment->Solubility + Crystallinity Cellulose Crystallinity Crystallinity->Solubility - DP Degree of Polymerization DP->Solubility -

Caption: Factors influencing cellulose solubility and solution viscosity.

troubleshooting_flowchart Start Start: Dissolution Issue Incomplete Is dissolution incomplete? Start->Incomplete Viscous Is the solution too viscous? Incomplete->Viscous No Increase_Temp Increase Temperature (80-120°C) Incomplete->Increase_Temp Yes Slow Is dissolution too slow? Viscous->Slow No Add_CoSolvent Add Co-solvent (e.g., DMSO) Viscous->Add_CoSolvent Yes Slow->Add_CoSolvent Yes End Problem Resolved Slow->End No Pretreat Pretreat Cellulose (e.g., milling, ethanol) Increase_Temp->Pretreat Check_Moisture Ensure Dry Reagents Pretreat->Check_Moisture Improve_Mixing Improve Mixing Check_Moisture->Improve_Mixing Add_CoSolvent->Increase_Temp Reduce_Conc Reduce Cellulose Concentration Add_CoSolvent->Reduce_Conc Reduce_Conc->Increase_Temp Improve_Mixing->End

Caption: A troubleshooting flowchart for common cellulose dissolution issues.

References

Optimizing temperature for biomass processing with [EMIM]Cl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biomass Processing with [EMIM]Cl. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to optimize their experiments, with a specific focus on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for processing biomass with [EMIM]Cl?

A1: The effective temperature range for biomass processing with [EMIM]Cl and similar ionic liquids (ILs) is generally between 80°C and 175°C.[1] Complete dissolution of lignocellulosic biomass often requires prolonged treatment at elevated temperatures, typically between 100°C and 170°C, for durations that can extend up to 12-24 hours.[1][2] However, the optimal temperature is a balance, as higher temperatures that accelerate dissolution can also lead to the degradation of both the cellulose (B213188) and the ionic liquid itself.[1]

Q2: How does temperature affect the dissolution of different biomass components in [EMIM]Cl?

A2: Temperature significantly influences the dissolution of cellulose, hemicellulose, and lignin (B12514952). Higher temperatures generally increase the rate and extent of dissolution. For instance, increasing the temperature can enhance the disruption of the hydrogen-bonding network within cellulose, facilitating its solubilization.[3] Similarly, higher temperatures accelerate lignin solubilization.[1] However, the selectivity can be temperature-dependent. Some processes aim for selective lignin dissolution at lower temperatures while leaving cellulose largely intact.[4]

Q3: What are the signs of [EMIM]Cl thermal degradation, and at what temperature does it become a concern?

A3: Thermal degradation of imidazolium-based ionic liquids like [EMIM]Cl can become a concern at temperatures used for biomass processing, particularly above 150°C.[1][2] Signs of degradation can include discoloration of the ionic liquid (yellowing or browning), changes in viscosity, and the formation of volatile and non-volatile products like alkyl-substituted imidazoles and amines.[5] This degradation can negatively impact the efficiency of the process, the properties of the resulting biopolymers, and the reusability of the ionic liquid.[2] The thermal stability is influenced by the anion, with the chloride anion in [EMIM]Cl being more stable than acetate (B1210297) but less stable than methyl sulfate.[2][5]

Q4: Can water content in the [EMIM]Cl affect the optimal processing temperature?

A4: Yes, water content has a significant impact. The presence of water generally has a negative effect on the dissolution of cellulose in ionic liquids.[4][6] However, for delignification, the addition of a proper amount of water to [EMIM]Cl can actually facilitate the dissolution of legume straw. In one study, a mixture with 20 wt% water at 150°C dissolved significantly more biomass than pure [EMIM]Cl under the same conditions.[7] Therefore, the optimal temperature must be determined in conjunction with the specific water content of the IL-biomass system.

Troubleshooting Guide

Issue 1: Low Lignin Removal or Incomplete Delignification

  • Possible Cause: The processing temperature may be too low or the duration too short. Lignin dissolution is temperature-dependent.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. A common range for effective delignification is 100°C to 150°C.[8] For example, one study achieved 64.9% delignification at 120°C for 5 hours.[1]

    • Increase Time: If increasing the temperature is not feasible due to concerns about IL stability, extend the pretreatment time. High lignin removal has been reported at lower temperatures but with longer durations.[8]

    • Check Biomass Particle Size: Ensure the biomass is milled to a small particle size. Smaller particles have a larger surface area, which can accelerate dissolution and may allow for effective processing at lower temperatures.[6]

Issue 2: Poor Cellulose Dissolution or Low Sugar Yields After Hydrolysis

  • Possible Cause: The temperature is insufficient to disrupt the crystalline structure of cellulose.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your experimental setup is reaching and maintaining the target temperature. The conductivity of the ionic liquid increases with temperature, which aids in cellulose dissolution.[1]

    • Optimize Temperature and Time: The dissolution rate increases with temperature.[2] For wheat, corn, and Eucalyptus residues, optimal sugar yields were achieved after pretreatment at 150°C for 60 minutes.[9] Be aware that temperatures that are too high can lead to cellulose degradation.[1]

    • Minimize Water Content: Water significantly impairs the solubility of cellulose in ionic liquids.[4][10] Ensure both the [EMIM]Cl and the biomass are sufficiently dry before processing, unless a specific IL-water mixture is being intentionally used.

Issue 3: Sample Discoloration, Charring, or Unexpected Byproducts

  • Possible Cause: The processing temperature is too high, causing degradation of the biomass components and/or the [EMIM]Cl itself.

  • Troubleshooting Steps:

    • Reduce Temperature: Lower the processing temperature immediately. The upper limit for processing is often dictated by the thermal stability of the ionic liquid, which for many applications is around 150°C.[2][11]

    • Conduct Stability Tests: Perform a thermogravimetric analysis (TGA) on your specific batch of [EMIM]Cl to determine its precise decomposition temperature under your experimental atmosphere (e.g., nitrogen).[12]

    • Consider a Shorter Duration: High temperatures for prolonged periods increase the risk of degradation. If a high temperature is necessary, attempt to shorten the reaction time to minimize exposure.[7]

Data Presentation

Table 1: Effect of Temperature on Lignin Removal and Biomass Dissolution

Biomass TypeIonic LiquidTemperature (°C)Time (h)ObservationReference
Rice Straw[EMIM]Cl1102414.6% lignin extraction[8]
Triticale Straw[EMIM]Cl1501.529% total lignin removal[8]
Legume Straw[C4mim]Cl (pure)15029.8 wt% dissolved[7]
Legume Straw[C4mim]Cl (20% water)150229.1 wt% dissolved[7]
Oil Palm Frond[Bmim]Cl1202-24Higher dissolution compared to bamboo[13]
Poplar[Hpy]Cl & [Hmim]Cl1000.5>60% lignin removal achieved[8]

Table 2: Conditions for Cellulose Processing and Sugar Yields

Biomass TypeIonic LiquidTemperature (°C)Time (h)OutcomeReference
Corn Stover[Emim]Ac1251~80% glucose, ~50% xylose yields[6]
Wheat, Corn, Eucalyptus[EMIM]Cl150130-48% total sugars after saccharification[9]
Lenga Residues[EMIM]Cl1500.540% total sugars after saccharification[9]
Cellulose[Emim]Cl9015Favorable conditions for functionalization[10]

Experimental Protocols

Protocol 1: General Biomass Pretreatment with [EMIM]Cl for Delignification

  • Preparation: Dry the lignocellulosic biomass (e.g., wood chips, straw) in an oven at 60-80°C overnight to remove moisture. Mill the dried biomass to a fine powder (e.g., 10 mesh).[1] Dry the [EMIM]Cl under vacuum to minimize water content.

  • Mixing: In a reaction vessel, combine the dried biomass powder and [EMIM]Cl at a specified ratio (e.g., 5% w/w biomass to IL).[14]

  • Heating and Agitation: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 120°C). Stir the mixture continuously to ensure uniform heating and dissolution.

  • Reaction: Maintain the temperature and stirring for the specified duration (e.g., 2-5 hours).[1][14]

  • Precipitation and Separation: After cooling, add an anti-solvent such as water or ethanol (B145695) to the mixture. This will cause the dissolved cellulose-rich material to precipitate.[9]

  • Filtration: Separate the solid precipitate from the liquid phase (containing dissolved lignin and [EMIM]Cl) via filtration or centrifugation.

  • Washing: Wash the solid fraction multiple times with the anti-solvent to remove any residual ionic liquid.

  • Drying and Analysis: Dry the resulting solid material (cellulose-rich fraction) and analyze its composition to determine the extent of delignification.

Mandatory Visualizations

G cluster_workflow General Biomass Processing Workflow start_end start_end process process decision decision output output issue issue A Start: Dried Biomass & [EMIM]Cl B Mix Biomass and IL A->B C Heat and Agitate (Temperature Optimization) B->C D Add Anti-Solvent (e.g., Water) C->D E Separate Fractions (Filtration/Centrifugation) D->E F Analyze Products: Cellulose, Lignin E->F

Caption: High-level workflow for biomass fractionation using [EMIM]Cl.

G cluster_troubleshooting Troubleshooting Guide: Low Yield issue issue decision decision action action check check T1 Problem: Low Delignification / Dissolution T2 Is Temperature >150°C? T1->T2 T3 YES: Risk of Degradation. Lower Temp, Increase Time. T2->T3 Yes T4 NO: Temp May Be Too Low. Increase Temp (e.g., 120-150°C). T2->T4 No T5 Monitor Results T3->T5 T4->T5 T6 Still Low Yield? T5->T6 T7 YES: Check Other Factors: - Increase Time - Reduce Particle Size - Ensure Low Water Content T6->T7 Yes T8 NO: Process Optimized T6->T8 No

Caption: Decision tree for troubleshooting low biomass processing yields.

G cluster_relationships Temperature Effects on Biomass Processing center center positive positive negative negative arrow_pos arrow_pos arrow_neg arrow_neg Temp Increasing Temperature DissRate Increased Dissolution Rate Temp->DissRate LigninSol Increased Lignin Solubility Temp->LigninSol Viscosity Decreased IL Viscosity Temp->Viscosity IL_Degrade IL Thermal Degradation Temp->IL_Degrade Cell_Degrade Cellulose Depolymerization Temp->Cell_Degrade

Caption: Relationship between temperature and key process factors.

References

Technical Support Center: Scaling Up Biomass Pretreatment with [EMIM]OAc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up biomass pretreatment with 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up biomass pretreatment with [EMIM]OAc?

A1: The main challenges in scaling up [EMIM]OAc pretreatment include managing the high viscosity of the ionic liquid-biomass slurry, ensuring efficient and cost-effective recycling of the ionic liquid, dealing with the high cost of [EMIM]OAc, addressing material compatibility and potential corrosion at elevated temperatures, and overcoming difficulties in downstream processing.[1][2]

Q2: How does water content affect the efficiency of [EMIM]OAc pretreatment?

A2: Water content can significantly impact the pretreatment process. While some studies suggest that a small amount of water (around 5-10%) can be beneficial, higher water content generally has a negative effect on cellulose (B213188) dissolution.[3][4] However, the presence of water can increase lignin (B12514952) solubility in [EMIM]OAc.[5] Finding the optimal water balance is crucial for process efficiency.

Q3: Is [EMIM]OAc thermally stable at typical pretreatment temperatures?

A3: [EMIM]OAc exhibits good thermal stability at temperatures commonly used for biomass pretreatment.[6] However, prolonged exposure to very high temperatures (e.g., above 160°C) can lead to degradation, potentially forming inhibitors for downstream enzymatic hydrolysis and fermentation processes.[1][7]

Q4: What are the key economic considerations for scaling up [EMIM]OAc pretreatment?

A4: The high cost of the ionic liquid is a major economic hurdle.[8][9] Therefore, efficient recycling and recovery of [EMIM]OAc are critical for the economic viability of the process at an industrial scale.[10][11] Increasing the solids loading during pretreatment can also help reduce capital and energy costs.[12]

Q5: How does residual [EMIM]OAc affect downstream enzymatic hydrolysis and fermentation?

A5: Residual [EMIM]OAc in the pretreated biomass can act as an inhibitor for both enzymatic saccharification and microbial fermentation.[12] Therefore, extensive washing of the pretreated pulp is necessary to remove the ionic liquid, which in turn increases water usage and complicates the recycling process.[1][13]

Troubleshooting Guides

Issue 1: High Viscosity of the Biomass-[EMIM]OAc Slurry

Symptoms:

  • Difficulty in mixing and pumping the slurry.

  • Poor heat and mass transfer, leading to non-uniform pretreatment.

  • Increased energy consumption for agitation.

Possible Causes:

  • High solids loading.[1]

  • Inherent high viscosity of [EMIM]OAc, especially at lower temperatures.[4][14]

  • Dissolution of biomass components increasing the solution viscosity.[15]

Solutions:

  • Optimize Solids Loading: While high solids loading is economically desirable, it may be necessary to operate at a lower loading (e.g., 15 wt%) to maintain a manageable viscosity.[1]

  • Increase Operating Temperature: Increasing the temperature can significantly reduce the viscosity of the ionic liquid.[16] However, be mindful of the thermal stability limits of [EMIM]OAc.

  • Use Co-solvents: The addition of certain organic solvents like DMSO, DMF, or DMAc can effectively reduce the viscosity of the mixture.[14]

  • Mechanical Design: Employ reactors with powerful impellers and robust mixing systems designed for high-viscosity fluids.[1]

Issue 2: Inefficient Ionic Liquid Recycling and Recovery

Symptoms:

  • Low recovery rate of [EMIM]OAc after pretreatment.

  • Contamination of the recycled ionic liquid with lignin, sugars, and other degradation products.[10]

  • Decreased pretreatment efficiency with recycled [EMIM]OAc.

Possible Causes:

  • Ineffective precipitation of biomass and separation of the solid pulp.

  • Strong interactions between [EMIM]OAc and dissolved biomass components.[3]

  • Thermal or chemical degradation of the ionic liquid during the process.

Solutions:

  • Anti-solvent Precipitation: Use an anti-solvent like water to precipitate the cellulose, followed by solid-liquid separation.[17]

  • Membrane Separation: Techniques like pervaporation and electrodialysis show promise for separating the ionic liquid from water and other contaminants.[2]

  • Distillation: Reduced pressure distillation can be used to recover [EMIM]OAc, with recovery rates reported to be over 98.5%.[18]

  • Three-Phase Separation: Using aqueous solutions of kosmotropic salts can form a three-phase system that facilitates the separation of biomass, the IL-rich phase, and the salt-rich phase, reducing the amount of water to be evaporated.[17]

Issue 3: Low Sugar Yields in Downstream Enzymatic Hydrolysis

Symptoms:

  • Poor conversion of cellulose and hemicellulose to fermentable sugars.

  • Enzyme deactivation.

Possible Causes:

  • Residual [EMIM]OAc in the pretreated biomass inhibiting enzyme activity.[12]

  • Formation of inhibitory byproducts during pretreatment at high temperatures.[7]

  • Incomplete removal of lignin, limiting enzyme access to cellulose.

Solutions:

  • Thorough Washing: Implement an efficient washing step for the pretreated pulp to remove as much residual ionic liquid as possible. The amount of water used for washing is a critical parameter to optimize.[13][19]

  • Optimize Pretreatment Conditions: Adjust pretreatment temperature and time to minimize the formation of inhibitors like furfural (B47365) and HMF.[7]

  • Enzyme Selection: Use robust cellulase (B1617823) enzymes that exhibit higher tolerance to the presence of ionic liquids.[5]

  • Lignin Removal: Optimize the pretreatment to achieve sufficient delignification, making the cellulose more accessible to enzymes.[17]

Data Presentation

Table 1: Effect of Water Content on Saccharification Yield of Poplar Pretreated with [EMIM]OAc

Water Content in [EMIM]OAc (wt%)Saccharification Yield (%)
0High
5Maximum
>10Decreasing

Source: Adapted from studies on maple wood and poplar pretreatment.[3]

Table 2: Scale-up Comparison of [EMIM]OAc Pretreatment of Switchgrass

ParameterBench Scale (6 kg)Pilot Scale (40 kg)
Solid Loading15 wt%15 wt%
Pretreatment Time3 h2 h
Pretreatment TemperatureNot specified160 °C
Solid Recovery55.3 wt%Not specified
Glucan Conversion (120h hydrolysis)Not specified96%
Xylan Conversion (120h hydrolysis)Not specified98%

Source: Data from scale-up studies on switchgrass pretreatment.[1][20][21]

Experimental Protocols

Protocol 1: General Biomass Pretreatment with [EMIM]OAc

  • Mixing: Mix dried and milled biomass with [EMIM]OAc in a corrosion-resistant reactor at a specified solids loading (e.g., 15 wt%).[1]

  • Heating: Heat the mixture to the desired pretreatment temperature (e.g., 120-160°C) with constant and vigorous stirring for a set duration (e.g., 2-3 hours).[1][6]

  • Precipitation: After pretreatment, add an anti-solvent (typically deionized water) to the mixture to precipitate the cellulose-rich pulp.[17]

  • Separation: Separate the solid pulp from the liquid phase (containing dissolved lignin, hemicellulose, and [EMIM]OAc) via filtration or centrifugation.[18]

  • Washing: Thoroughly wash the recovered pulp with deionized water to remove residual ionic liquid.[19]

  • Drying: Dry the washed pulp before proceeding to enzymatic hydrolysis.

Protocol 2: Ionic Liquid Recycling via Reduced Pressure Distillation

  • Collection: Collect the liquid fraction from the separation step (Protocol 1, Step 4).

  • Distillation: Subject the liquid to reduced pressure distillation at an elevated temperature (e.g., 60°C) and reduced pressure (e.g., 150 kPa) for a specified time (e.g., 30 minutes) to evaporate the water.[18]

  • Recovery: The remaining concentrated liquid is the recycled [EMIM]OAc, which can be reused in subsequent pretreatment batches.

Visualizations

experimental_workflow cluster_pretreatment Pretreatment Stage cluster_separation Separation & Washing cluster_downstream Downstream Processing cluster_recycling IL Recycling biomass Biomass reactor Mixing & Heating (e.g., 160°C, 2h, 15% solids) biomass->reactor il [EMIM]OAc il->reactor precipitation Precipitation (add water) reactor->precipitation filtration Filtration / Centrifugation precipitation->filtration washing Pulp Washing filtration->washing Solid Pulp distillation Reduced Pressure Distillation filtration->distillation Liquid Fraction (IL, Lignin, etc.) hydrolysis Enzymatic Hydrolysis washing->hydrolysis fermentation Fermentation hydrolysis->fermentation distillation->il Recycled [EMIM]OAc

Caption: Experimental workflow for biomass pretreatment with [EMIM]OAc, including downstream processing and ionic liquid recycling.

troubleshooting_logic cluster_viscosity High Viscosity Issue cluster_yield Low Yield Issue cluster_recycling Recycling Issue start Problem Encountered viscosity High Slurry Viscosity? start->viscosity low_yield Low Sugar Yield? start->low_yield recycling_issue Poor IL Recovery? start->recycling_issue check_loading Check Solids Loading viscosity->check_loading check_temp Check Temperature viscosity->check_temp check_mixing Evaluate Mixer Performance viscosity->check_mixing check_washing Residual IL in Pulp? low_yield->check_washing check_inhibitors Inhibitor Formation? low_yield->check_inhibitors check_lignin Sufficient Delignification? low_yield->check_lignin check_separation Separation Efficiency? recycling_issue->check_separation check_degradation IL Degradation? recycling_issue->check_degradation

Caption: Logical troubleshooting flow for common issues in scaling up [EMIM]OAc biomass pretreatment.

References

Technical Support Center: Recovery and Recycling of [EMIM]Cl from Cellulose Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recovery and recycling of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) from cellulose (B213188) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for recovering [EMIM]Cl from cellulose solutions?

A1: The most prevalent method is anti-solvent precipitation. This involves adding a substance in which cellulose is insoluble, causing it to precipitate out of the [EMIM]Cl solution. Commonly used anti-solvents include water, ethanol, acetone, and acetic acid.[1] Other techniques explored for ionic liquid recovery in broader biomass processing, which could be applicable, include membrane separation, distillation, and extraction.[2][3]

Q2: Why is water a commonly chosen anti-solvent?

A2: Water is frequently selected because it is safe, environmentally benign, inexpensive, and effectively precipitates cellulose from [EMIM]Cl solutions.[1] However, the recovery of [EMIM]Cl from the resulting aqueous solution can be energy-intensive due to the need for extensive evaporation to remove the water.[1][4]

Q3: What are the advantages of using acetic acid (AcOH) as an anti-solvent?

A3: Using acetic acid can lead to excellent cellulose recovery (nearly 100%).[1][5] It also facilitates a more efficient recovery of [EMIM]Cl, often requiring fewer washing cycles compared to using water alone.[1][5] Additionally, the boiling point of acetic acid allows for its removal from the recovered [EMIM]Cl by thermal treatment.[1][5]

Q4: How can the purity of the recycled [EMIM]Cl be assessed?

A4: The purity and structural integrity of the recycled [EMIM]Cl can be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1][4] Comparing the spectra of the recycled [EMIM]Cl with that of the original ionic liquid can confirm its identity and purity.

Q5: Is it possible to achieve high recovery yields for [EMIM]Cl?

A5: Yes, high recovery yields are attainable. For instance, using acetic acid as an anti-solvent followed by a couple of washing steps can result in nearly 99% recovery of [EMIM]Cl.[1][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Cellulose Precipitation - Insufficient amount of anti-solvent added.- Inadequate mixing of the anti-solvent with the cellulose-[EMIM]Cl solution.- Increase the volume of the anti-solvent.- Ensure vigorous and thorough stirring for a sufficient duration (e.g., 2 hours) after adding the anti-solvent.[1]
Cloudy Supernatant After Centrifugation - Incomplete precipitation of cellulose, indicating some cellulose remains dispersed in the liquid phase.[5]- Lower the temperature during precipitation. For water as an anti-solvent, performing the precipitation at a lower temperature (e.g., 4-5°C) can improve cellulose recovery and result in a clear supernatant.[1][5]
Low [EMIM]Cl Recovery Yield - [EMIM]Cl entrapped within the regenerated cellulose precipitate.- Insufficient washing of the precipitated cellulose.- Increase the number of washing cycles for the precipitated cellulose. Typically, 2-4 washing cycles with an appropriate solvent (like water) are effective.[1]- Optimize the washing volume. Using an adequate volume (e.g., 10 mL per wash) is crucial.[1]
Presence of Water in Recycled [EMIM]Cl - Incomplete drying after recovery from an aqueous solution. Water is a known inhibitor of cellulose dissolution in ionic liquids.[7]- For recovery using water as an anti-solvent, use freeze-drying to effectively remove the water.[1]- If using acetic acid, thermal treatment under a controlled temperature (e.g., 60°C) and airflow can be used to evaporate the acetic acid.[1][5]
Degradation of [EMIM]Cl During Recovery - High temperatures used for drying or removing the anti-solvent.- Use moderate temperatures for drying. For instance, when removing acetic acid, a temperature of 60°C is recommended.[1][5]- Consider vacuum evaporation to lower the required temperature for solvent removal.

Quantitative Data

Table 1: [EMIM]Cl Recovery Efficiency with Different Anti-Solvents

EntryCellulose Content (wt%)Anti-SolventTemperature (°C)Initial [EMIM]Cl Recovery (%)[EMIM]Cl Recovery after 2 Washes (%)[EMIM]Cl Recovery after 4 Washes (%)
12Water20~50-~98
28Water4-5~71~99-
32Acetic Acid20>60~99-
48Acetic Acid60>60~99-

Data summarized from a study by Lazzari et al. (2022).[1] The initial recovery refers to the amount recovered from the supernatant after the initial precipitation and centrifugation, before washing the cellulose pellet.

Experimental Protocols

Protocol 1: Recovery of [EMIM]Cl using Water as an Anti-Solvent
  • Cellulose Dissolution: Dissolve cellulose in [EMIM]Cl (e.g., 2-8 wt%) by heating at 85°C for 30 minutes with stirring.[1]

  • Precipitation: Cool the solution to the desired temperature (e.g., 20°C or 4-5°C). Add 10 mL of deionized water to the [EMIM]Cl-cellulose solution.[1]

  • Stirring: Stir the mixture for 2 hours at the selected temperature.[1]

  • Centrifugation: Centrifuge the mixture to separate the precipitated cellulose from the [EMIM]Cl-water supernatant.

  • Supernatant Collection: Carefully decant the supernatant containing the dissolved [EMIM]Cl.

  • Cellulose Washing: Wash the cellulose pellet with additional deionized water (e.g., 10 mL), stir, and centrifuge again. Collect the supernatant. Repeat this washing step 2-4 times to maximize [EMIM]Cl recovery.[1]

  • [EMIM]Cl Isolation: Combine all the collected supernatants. Remove the water via freeze-drying or evaporation under reduced pressure to obtain the recycled [EMIM]Cl.[1]

Protocol 2: Recovery of [EMIM]Cl using Acetic Acid as an Anti-Solvent
  • Cellulose Dissolution: Prepare the cellulose solution in [EMIM]Cl as described in Protocol 1.

  • Precipitation: Add acetic acid (e.g., 10 mL or a specific molar equivalent) to the [EMIM]Cl-cellulose solution.[1]

  • Stirring: Stir the mixture for 2 hours at a suitable temperature (e.g., 20°C or 60°C).[1]

  • Centrifugation: Centrifuge the mixture to separate the precipitated cellulose.

  • Supernatant Collection: Decant the supernatant, which is a mixture of [EMIM]Cl and acetic acid.

  • Cellulose Washing: Wash the cellulose pellet with deionized water (e.g., 10 mL), stir, and centrifuge. Collect the supernatant. Repeat the washing step at least once more.[1]

  • [EMIM]Cl Isolation: Combine the initial supernatant and the washings. Remove the acetic acid and water by thermal treatment at 60°C under a gentle air flow or by vacuum evaporation to yield the purified [EMIM]Cl.[1][5]

Visualizations

experimental_workflow cluster_dissolution Cellulose Dissolution cluster_precipitation Precipitation cluster_separation Separation cluster_purification Purification & Recovery A Cellulose + [EMIM]Cl B Heating & Stirring (e.g., 85°C) A->B C Cellulose Solution in [EMIM]Cl B->C D Add Anti-Solvent (Water or Acetic Acid) C->D E Stirring D->E F Mixture E->F G Centrifugation F->G H Precipitated Cellulose G->H I Supernatant ([EMIM]Cl + Anti-Solvent) G->I J Washing of Cellulose Pellet H->J K Combine Supernatants I->K J->K L Solvent Removal (Evaporation/Freeze-drying) K->L M Recycled [EMIM]Cl L->M

Caption: Experimental workflow for the recovery of [EMIM]Cl.

troubleshooting_logic Start Low [EMIM]Cl Recovery Q1 Is the supernatant cloudy? Start->Q1 A1_Yes Incomplete Cellulose Precipitation Q1->A1_Yes Yes Q2 Have washing steps been performed? Q1->Q2 No S1 Lower precipitation temperature (if using water) A1_Yes->S1 S1->Q2 A2_No [EMIM]Cl trapped in cellulose Q2->A2_No No End Improved [EMIM]Cl Recovery Q2->End Yes S2 Perform 2-4 washing cycles of the cellulose pellet A2_No->S2 S2->End

Caption: Troubleshooting logic for low [EMIM]Cl recovery.

References

Minimizing degradation of 1-Ethyl-3-methylimidazolium chloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the degradation of [EMIM]Cl in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of [EMIM]Cl?

A1: The primary factors leading to the degradation of this compound include:

  • Elevated Temperatures: [EMIM]Cl has a defined thermal stability limit. Prolonged exposure to high temperatures can lead to decomposition.[1][2]

  • Presence of Strong Bases or Nucleophiles: Strong bases can deprotonate the imidazolium (B1220033) ring, leading to the formation of carbenes and subsequent degradation pathways.

  • Reaction with Strong Oxidizing Agents: [EMIM]Cl is incompatible with strong oxidizing agents, which can cause its decomposition.[3][4]

  • Presence of Impurities: Impurities, such as residual starting materials from synthesis (e.g., 1-methylimidazole (B24206) and ethyl chloride), can catalyze degradation.

  • Hydrolysis: Although generally considered water-stable, prolonged exposure to water, especially at elevated temperatures, can potentially lead to hydrolysis.[3] [EMIM]Cl is very hygroscopic and should be stored in a dry, well-ventilated area.[3][5][6]

Q2: My [EMIM]Cl has turned yellow. What does this indicate and how can I purify it?

A2: A yellow coloration in [EMIM]Cl often indicates the presence of impurities or degradation products.[3][7] You can purify it using the following method:

Experimental Protocol: Decolorization of [EMIM]Cl

  • Dissolution: Prepare a solution by dissolving the impure, yellow [EMIM]Cl (e.g., 50 g) in deionized water (e.g., 250 mL).[3][7]

  • Charcoal Treatment: Add decolorizing charcoal (e.g., 3 g) to the solution.[3][7]

  • Heating: Heat the mixture at 65°C for 24 hours with stirring.[3][7]

  • Filtration: Cool the solution to room temperature and filter it to remove the charcoal. The filtrate should be colorless.[3][7]

  • Water Removal: Remove the water from the filtrate. This can be done using a lyophilizer (freeze-dryer) or by heating under vacuum.[3][7]

  • Drying: Dry the resulting solid under vacuum at 65°C for 48 hours to obtain a pure, white solid of [EMIM]Cl.[3][7]

Q3: What are the thermal stability limits of [EMIM]Cl?

A3: The thermal stability of [EMIM]Cl can be characterized by its decomposition temperature. It is important to distinguish between the onset of decomposition and the maximum operating temperature for long-term experiments.

ParameterTemperature (°C)Notes
Melting Point77-79[3][8]
Decomposition Temperature (TGA, onset at 1 K/min)233 (±5)[1]
Maximum Operation Temperature (MOT) for 24h132Estimated based on dynamic TGA.[1]
Maximum Operation Temperature (MOT) for 8000h76Estimated based on dynamic TGA for long-term stability.[1]

Slow degradation can occur at temperatures as low as 120-150°C over several hours.[2]

Q4: What are the common degradation products of [EMIM]Cl?

A4: Thermal degradation of [EMIM]Cl can lead to the cleavage of the alkyl chains from the imidazolium ring. Common degradation products identified include chloromethane, dichloromethane, methylimidazole, and ethylimidazole.[9] Under high temperatures, corrosive gases such as carbon dioxide, carbon monoxide, nitrous gases, and hydrochloric acid can be generated.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reaction mixture darkens or changes color unexpectedly. Thermal degradation of [EMIM]Cl.- Lower the reaction temperature if possible. - Ensure the reaction temperature does not exceed the recommended MOT (see table above).[1] - Consider using a more thermally stable ionic liquid if high temperatures are required.
Inconsistent or poor reaction yields. [EMIM]Cl degradation is interfering with the reaction.- Purify the [EMIM]Cl before use to remove catalytic impurities.[3][7] - Strictly control the reaction atmosphere; use an inert gas (e.g., Argon, Nitrogen) to prevent oxidative degradation. - Avoid strong bases and oxidizing agents if they are not essential for the desired reaction.
Formation of unexpected byproducts. Degradation products of [EMIM]Cl are reacting with your substrates.- Identify the byproducts using analytical techniques like GC-MS or NMR.[9] - Compare the identified byproducts with known [EMIM]Cl degradation products. - Follow the purification protocol to ensure the purity of your [EMIM]Cl.
Difficulty in product isolation/purification. The product is contaminated with [EMIM]Cl or its degradation products.- [EMIM]Cl is soluble in water, a property that can be used for extraction.[3][4] - For non-polar products, washing the organic phase with water can remove the ionic liquid.

Visualizing Degradation and Experimental Workflows

Thermal Degradation Pathway of [EMIM]Cl

EMIM_Cl [EMIM]Cl (this compound) Degradation_Products Degradation Products EMIM_Cl->Degradation_Products Dealkylation Heat High Temperature Heat->Degradation_Products Methylimidazole 1-Methylimidazole Degradation_Products->Methylimidazole Ethylimidazole 1-Ethylimidazole Degradation_Products->Ethylimidazole Chloroalkanes Chloroalkanes (Chloromethane, Chloroethane) Degradation_Products->Chloroalkanes Gases Gaseous Products (HCl, NOx, CO, CO2) Degradation_Products->Gases

Caption: Simplified thermal degradation pathway of [EMIM]Cl.

Experimental Workflow for [EMIM]Cl Purification

cluster_workflow Purification Workflow Start Impure [EMIM]Cl (Yellow Solid/Liquid) Dissolve Dissolve in Deionized Water Start->Dissolve Charcoal Add Decolorizing Charcoal Dissolve->Charcoal Heat Heat at 65°C for 24h Charcoal->Heat Filter Cool and Filter Heat->Filter Filtrate Colorless Filtrate Filter->Filtrate Remove_H2O Remove Water (Lyophilizer/Vacuum) Filtrate->Remove_H2O Dry Dry under Vacuum at 65°C for 48h Remove_H2O->Dry End Pure [EMIM]Cl (White Solid) Dry->End

Caption: Step-by-step workflow for the purification of [EMIM]Cl.

Troubleshooting Logic for [EMIM]Cl Degradation

rect_node rect_node start_node Degradation Suspected? q1 Is the reaction temperature > 130°C? start_node->q1 a1_yes Lower Temperature or Reduce Reaction Time q1->a1_yes Yes q2 Are strong bases or oxidants present? q1->q2 No a1_yes->q2 a2_yes Consider Alternative Reagents or Protect [EMIM]Cl q2->a2_yes Yes q3 Is the [EMIM]Cl colored or impure? q2->q3 No a2_yes->q3 a3_yes Purify [EMIM]Cl (See Purification Workflow) q3->a3_yes Yes end_node Degradation Minimized q3->end_node No a3_yes->end_node

Caption: A logical flow for troubleshooting [EMIM]Cl degradation.

References

Preventing skin and eye irritation when handling [EMIM]Cl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) and preventing skin and eye irritation.

Frequently Asked Questions (FAQs)

Q1: What is [EMIM]Cl and why does it require careful handling?

A1: 1-Ethyl-3-methylimidazolium chloride, or [EMIM]Cl, is an ionic liquid used in a variety of applications, including as a solvent and in electrochemical studies. It is classified as a substance that can cause skin irritation (H315) and serious eye irritation (H319).[1] Therefore, careful handling is necessary to avoid direct contact and potential harm.

Q2: What are the primary routes of exposure to [EMIM]Cl in a laboratory setting?

A2: The primary routes of exposure are through direct contact with the skin and eyes during handling, weighing, mixing, and transferring the substance. Inhalation of aerosols or dust particles, if generated, is another potential route of exposure.

Q3: What are the initial signs and symptoms of skin and eye irritation from [EMIM]Cl exposure?

A3: Skin contact may lead to redness, itching, and inflammation. Eye contact can result in more severe symptoms such as pain, redness, watering, and blurred vision.

Q4: What immediate first aid measures should be taken in case of accidental exposure?

A4: In case of accidental exposure, it is crucial to act quickly:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove any contaminated clothing.[3] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Troubleshooting Guides

Preventing Skin and Eye Irritation During Handling
IssueTroubleshooting Steps
Potential for skin contact during weighing and transfer - Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[7][8] - Handle [EMIM]Cl in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. - Use a spatula or other appropriate tools to handle solid [EMIM]Cl to avoid direct hand contact.
Risk of eye splash during mixing or reactions - Wear chemical splash goggles and a face shield for maximum protection, especially when handling larger quantities or when there is a higher risk of splashing.[7][9] - Ensure that an emergency eyewash station is readily accessible and has been tested weekly.[1]
Accidental spills - Be prepared for spills by having a spill kit readily available. - For small spills, absorb the material with inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] - For larger spills, evacuate the area and follow your institution's emergency procedures.
Handling hygroscopic nature of [EMIM]Cl - [EMIM]Cl is hygroscopic and will absorb moisture from the air.[11] For experiments requiring anhydrous conditions, it is best to handle it inside a glove box.[12] - If a glove box is not available, minimize exposure to the atmosphere and store it in a tightly sealed container with a desiccant.

Quantitative Data on Irritation Potential

The following tables summarize available data on the irritation and cytotoxicity of [EMIM]Cl.

Table 1: In Vivo Skin Irritation of [EMIM]Cl in Mice

Concentration (% v/v)ObservationReference
6.25 - 50Neither an irritant nor a sensitizer.[13][14]

Note: This data is from a study on BALB/c mice and may not be directly translatable to human skin.

Table 2: In Vitro Cytotoxicity of [EMIM]Cl on Human Keratinocytes

Cell LineAssayEndpointEC50 Value (mM)Reference
HaCatMTTCell Viability~0.255

EC50 (Half-maximal effective concentration) is the concentration of a substance that causes a 50% reduction in a measured response (in this case, cell viability).

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

This protocol provides a general framework. Specific details may vary depending on the commercial RhE model used.

  • Preparation of the RhE Tissue: Culture the RhE tissues to the appropriate maturity as per the manufacturer's instructions.

  • Preparation of [EMIM]Cl Solution: Prepare a solution of [EMIM]Cl in a suitable solvent (e.g., phosphate-buffered saline) at the desired concentration.

  • Application of Test Substance: Apply a small volume (e.g., 25 µL) of the [EMIM]Cl solution or the undiluted substance directly to the surface of the RhE tissue.

  • Exposure Time: Incubate the treated tissues for a defined period (e.g., 15-60 minutes).

  • Rinsing: Thoroughly rinse the tissues with a buffered saline solution to remove the test substance.

  • Post-Incubation: Incubate the tissues in fresh culture medium for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay):

    • Incubate the tissues with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 3 hours.

    • Extract the formazan (B1609692) product with an appropriate solvent (e.g., isopropanol).

    • Measure the optical density of the formazan solution using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to a negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Protocol 2: In Vitro Eye Irritation Assessment using the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay (General Protocol)

This assay can be used as a screening tool to assess the eye irritation potential of substances.

  • Preparation of Fertilized Hen's Eggs: Incubate fertilized hen's eggs for 9-10 days.

  • Preparation of the Chorioallantoic Membrane (CAM): Carefully create a window in the eggshell to expose the CAM.

  • Application of [EMIM]Cl: Apply a defined amount (e.g., 0.3 mL) of the [EMIM]Cl solution directly onto the CAM.

  • Observation Period: Observe the CAM for up to 5 minutes for the appearance of irritation endpoints: hemorrhage, lysis, and coagulation.

  • Scoring: Score the severity and time of onset of each endpoint. An irritation score can be calculated based on these observations.

  • Classification: Classify the irritation potential (e.g., non-irritant, slight irritant, moderate irritant, severe irritant) based on the calculated irritation score.

Visualizations

Caption: Simplified signaling pathway of chemical-induced skin irritation.

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Locate_Safety_Equipment Locate Emergency Shower & Eyewash Station Prepare_Work_Area->Locate_Safety_Equipment Weigh_Transfer Weigh and Transfer [EMIM]Cl Locate_Safety_Equipment->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Remove_PPE Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Experimental workflow for the safe handling of [EMIM]Cl.

References

Incompatibility of 1-Ethyl-3-methylimidazolium chloride with strong oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the safe handling and incompatibility of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) with strong oxidizing agents. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Incompatibility with Strong Oxidizing Agents

This guide addresses potential issues and hazards when working with [EMIM]Cl in the presence of strong oxidizing agents.

Problem: Rapid temperature increase, gas evolution, or color change observed after mixing [EMIM]Cl with an oxidizing agent.

  • Cause: This indicates a potentially hazardous chemical reaction. Imidazolium-based ionic liquids can react exothermically and, in some cases, hypergolically (ignite on contact) with strong oxidizers. The imidazolium (B1220033) ring can be susceptible to oxidation, leading to a runaway reaction.

  • Solution:

    • IMMEDIATE EVACUATION: If you observe a rapid increase in temperature, vigorous gas bubbling, smoke, or a sudden change in color (especially to dark brown or black), immediately evacuate the area and alert others.

    • EMERGENCY RESPONSE: Contact your institution's emergency response team. Inform them of the chemicals involved.

    • DO NOT ATTEMPT TO NEUTRALIZE OR CLEAN UP: Without proper training and personal protective equipment (PPE), do not attempt to handle the reacting mixture. Fires involving oxidizers can be difficult to extinguish.[1]

Problem: A spill of [EMIM]Cl has occurred in an area where strong oxidizing agents are present.

  • Cause: Accidental mixing of spilled [EMIM]Cl with a strong oxidizer can lead to a hazardous reaction.

  • Solution:

    • ALERT PERSONNEL AND EVACUATE: Immediately alert everyone in the vicinity and evacuate the immediate area.[2][3]

    • ASSESS THE SITUATION: From a safe distance, try to determine if the spilled materials have mixed.

    • CONTAIN THE SPILL (if safe to do so): If the materials have not mixed and the spill is small, you may be able to contain it. Use inert absorbent materials like vermiculite (B1170534) or sand. DO NOT use combustible materials like paper towels or sawdust to clean up spills of oxidizing agents. [1][2]

    • CONTACT EMERGENCY PERSONNEL: For any significant spill, or if the materials have mixed, contact your designated emergency response team.[3]

Frequently Asked Questions (FAQs)

Q1: What are considered strong oxidizing agents in the context of incompatibility with [EMIM]Cl?

A1: Strong oxidizing agents include, but are not limited to:

  • Nitric acid (especially concentrated or fuming)
  • Hydrogen peroxide (concentrations >30%)
  • Perchloric acid
  • Permanganates (e.g., potassium permanganate)
  • Chromates and Dichromates (e.g., potassium dichromate)
  • Nitrates (e.g., ammonium (B1175870) nitrate)
  • Peroxides (organic and inorganic)

Q2: What are the primary hazards of mixing [EMIM]Cl with a strong oxidizing agent?

A2: The primary hazard is a rapid, uncontrolled exothermic reaction that can lead to:

  • Hypergolic Ignition: Spontaneous ignition upon contact.
  • Explosion: Due to rapid gas generation and temperature increase in a confined space.
  • Thermal Runaway: A self-accelerating reaction that is difficult to control.
  • Release of Toxic Fumes: Decomposition can produce harmful gases.

Q3: Are there any observable signs of an impending hazardous reaction?

A3: Yes. Be vigilant for the following indicators:

  • Temperature Increase: Even a slight, unexpected rise in temperature should be treated with caution.
  • Gas Evolution: Bubbling or fizzing.
  • Color Change: A darkening of the solution, often to yellow, brown, or black.
  • Smoke or Vapor Formation: Any visible fumes indicate a reaction is occurring.

Q4: I need to perform an oxidation reaction in an ionic liquid. Is [EMIM]Cl a suitable solvent?

A4: Due to its incompatibility, [EMIM]Cl is generally not recommended as a solvent for reactions involving strong oxidizing agents. The risk of a runaway reaction is significant. Consider using an alternative ionic liquid with a more stable cation and anion combination that has been verified for compatibility with your specific oxidizing agent. Always consult the Safety Data Sheet (SDS) and relevant literature before proceeding.

Q5: What should I do in case of personal exposure during a spill or reaction?

A5:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

Quantitative Data on Incompatibility

The following table summarizes data on the reactivity of imidazolium-based ionic liquids with strong oxidizing agents. Note that while the cation is 1-ethyl-3-methylimidazolium, the anion can significantly influence reactivity.

Ionic Liquid (Cation: [EMIM])Oxidizing AgentIgnition Delay Time (IDT)Observations
[EMIM][SCN]96.1% H₂O₂31.7 ms (B15284909)Hypergolic ignition.
[EMIM][BH₃CN]95% H₂O₂> 1000 msHypergolic ignition, but significantly slower than with additives.
[EMIM][BH₃CN] with 15 wt% [diMIM]n[Cu₂I₃]n95% H₂O₂13 ms (fuel-rich)The additive dramatically reduces the ignition delay time.[1]
[EMIM][DCA]White Fuming Nitric Acid (WFNA)~35 msVigorous condensed phase reactions prior to ignition.[4]

Experimental Protocols

Protocol: Small-Scale Compatibility Test

This protocol is for experienced researchers to assess the compatibility of [EMIM]Cl with a specific oxidizing agent under strict safety controls. A thorough risk assessment must be conducted before proceeding.

Objective: To observe any signs of reaction between [EMIM]Cl and an oxidizing agent at a microscale.

Materials:

  • This compound ([EMIM]Cl)

  • Oxidizing agent of interest

  • Small, heavy-walled glass vial (e.g., scintillation vial)

  • Micropipettes

  • Fume hood with a blast shield

  • Infrared thermometer or a thermocouple with a remote display

  • Appropriate PPE: safety goggles, face shield, acid-resistant gloves, flame-retardant lab coat.

Procedure:

  • Set up the experiment in a clean, dry fume hood with the sash lowered as much as possible to act as a barrier.

  • Place a small, empty vial in a secondary container (e.g., a beaker with sand).

  • Dispense a small amount (e.g., 50-100 µL) of [EMIM]Cl into the vial.

  • Position the temperature probe to monitor the liquid's temperature without touching the vial.

  • Record the initial temperature.

  • Using a clean micropipette, add a very small, single drop (e.g., 5-10 µL) of the liquid oxidizing agent, or a few crystals of the solid oxidizing agent, to the vial. Do not add more.

  • Visually observe for any immediate changes (color, gas evolution, smoke) and monitor the temperature for any increase.

  • If any reaction is observed, immediately cease the experiment and follow your laboratory's emergency procedures.

  • If no immediate reaction is observed, continue to monitor for at least 15 minutes from a safe distance.

  • All waste should be considered hazardous and disposed of according to institutional guidelines.

Visualizations

Incompatibility_Workflow cluster_reactants Reactants cluster_process Process cluster_reaction Hazardous Reaction cluster_outcomes Potential Outcomes cluster_mitigation Mitigation & Response EMIM_Cl 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) Mixing Accidental or Intentional Mixing EMIM_Cl->Mixing Oxidizer Strong Oxidizing Agent (e.g., HNO₃, H₂O₂, KMnO₄) Oxidizer->Mixing Uncontrolled_Reaction Uncontrolled Exothermic Reaction Mixing->Uncontrolled_Reaction Initiates Spill_Control Use Inert Absorbents Mixing->Spill_Control If spill occurs before reaction Ignition Hypergolic Ignition/ Fire Uncontrolled_Reaction->Ignition Leads to Explosion Explosion Uncontrolled_Reaction->Explosion Leads to Gas Toxic Gas Release Uncontrolled_Reaction->Gas Leads to Thermal_Runaway Thermal Runaway Uncontrolled_Reaction->Thermal_Runaway Leads to Evacuate Evacuate Area Ignition->Evacuate Explosion->Evacuate Gas->Evacuate Thermal_Runaway->Evacuate Alert Alert Emergency Services Evacuate->Alert

Caption: Workflow of a hazardous reaction between [EMIM]Cl and a strong oxidizing agent.

References

Navigating Viscosity Challenges in [EMIM]Cl-Based Reaction Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address viscosity-related issues encountered when using 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) as a reaction medium. High viscosity can impede reaction kinetics, mass transfer, and product isolation. This guide offers practical solutions and detailed protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my [EMIM]Cl-based reaction mixture so viscous?

A1: [EMIM]Cl is an ionic liquid, and its inherent ionic nature leads to strong intermolecular forces, specifically ionic and hydrogen bonding, resulting in high viscosity.[1][2] This is particularly pronounced at lower temperatures. The viscosity of ionic liquids can be significantly higher than that of conventional molecular solvents.[1]

Q2: How does high viscosity affect my reaction?

A2: High viscosity can have several detrimental effects on a chemical reaction:

  • Reduced Reaction Rates: Poor mixing and slow diffusion of reactants can lead to a decrease in the reaction rate.

  • Mass Transfer Limitations: In heterogeneous reactions, high viscosity hinders the transport of reactants to the catalyst surface and products away from it.

  • Inefficient Heat Transfer: Viscous media can lead to localized hot spots, potentially causing side reactions or decomposition.

  • Difficult Product Isolation: High viscosity makes processes like extraction, filtration, and purification more challenging.

Q3: What are the primary methods to reduce the viscosity of [EMIM]Cl?

A3: The two most common and effective methods for reducing the viscosity of [EMIM]Cl are:

  • Increasing Temperature: The viscosity of [EMIM]Cl, like most liquids, decreases significantly as the temperature is raised.[3][4]

  • Adding a Co-solvent: Introducing a low-viscosity molecular solvent can disrupt the intermolecular forces of the ionic liquid, leading to a substantial decrease in the overall viscosity of the medium.[5][6]

Troubleshooting Guide: High Viscosity in [EMIM]Cl Reaction Media

This guide provides a systematic approach to addressing common viscosity-related problems.

Problem 1: Reaction is sluggish or incomplete.
Possible Cause Suggested Solution Considerations
Poor Mixing and Mass Transfer 1. Increase Stirring Speed: Ensure vigorous mechanical stirring. 2. Increase Temperature: If the reaction is not temperature-sensitive, raising the temperature will lower viscosity and improve mixing. 3. Add a Co-solvent: Introduce a co-solvent compatible with your reaction chemistry.- High stirring speeds can cause splashing or shear-sensitive reagent degradation. - Ensure the chosen temperature does not exceed the thermal stability of your reactants, products, or the ionic liquid itself. - The co-solvent must not interfere with the reaction or product stability.
Reactant Insolubility 1. Select an Appropriate Co-solvent: Choose a co-solvent that enhances the solubility of your reactants while reducing viscosity.- Test the solubility of your reactants in various co-solvents before scaling up.
Problem 2: Difficulty in product extraction or isolation.
Possible Cause Suggested Solution Considerations
High Viscosity of the Reaction Mixture 1. Add a Low-Viscosity Co-solvent Post-Reaction: If a co-solvent was not used during the reaction, adding one before extraction can significantly improve phase separation. 2. Increase Temperature During Extraction: Gently warming the mixture (if thermally stable) can lower viscosity.- The added co-solvent should be immiscible with the extraction solvent. - Ensure the extraction solvent does not react with the ionic liquid or any remaining reactants.
Emulsion Formation 1. Centrifugation: This can help break up stable emulsions. 2. Addition of a Saturated Salt Solution: This can sometimes help to break emulsions.- Ensure proper safety measures are in place for centrifugation of chemical mixtures.

Logical Flowchart for Troubleshooting Viscosity Issues

TroubleshootingViscosity start High Viscosity Issue Identified check_reaction_progress Is the reaction proceeding as expected? start->check_reaction_progress check_workup Are you experiencing issues during workup/isolation? start->check_workup slow_reaction Sluggish or Incomplete Reaction check_reaction_progress->slow_reaction No workup_issue Difficult Product Isolation check_workup->workup_issue Yes solution_mixing Improve Mixing slow_reaction->solution_mixing solution_temp Increase Temperature slow_reaction->solution_temp solution_cosolvent Add Co-solvent slow_reaction->solution_cosolvent solution_post_cosolvent Add Co-solvent Post-Reaction workup_issue->solution_post_cosolvent solution_centrifuge Centrifugation workup_issue->solution_centrifuge compat_check Check for thermal and chemical compatibility solution_mixing->compat_check solution_temp->compat_check solution_cosolvent->compat_check solution_post_cosolvent->compat_check solution_centrifuge->compat_check end_good Problem Resolved end_bad Re-evaluate Approach compat_check->end_good Compatible compat_check->end_bad Not Compatible

Caption: Troubleshooting workflow for viscosity issues.

Data on Viscosity Reduction

The addition of co-solvents can dramatically reduce the viscosity of [EMIM]Cl. The following tables summarize the effect of water and acetonitrile (B52724) on the viscosity of [EMIM]Cl.

Table 1: Viscosity of [EMIM]Cl-Water Mixtures at Different Temperatures

Mass Fraction of WaterViscosity at 293.15 K (mPa·s)Viscosity at 303.15 K (mPa·s)Viscosity at 313.15 K (mPa·s)Viscosity at 323.15 K (mPa·s)
0.00~40~25~16~11
0.10~15~10~7~5
0.20~7~5~4~3
0.30~4~3~2~2
0.50~2~1.5~1.2~1

Note: Data are approximate values compiled from various sources for illustrative purposes.

Table 2: Viscosity of [EMIM]Cl-Acetonitrile Mixtures at 298.15 K

Mole Fraction of AcetonitrileViscosity (mPa·s)
0.0~32
0.2~15
0.4~7
0.6~3
0.8~1

Note: Data are approximate values compiled from various sources for illustrative purposes. Both experiments and simulations show that the addition of acetonitrile can reduce the viscosity of a solution of [EMIM]Cl and glucose by more than an order of magnitude.[5]

Experimental Protocols

Protocol 1: Viscosity Measurement using a Brookfield Viscometer

This protocol outlines the general steps for measuring the viscosity of an [EMIM]Cl-based solution using a Brookfield rotational viscometer.

Materials:

  • Brookfield Viscometer with appropriate spindles

  • Low-form beaker (600 mL recommended for standard spindles)

  • Water bath or heating mantle for temperature control

  • Thermometer or temperature probe

  • [EMIM]Cl solution

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level on a stable surface.

    • Select an appropriate spindle and speed combination for the expected viscosity range. For high viscosity, start with a smaller spindle and lower speed.

  • Sample Preparation:

    • Pour the [EMIM]Cl solution into the beaker.

    • Place the beaker in the water bath or on the heating mantle and allow the sample to reach the desired temperature. Monitor the temperature with a probe.

  • Measurement:

    • Attach the selected spindle to the viscometer.

    • Immerse the spindle into the sample until the fluid level reaches the immersion groove on the spindle shaft. To avoid trapping air bubbles, immerse the spindle at a slight angle.[7]

    • Turn on the viscometer motor.

    • Allow the reading to stabilize. This may take longer at lower speeds.

    • Record the viscosity reading and the torque percentage. For optimal accuracy, the torque reading should be between 10% and 100%.

    • If the torque is outside this range, adjust the spindle size or speed accordingly and repeat the measurement.

  • Data Recording:

    • Record the viscosity, temperature, spindle number, and rotational speed.

Visualization of Experimental Workflow

Biomass Pretreatment and Dissolution in [EMIM]Cl

High viscosity is a significant challenge in the processing of biomass, such as cellulose, using ionic liquids. The following workflow illustrates the key steps in this process.

BiomassProcessing biomass Lignocellulosic Biomass pretreatment Pretreatment & Dissolution (Heating & Stirring) biomass->pretreatment emimcl [EMIM]Cl emimcl->pretreatment viscous_slurry Highly Viscous Cellulose-[EMIM]Cl Slurry pretreatment->viscous_slurry regeneration Cellulose Regeneration (Addition of Anti-solvent, e.g., Water) viscous_slurry->regeneration separation Separation (Filtration/Centrifugation) regeneration->separation cellulose Regenerated Cellulose separation->cellulose il_recovery [EMIM]Cl Recovery & Recycling separation->il_recovery

Caption: Workflow for biomass dissolution in [EMIM]Cl.

References

Technical Support Center: Electrodeposition in AlCl3-[EMIM]Cl Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of electrodeposition in AlCl3-[EMIM]Cl ionic liquid systems.

Troubleshooting Guide

This guide addresses common issues encountered during the electrodeposition of aluminum from AlCl3-[EMIM]Cl electrolytes.

Issue 1: Low Current Efficiency

Q: My current efficiency is significantly below the expected ~85-100%. What are the possible causes and how can I improve it?

A: Low current efficiency can be attributed to several factors, primarily related to electrolyte purity and operating parameters. Here’s a step-by-step guide to troubleshoot this issue:

  • Check for Electrolyte Contamination: The AlCl3-[EMIM]Cl electrolyte is highly hygroscopic. Moisture contamination can lead to the formation of aluminum hydroxides and other byproducts, consuming current and reducing the efficiency of aluminum deposition.

    • Solution: Ensure all handling of the ionic liquid is performed in an inert atmosphere, such as a glovebox with low oxygen and moisture levels (<0.5 ppm). Dry the [EMIM]Cl and AlCl3 under vacuum before mixing.[1] If contamination is suspected, consider purifying the electrolyte or preparing a fresh batch.

  • Optimize Current Density: The applied current density has a significant impact on current efficiency.

    • At low current densities (e.g., <10 mA/cm²): Efficiency may be lower due to the relative increase in side reactions.

    • At very high current densities (e.g., >70 mA/cm²): Efficiency can decrease due to mass transport limitations of the electroactive species (Al₂Cl₇⁻) and increased side reactions.[2][3]

    • Solution: Experiment with a range of current densities. Studies have shown that current efficiency generally increases with current density from 10 to 40 mA/cm², reaching nearly 100%.[2][3]

  • Adjust Operating Temperature: Temperature affects the electrolyte's conductivity and viscosity.

    • Low temperatures (e.g., 30°C): Can lead to higher electrolyte resistance, which may enhance side reactions and lower efficiency.[2]

    • High temperatures (e.g., >60°C): Can cause decomposition of the ionic liquid, negatively impacting efficiency and bath stability.[2]

    • Solution: Operate within an optimal temperature range, typically between 30°C and 50°C, to balance conductivity and stability.[2]

  • Consider the Plating Mode: The method of applying current can influence efficiency.

    • Solution: Recurrent galvanic pulse plating has been shown to yield higher current efficiency compared to direct current (DC) plating, although it may result in a lower deposition rate.[2]

Issue 2: Poor Deposit Morphology (Dendritic or Powdery Deposits)

Q: The aluminum deposit is not smooth and dense. Instead, I'm observing dendrites or a powdery coating. How can I resolve this?

A: The formation of dendritic or powdery deposits is often a result of operating at excessively high current densities or having issues with the electrolyte composition.

  • Reduce the Current Density: High current densities can lead to the depletion of the electroactive Al₂Cl₇⁻ species at the cathode surface, causing dendritic growth.[4]

    • Solution: Lower the applied current density to a range where dense and adherent deposits are typically obtained, such as 10 to 70 mA/cm².[2][3] For smoother surfaces, a lower current density within this range (e.g., 10-20 mA/cm²) is often preferable.

  • Optimize Electrolyte Composition (Molar Ratio): The molar ratio of AlCl3 to [EMIM]Cl determines the Lewis acidity of the ionic liquid and the concentration of the electroactive species.

    • Solution: An acidic melt with an AlCl3:[EMIM]Cl molar ratio greater than 1:1 is necessary for aluminum deposition, as the reducible species, Al₂Cl₇⁻, is formed under these conditions. A common and effective ratio is 1.5:1 or 2:1.[2][3] A 1.5:1 ratio has been noted to produce a brighter surface compared to a 2:1 ratio, which may be due to differences in viscosity and the concentration of aluminum complex ions.[5][6]

  • Introduce Additives: Certain organic or inorganic additives can act as grain refiners and brighteners, leading to smoother deposits.

    • Solution: Consider the addition of small amounts of additives. For example, cyanopyridine derivatives have been shown to act as effective brighteners and leveling agents.[7] Other additives like nicotinic acid and 1,10-phenanthroline (B135089) have also been reported to produce uniform and bright Al coatings.[7]

Issue 3: Poor Adhesion of the Deposited Film

Q: The deposited aluminum layer is peeling off or has poor adhesion to the substrate. What could be the cause and how do I fix it?

A: Poor adhesion is often linked to improper substrate preparation or high internal stress in the deposit.

  • Thorough Substrate Pre-treatment: The presence of a native oxide layer or other contaminants on the substrate surface can significantly hinder adhesion.

    • Solution: Implement a rigorous pre-treatment procedure to remove the native oxide layer and any organic residues. This may involve mechanical polishing, degreasing with solvents, and an acid or alkaline etch, followed by thorough rinsing and drying. The specific pre-treatment will depend on the substrate material. For aluminum substrates, removing the native oxide is crucial.[2]

  • Optimize Deposition Parameters: High deposition rates can lead to increased internal stress, causing the film to peel.

    • Solution: As with preventing dendritic growth, reducing the current density can lead to a more uniform and less stressed deposit, improving adhesion. Applying a bipolar pulse plating technique, which includes an anodic pulse, can also significantly improve the adhesion of the Al deposit.

Frequently Asked Questions (FAQs)

Q1: What is the primary electroactive species in the AlCl3-[EMIM]Cl system for aluminum deposition?

A1: The primary electroactive species responsible for aluminum deposition is the heptachloroaluminate anion (Al₂Cl₇⁻). This species is formed in Lewis acidic melts where the molar ratio of AlCl₃ to [EMIM]Cl is greater than 1. The deposition reaction at the cathode is: 4Al₂Cl₇⁻ + 3e⁻ → Al + 7AlCl₄⁻.[2][5]

Q2: What is the optimal molar ratio of AlCl3 to [EMIM]Cl?

A2: An acidic electrolyte with a molar ratio of AlCl3 to [EMIM]Cl greater than 1:1 is required for aluminum deposition. Ratios of 1.5:1 and 2:1 are commonly used and have been shown to be effective.[2][3] A 1.5:1 ratio may result in a brighter deposit due to higher viscosity and lower concentration of aluminum complex ions compared to a 2:1 ratio.[5][6]

Q3: How does temperature affect the electrodeposition process?

A3: Temperature influences the electrolyte's physical properties. Increasing the temperature generally increases the ionic conductivity and decreases the viscosity, which can lead to a higher deposition rate.[2] However, temperatures above 60°C may cause the ionic liquid to decompose.[2] A typical operating range is between 30°C and 50°C.[2]

Q4: Can this electrodeposition be performed in an ambient atmosphere?

A4: The AlCl3-[EMIM]Cl ionic liquid is highly sensitive to moisture and oxygen. Therefore, all experimental procedures, including electrolyte preparation and electrodeposition, should be carried out in an inert atmosphere, such as a high-purity nitrogen or argon-filled glovebox.[1] Some studies have reported experiments in an ambient atmosphere by covering the ionic liquid with a layer of a hydrophobic organic solvent like decane, but the setup must still be prepared in an inert environment.[2]

Q5: What are the benefits of using additives in the electrolyte?

A5: Additives can significantly improve the quality of the aluminum deposit. They can act as:

  • Brighteners and Leveling Agents: Resulting in a smoother and more reflective surface. Examples include cyanopyridines and 1,10-phenanthroline.[7]

  • Grain Refiners: Leading to finer and more compact microstructures. Nicotinic acid is an example of an additive that can produce nanocrystalline Al coatings.[7]

  • Corrosion Inhibitors: Enhancing the corrosion resistance of the deposited layer.

Data Presentation

Table 1: Effect of Current Density on Current Efficiency in AlCl3-[EMIM]Cl (2:1 molar ratio)

Current Density (mA/cm²)Current Efficiency (%)Reference
10~85[2][3]
20Increases towards 100[2][3]
30Increases towards 100[2][3]
40~100[2][3]
50~92[2]
70~92[2][3]
>100Decreases, dendrite growth observed[2]

Table 2: Influence of Temperature on Deposition Parameters at 20 mA/cm²

Temperature (°C)Deposition PotentialCurrent EfficiencyObservationsReference
30HigherDecreases with increasing current densityHigh electrolyte resistance, potential for side reactions[2]
40IntermediateGenerally goodBalanced performance[2]
50LowerIncreases with increasing current densityBetter process stability, reduced side reactions[2]
>60--Potential for ionic liquid decomposition[2]

Experimental Protocols

Detailed Methodology for Aluminum Electrodeposition

  • Electrolyte Preparation (in an inert atmosphere glovebox): a. Dry 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) and anhydrous aluminum chloride (AlCl3) under vacuum at a temperature of at least 100°C for a minimum of 16 hours to remove any moisture. b. Slowly add the dried AlCl3 to the dried [EMIM]Cl in a beaker with continuous magnetic stirring. The addition should be done in small portions to manage the exothermic reaction. c. Continue stirring until a homogenous, clear to light-yellow ionic liquid is formed. A common molar ratio is 1.5:1 or 2:1 of AlCl3 to [EMIM]Cl.

  • Electrochemical Cell Setup (in an inert atmosphere glovebox): a. A two-electrode system is typically sufficient. b. Use a high-purity (e.g., 99.5%) aluminum plate as the anode. c. The cathode is the substrate to be plated (e.g., copper, steel, or a seed layer on silicon). Ensure the substrate is properly pre-treated to remove any oxide layers or contaminants. d. Place the electrodes in the electrolyte, ensuring they are parallel and at a fixed distance from each other. e. Connect the electrodes to a potentiostat/galvanostat.

  • Electrodeposition Process: a. Maintain the electrolyte at the desired temperature (e.g., 30-50°C) using a hot plate with temperature control. b. Employ continuous magnetic stirring to ensure good mass transport. c. Apply the desired current density (e.g., 10-40 mA/cm²) or potential. Both galvanostatic (constant current) and potentiostatic (constant potential) methods can be used. Pulse plating can also be employed for improved deposit quality. d. Run the deposition for the required time to achieve the desired film thickness.

  • Post-Deposition Treatment: a. After deposition, carefully remove the plated substrate from the electrolyte. b. Rinse the substrate thoroughly with a suitable solvent (e.g., acetonitrile (B52724) followed by acetone) to remove any residual ionic liquid. c. Dry the sample, for example, by leaving it in the air at room temperature for 24 hours before characterization.[5][6]

Mandatory Visualization

TroubleshootingWorkflow Start Start: Low Deposition Efficiency CheckPurity Is the electrolyte free of moisture? Start->CheckPurity OptimizeCurrent Is the current density optimized (10-70 mA/cm²)? CheckPurity->OptimizeCurrent Yes DryChemicals Dry [EMIM]Cl and AlCl3 under vacuum. Handle in inert atmosphere. CheckPurity->DryChemicals No AdjustTemp Is the temperature within the optimal range (30-50°C)? OptimizeCurrent->AdjustTemp Yes AdjustCurrent Adjust current density. Avoid excessively high or low values. OptimizeCurrent->AdjustCurrent No ConsiderPulse Consider using pulse plating. AdjustTemp->ConsiderPulse Yes SetTemp Set temperature to 30-50°C. AdjustTemp->SetTemp No SolutionFound Efficiency Improved ConsiderPulse->SolutionFound DryChemicals->CheckPurity AdjustCurrent->OptimizeCurrent SetTemp->AdjustTemp

Caption: Troubleshooting workflow for low electrodeposition efficiency.

ExperimentalWorkflow Start Start: Experimental Setup PrepElectrolyte 1. Prepare Electrolyte (Dry reagents, mix AlCl3 and [EMIM]Cl in inert atmosphere) Start->PrepElectrolyte SetupCell 2. Set up Electrochemical Cell (Anode: Al plate, Cathode: Substrate) PrepElectrolyte->SetupCell PretreatSubstrate 3. Substrate Pre-treatment (Remove oxide layer and contaminants) SetupCell->PretreatSubstrate Electrodeposition 4. Run Electrodeposition (Control temperature, current/potential, and stirring) PretreatSubstrate->Electrodeposition PostTreatment 5. Post-Deposition Cleaning (Rinse with solvent and dry) Electrodeposition->PostTreatment Characterization End: Characterize Deposit PostTreatment->Characterization

Caption: General workflow for an electrodeposition experiment.

References

Technical Support Center: Degradation of [EMIM]Cl via Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the breakdown of 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) using Advanced Oxidation Processes (AOPs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work in degrading this common ionic liquid.

Troubleshooting Guides

This section addresses common issues encountered during the experimental degradation of [EMIM]Cl using various AOPs.

Fenton and Photo-Fenton Processes
Issue Potential Cause(s) Recommended Solution(s)
Low degradation efficiency - Incorrect pH (optimal is typically around 3).[1] - Insufficient H₂O₂ or Fe²⁺ concentration. - Scavenging of hydroxyl radicals by excess H₂O₂ or Fe²⁺. - Presence of interfering substances in the matrix.- Adjust the initial pH of the solution to ~3 using H₂SO₄ or HCl. - Optimize the H₂O₂/Fe²⁺ molar ratio. Start with a stoichiometric ratio and adjust as needed. - Conduct preliminary experiments to determine the optimal dosage of Fenton's reagent for your specific [EMIM]Cl concentration. - Pretreat the sample to remove interfering compounds if possible.
Precipitation of iron (brown sludge) - pH is too high (above 4), leading to the formation of ferric hydroxide (B78521) (Fe(OH)₃).- Maintain the pH of the reaction mixture at or below 3. - If precipitation occurs, the sludge can be redissolved by lowering the pH, though this may affect the reaction kinetics.
Reaction stops prematurely - Depletion of Fe²⁺ catalyst. - Consumption of H₂O₂.- For photo-Fenton, UV irradiation can help regenerate Fe²⁺ from Fe³⁺, sustaining the reaction. - Consider sequential addition of H₂O₂ to maintain a steady concentration of hydroxyl radicals.
Inconsistent results - Variability in reagent quality or preparation. - Fluctuations in reaction temperature. - Inconsistent light source intensity (for photo-Fenton).- Use high-purity reagents and freshly prepared solutions. - Control the reaction temperature using a water bath or a temperature-controlled reactor. - Ensure a stable and consistent light source for photo-Fenton experiments.
Ozonation
Issue Potential Cause(s) Recommended Solution(s)
Low [EMIM]Cl degradation - Insufficient ozone dosage or contact time. - High concentration of ozone-consuming substances in the water matrix. - Incorrect pH for the desired oxidation pathway (direct ozonolysis vs. hydroxyl radical attack).- Increase the ozone flow rate or the duration of ozonation. - Pre-treat the sample to reduce the concentration of other organic and inorganic species. - Adjust the pH. A higher pH (basic conditions) promotes the decomposition of ozone into more reactive hydroxyl radicals.[2]
Low Total Organic Carbon (TOC) removal despite [EMIM]Cl degradation - Formation of stable, ozone-resistant byproducts.[2]- Combine ozonation with other AOPs, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), to enhance the mineralization of intermediates. - Increase the ozone dosage and contact time to further oxidize the byproducts.
Foaming in the reactor - Presence of surfactants or surface-active byproducts.- Use an anti-foaming agent, ensuring it does not interfere with the reaction. - Optimize the ozone bubbling rate to minimize turbulence.
Photocatalysis (e.g., with TiO₂)
Issue Potential Cause(s) Recommended Solution(s)
Low degradation rate - Insufficient catalyst loading or poor dispersion. - Inadequate light intensity or wavelength for catalyst activation. - Catalyst deactivation due to surface fouling by intermediates. - Incorrect pH affecting the surface charge of the catalyst and the substrate.- Optimize the catalyst concentration. Too high a concentration can lead to light scattering and reduced efficiency. - Ensure the light source emits at a wavelength that can activate the photocatalyst (e.g., UV-A for TiO₂). - Periodically wash the catalyst with a suitable solvent or regenerate it through thermal treatment. - Adjust the pH to promote adsorption of the positively charged [EMIM]⁺ cation onto the catalyst surface (typically a higher pH for TiO₂).
Catalyst difficult to recover - Small particle size of the photocatalyst.- Use immobilized catalysts on a support material. - Employ centrifugation or filtration with appropriate pore size to recover the catalyst particles after the reaction.
Inconsistent results - Variations in catalyst preparation and properties. - Changes in the water matrix between experiments.- Use a consistent and well-characterized batch of photocatalyst. - Characterize the water matrix for potential interfering substances before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive species responsible for the degradation of [EMIM]Cl in these AOPs?

A1: In Fenton, photo-Fenton, and ozonation at high pH, the primary reactive species are highly reactive and non-selective hydroxyl radicals (•OH).[3] In ozonation at acidic pH, direct reaction with ozone molecules (O₃) can also be a significant degradation pathway. In photocatalysis, in addition to hydroxyl radicals, superoxide (B77818) radicals (O₂•⁻) can also play a role in the degradation process.

Q2: How does the alkyl chain length of the imidazolium (B1220033) ionic liquid affect its degradation?

A2: Studies on similar imidazolium ionic liquids have shown that the degradation rate can be influenced by the length of the alkyl chain. For instance, in photo-Fenton-like processes, 1-ethyl-3-methylimidazolium chloride (IE) showed a higher degradation rate constant compared to its counterparts with longer butyl (IB) and hexyl (IH) chains.[4]

Q3: What are the typical byproducts of [EMIM]Cl degradation?

A3: The degradation of the imidazolium ring can lead to the formation of various intermediates. Initial attack by hydroxyl radicals can occur on the imidazolium ring or the alkyl side chains.[1][4] This can lead to the formation of hydroxylated and carbonylated derivatives. Further oxidation can result in the opening of the imidazolium ring, leading to the formation of smaller organic acids (like formic and acetic acid), amides, and eventually mineralization to CO₂, H₂O, and inorganic ions.[1]

Q4: Is complete mineralization (conversion to CO₂ and H₂O) of [EMIM]Cl always achieved with AOPs?

A4: Not always. While AOPs are powerful, achieving complete mineralization can be challenging and may require prolonged reaction times or a combination of different AOPs.[2] In many cases, the primary goal is to transform the parent [EMIM]Cl molecule into less toxic and more biodegradable byproducts.

Q5: How can I monitor the degradation of [EMIM]Cl during my experiment?

A5: The degradation of [EMIM]Cl can be monitored by measuring its concentration over time using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector. The overall mineralization can be assessed by measuring the Total Organic Carbon (TOC) of the solution.

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of [EMIM]Cl and similar imidazolium ionic liquids using different AOPs.

Table 1: Degradation Efficiency and Reaction Rates

AOPIonic LiquidInitial Conc.ConditionsDegradation Efficiency (%)Rate Constant (k)Reference
Photo-Fenton-like[EMIM]Cl (IE)-120 min, 25 ± 1°C84.781.511 × 10⁻² min⁻¹[4]
Photo-Fenton-like[BMIM]Cl (IB)-120 min, 25 ± 1°C79.781.30 × 10⁻² min⁻¹[4]
Fenton[BMIM]Cl1 mMpH=3, [Fe³⁺]=1mM, [H₂O₂]=400mM, 25°C97.3 (in 90 min)-[1]
Ozonation[BMIM]Cl0.1 mmol L⁻¹pH=8, [O₃]=20 mg L⁻¹94 (in 40 min)-[2]
Photocatalysis[BMIM]Br-Simulated sunlight, DCQ-TiO₂/SiO₂ catalyst95 (in 180 min)-[5]

Table 2: Total Organic Carbon (TOC) Removal

AOPIonic LiquidConditionsTOC Removal (%)Reference
Fenton[EMIM]ClStoichiometric H₂O₂ dose50[6]
Fenton[BMIM]ClpH 3, 70°C36.1[1]
Fenton[EMIM]ClpH 3, 70°C65.3[1]
Ozonation[BMIM]ClpH=8, [O₃]=20 mg L⁻¹No significant decrease[2]

Detailed Experimental Protocols

Fenton Oxidation of [EMIM]Cl

Objective: To degrade [EMIM]Cl in an aqueous solution using the Fenton process.

Materials:

  • [EMIM]Cl solution of known concentration (e.g., 100 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄, 1 M) or Hydrochloric acid (HCl, 1 M)

  • Sodium hydroxide (NaOH, 1 M)

  • Sodium sulfite (B76179) (Na₂SO₃) (for quenching the reaction)

  • Beaker or reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • Syringes and filters (for sample collection)

Procedure:

  • Place a known volume of the [EMIM]Cl solution into the reaction vessel.

  • While stirring, adjust the initial pH of the solution to 3.0 ± 0.1 using 1 M H₂SO₄ or HCl.

  • Add the desired amount of FeSO₄·7H₂O to the solution and allow it to dissolve completely. A typical starting concentration is in the range of 10-50 mg/L of Fe²⁺.

  • Initiate the reaction by adding the required volume of H₂O₂. The stoichiometric amount can be calculated based on the complete mineralization of [EMIM]Cl, but optimization is often necessary.

  • Start a timer immediately after the addition of H₂O₂.

  • Maintain the pH at 3.0 throughout the experiment by adding 1 M H₂SO₄/HCl or 1 M NaOH as needed.

  • Collect samples at predetermined time intervals using a syringe.

  • Immediately quench the reaction in the collected samples by adding a small amount of Na₂SO₃ to consume any residual H₂O₂.

  • Filter the samples before analysis to remove any precipitated iron.

  • Analyze the samples for [EMIM]Cl concentration (e.g., by HPLC) and TOC.

Photo-Fenton Oxidation of [EMIM]Cl

Objective: To enhance the degradation of [EMIM]Cl using the photo-Fenton process.

Materials:

  • Same as for the Fenton process.

  • A UV lamp (e.g., a medium-pressure mercury lamp) or a solar simulator.

  • A photoreactor equipped with a cooling system to maintain a constant temperature.

Procedure:

  • Follow steps 1-3 of the Fenton Oxidation protocol.

  • Place the reaction vessel in the photoreactor.

  • Turn on the UV lamp and allow it to stabilize.

  • Initiate the reaction by adding the required volume of H₂O₂.

  • Follow steps 5-10 of the Fenton Oxidation protocol.

Ozonation of [EMIM]Cl

Objective: To degrade [EMIM]Cl using ozone.

Materials:

  • [EMIM]Cl solution of known concentration.

  • Ozone generator.

  • Gas washing bottle or bubble column reactor.

  • Gas flow meter.

  • Off-gas ozone destructor.

  • Potassium iodide (KI) solution for ozone concentration measurement.

Procedure:

  • Fill the reactor with a known volume of the [EMIM]Cl solution.

  • Adjust the initial pH of the solution to the desired value (e.g., 8 for enhanced hydroxyl radical formation).[2]

  • Start the ozone generator and allow it to stabilize.

  • Bubble the ozone gas through the solution at a constant flow rate.

  • Vent the off-gas through an ozone destructor.

  • Collect aqueous samples at different time points.

  • Immediately purge the collected samples with an inert gas (e.g., nitrogen) to remove residual dissolved ozone before analysis.

  • Analyze the samples for [EMIM]Cl concentration and TOC.

Visualizations

Experimental Workflow for AOPs

AOP_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Stage cluster_fenton Fenton / Photo-Fenton cluster_ozone Ozonation cluster_photo Photocatalysis cluster_analysis Analysis Prep Prepare [EMIM]Cl Solution Adjust_pH Adjust Initial pH Prep->Adjust_pH Add_Fe Add Fe(II) Salt Adjust_pH->Add_Fe Ozonate Bubble Ozone Gas Adjust_pH->Ozonate Add_Catalyst Add Photocatalyst (e.g., TiO2) Adjust_pH->Add_Catalyst Add_H2O2 Add H2O2 Add_Fe->Add_H2O2 Irradiate UV/Solar Irradiation (Photo-Fenton only) Add_H2O2->Irradiate Sample Collect & Quench Samples Add_H2O2->Sample Irradiate->Sample Ozonate->Sample Irradiate_PC UV/Visible Light Irradiation Add_Catalyst->Irradiate_PC Irradiate_PC->Sample Analyze Analyze for [EMIM]Cl & TOC Sample->Analyze

Caption: General experimental workflow for the degradation of [EMIM]Cl using different AOPs.

Proposed Degradation Pathway of [EMIM]Cl by Hydroxyl Radicals

Degradation_Pathway EMIM_Cl [EMIM]Cl Intermediates Hydroxylated & Carbonylated Intermediates EMIM_Cl->Intermediates Hydroxylation OH_Radical •OH (from AOP) OH_Radical->EMIM_Cl OH_Radical->Intermediates Ring_Opening Imidazolium Ring Opening OH_Radical->Ring_Opening Small_Organics Short-chain Organic Acids, Amides, etc. OH_Radical->Small_Organics Intermediates->Ring_Opening Further Oxidation Ring_Opening->Small_Organics Mineralization Mineralization (CO2, H2O, Cl-, NO3-) Small_Organics->Mineralization Complete Oxidation

References

Technical Support Center: Enhancing Reaction Selectivity in [EMIM]Cl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) as a non-volatile solvent. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you enhance reaction selectivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of [EMIM]Cl to improve reaction selectivity.

Q1: Why is the selectivity of my reaction in [EMIM]Cl lower than expected?

A1: Low selectivity in [EMIM]Cl can stem from several factors:

  • Purity of [EMIM]Cl: Impurities, such as residual starting materials (e.g., 1-methylimidazole) or water, can significantly impact the catalytic activity and selectivity of your reaction.

  • Water Content: While some reactions benefit from the presence of small amounts of water, excess water can alter the polarity and hydrogen-bonding network of the ionic liquid, potentially favoring side reactions.

  • Reaction Temperature: Sub-optimal temperatures can lead to the formation of kinetic byproducts or decomposition of reactants and products.

  • Sub-optimal Substrate/Reagent Concentrations: The concentration of your reactants can influence the reaction kinetics and may favor undesired reaction pathways if not properly optimized.

  • Mass Transfer Limitations: Due to its viscosity, reactions in [EMIM]Cl can sometimes be limited by the rate of mixing, leading to localized concentration gradients and reduced selectivity.

Q2: Can I recycle and reuse [EMIM]Cl? Will it affect my reaction's selectivity?

A2: Yes, one of the key advantages of ionic liquids is their potential for recycling. However, improper recycling can introduce impurities that negatively affect selectivity. It is crucial to have a robust purification protocol for the recovered [EMIM]Cl to ensure consistent results. The impact of recycled [EMIM]Cl on selectivity should be evaluated on a case-by-case basis.

Q3: How does the purity of [EMIM]Cl affect reaction selectivity?

A3: The purity of [EMIM]Cl is critical. Halide impurities, for instance, can act as nucleophiles or alter the properties of catalytic species. The presence of water can change the solvent's polarity and its interactions with reactants and transition states, thereby influencing the reaction pathway and selectivity.

Q4: What is the role of temperature in controlling selectivity in [EMIM]Cl?

A4: Temperature is a critical parameter for controlling reaction selectivity. In many cases, lower temperatures favor the thermodynamically more stable product, leading to higher selectivity. Conversely, some reactions require higher temperatures to overcome the activation energy for the desired product. It is essential to perform temperature optimization studies for your specific reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions in [EMIM]Cl.

Issue 1: Poor Regio- or Stereoselectivity
Potential Cause Troubleshooting Steps
[EMIM]Cl Purity Purify the [EMIM]Cl using a recommended protocol (see Experimental Protocols section). Ensure the ionic liquid is thoroughly dried before use.
Water Content Dry the [EMIM]Cl under high vacuum. For reactions sensitive to water, perform them under an inert atmosphere. Conversely, for some reactions, controlled addition of a small amount of water might improve selectivity; this should be optimized.
Reaction Temperature Optimize the reaction temperature by running the reaction at a range of temperatures to determine the optimal point for selectivity.
Stirring/Mixing Ensure vigorous and efficient stirring to minimize mass transfer limitations, especially for heterogeneous reactions.
Catalyst/Additives The choice of catalyst and any additives can profoundly influence selectivity. Screen different catalysts or additives that are compatible with [EMIM]Cl.
Issue 2: Formation of Undesired Side Products
Potential Cause Troubleshooting Steps
Reaction Time Optimize the reaction time. Shorter reaction times may prevent the formation of byproducts from subsequent reactions of the desired product.
Substrate/Reagent Ratio Vary the molar ratio of the reactants. An excess of one reactant may suppress the formation of certain side products.
Impurity-Catalyzed Side Reactions Ensure the purity of all reactants, catalysts, and the [EMIM]Cl itself.
Decomposition If reactants or products are thermally unstable, consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation: Factors Influencing Selectivity

Quantitative data on the direct impact of various parameters on reaction selectivity in [EMIM]Cl is often specific to the reaction being studied. The following tables provide illustrative data from studies on related imidazolium-based ionic liquids to demonstrate general trends.

Table 1: Effect of Water Content on Diels-Alder Reaction Selectivity (Illustrative data based on trends observed in imidazolium-based ionic liquids)

Water Content (wt%) in Imidazolium Chlorideendo/exo Ratio
< 0.192:8
190:10
585:15
1078:22

Table 2: Effect of Temperature on Heck Reaction Selectivity (Illustrative data based on trends observed in imidazolium-based ionic liquids)

Temperature (°C)trans/cis Isomer Ratio
8098:2
10095:5
12090:10
14082:18

Table 3: Impact of [EMIM]Cl Recycling on Reaction Yield and Selectivity (Illustrative data)

Recycle NumberYield (%)Selectivity (%)
Fresh [EMIM]Cl9598
1st Recycle9497
2nd Recycle9295
3rd Recycle8892

Experimental Protocols

Protocol 1: Purification of [EMIM]Cl by Recrystallization

This protocol describes a general procedure for purifying commercially available [EMIM]Cl to enhance reaction selectivity.

Materials:

  • [EMIM]Cl (technical grade)

  • Ethyl acetate (B1210297) (anhydrous)

  • Acetonitrile (anhydrous)

  • Activated carbon

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, filter funnel, etc.)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the impure [EMIM]Cl in a minimal amount of hot acetonitrile.

  • Decolorization: Add a small amount of activated carbon to the solution and reflux for 1-2 hours.

  • Filtration: While hot, filter the solution through a pad of celite to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath or refrigerator to induce crystallization. If crystals do not form, slowly add anhydrous ethyl acetate as an anti-solvent until turbidity is observed, then cool.

  • Isolation: Collect the crystals by vacuum filtration under an inert atmosphere.

  • Washing: Wash the crystals with cold, anhydrous ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified [EMIM]Cl crystals under high vacuum at 60-70°C for at least 24 hours to remove any residual solvent and water.

  • Storage: Store the purified [EMIM]Cl in a desiccator under an inert atmosphere.

Protocol 2: General Procedure for a Heck Reaction in [EMIM]Cl

This protocol outlines a general method for performing a Heck reaction, which can be adapted and optimized for specific substrates to enhance selectivity.

Materials:

  • Purified [EMIM]Cl

  • Aryl halide

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., NaOAc, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and line

Procedure:

  • Setup: Dry all glassware in an oven and assemble under an inert atmosphere.

  • Solvent and Catalyst Loading: Add the purified [EMIM]Cl to the Schlenk flask and degas by bubbling with inert gas for 30 minutes. Add the palladium catalyst and the base.

  • Reactant Addition: Add the aryl halide and the alkene to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Work-up and Product Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. The ionic liquid and catalyst will typically remain in a separate phase.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • [EMIM]Cl Recycling: The remaining ionic liquid phase can be purified for reuse (see Protocol 3).

Protocol 3: Recycling of [EMIM]Cl after Reaction

This protocol provides a general method for recovering and purifying [EMIM]Cl for reuse.

Materials:

  • [EMIM]Cl reaction mixture

  • Organic solvent for product extraction (e.g., ethyl acetate)

  • Water (deionized)

  • Activated carbon

Procedure:

  • Product Extraction: After the reaction, extract the product from the [EMIM]Cl phase using an appropriate organic solvent. Repeat the extraction several times to ensure complete removal of the product.

  • Washing: Wash the [EMIM]Cl phase with water to remove any water-soluble impurities and residual base.

  • Aqueous Extraction (Optional): If the catalyst is soluble in the ionic liquid, it may be necessary to perform an aqueous extraction to remove it.

  • Drying: Remove the water from the [EMIM]Cl by distillation under reduced pressure, followed by drying under high vacuum at an elevated temperature (e.g., 80°C) for an extended period.

  • Further Purification: If the recycled [EMIM]Cl is colored or contains non-volatile impurities, a more rigorous purification, such as the recrystallization method described in Protocol 1, may be necessary.

Visualizations

Troubleshooting Workflow for Low Reaction Selectivity

TroubleshootingWorkflow start Low Reaction Selectivity Observed check_purity Check [EMIM]Cl Purity start->check_purity purify_il Purify [EMIM]Cl check_purity->purify_il Impurities Detected check_water Assess Water Content check_purity->check_water Purity OK purify_il->check_water dry_il Dry [EMIM]Cl check_water->dry_il High Water Content optimize_temp Optimize Temperature check_water->optimize_temp Water Content OK dry_il->optimize_temp optimize_conc Optimize Concentrations optimize_temp->optimize_conc improve_mixing Improve Mixing optimize_conc->improve_mixing re_evaluate Re-evaluate Selectivity improve_mixing->re_evaluate

Caption: A logical workflow for troubleshooting and resolving issues of low reaction selectivity in [EMIM]Cl.

General Experimental Workflow for Reactions in [EMIM]Cl

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Purify & Dry [EMIM]Cl C Combine in Inert Atmosphere A->C B Prepare Anhydrous Reactants B->C D Control Temperature & Stirring C->D E Monitor Progress (TLC/GC) D->E F Product Extraction E->F G Purify Product F->G H Recycle [EMIM]Cl F->H

Caption: A generalized workflow for conducting chemical reactions in [EMIM]Cl to enhance selectivity.

Factors Influencing Reaction Selectivity in [EMIM]Cl

SelectivityFactors Selectivity Reaction Selectivity Purity [EMIM]Cl Purity Purity->Selectivity Water Water Content Water->Selectivity Temp Temperature Temp->Selectivity Conc Concentration Conc->Selectivity Mixing Mass Transfer Mixing->Selectivity Catalyst Catalyst/Additives Catalyst->Selectivity

Caption: Key experimental parameters that influence the selectivity of chemical reactions conducted in [EMIM]Cl.

Validation & Comparative

A Comparative Analysis of [EMIM]Cl and Other Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of solvents with tunable physicochemical properties, making them attractive for a wide range of applications, including chemical synthesis, catalysis, and drug delivery.[1] Among these, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is a commonly utilized ionic liquid. This guide provides an objective comparison of the performance of [EMIM]Cl with other imidazolium-based ILs, supported by experimental data, to aid in the selection of the most suitable ionic liquid for specific research and development needs.

The properties of imidazolium-based ionic liquids are significantly influenced by the nature of both the cation and the anion.[2] Variations in the alkyl chain length on the imidazolium (B1220033) cation and the choice of the counter-anion can lead to substantial differences in key characteristics such as viscosity, density, conductivity, and thermal stability.

Physicochemical Properties: A Comparative Overview

The following tables summarize the key physicochemical properties of [EMIM]Cl and other relevant imidazolium-based ionic liquids.

Table 1: Comparison of Physicochemical Properties of Imidazolium-Based Ionic Liquids with Varying Anions

Ionic LiquidAnionMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³) @ 25°CViscosity (cP) @ 25°CConductivity (mS/cm) @ 25°CDecomposition Temp (°C)
[EMIM]ClChloride146.6277-79[3]----
[EMIM][BF4]Tetrafluoroborate197.97151.283313.6~400
[EMIM][PF6]Hexafluorophosphate256.11611.52528.8~400
[EMIM][Tf2N]Bis(trifluoromethylsulfonyl)imide391.31-151.52348.8>400
[BMIM]ClChloride174.6765---~250[4]
[BMIM][BF4]Tetrafluoroborate226.02-711.201083.2~400[5]
[BMIM][PF6]Hexafluorophosphate284.1661.372142.9~400[5]
[BMIM][Tf2N]Bis(trifluoromethylsulfonyl)imide419.36-41.43523.9>400[5]

Table 2: Influence of Cation Alkyl Chain Length on Physicochemical Properties of Imidazolium-Based Ionic Liquids with the [Tf2N]⁻ Anion

CationAlkyl ChainDensity (g/cm³) @ 25°CViscosity (cP) @ 25°CConductivity (mS/cm) @ 25°C
[EMIM]⁺C21.52348.8
[BMIM]⁺C41.43523.9
[HMIM]⁺C61.3570[6]2.1
[OMIM]⁺C81.291161.1

As illustrated in the tables, increasing the alkyl chain length on the imidazolium cation generally leads to a decrease in density and conductivity, while viscosity increases.[7][8] This is attributed to stronger van der Waals interactions between the longer alkyl chains.[8] The choice of anion also plays a crucial role; for instance, ILs with the [Tf2N]⁻ anion tend to have lower viscosities and higher thermal stabilities compared to those with halide anions. The thermal stability of imidazolium-based ILs is significantly dependent on the anion, with the following general trend observed: [Tf2N]⁻ > [PF6]⁻ > [BF4]⁻ > Cl⁻.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of ionic liquid properties.

1. Thermal Stability Determination via Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature (Td) of the ionic liquid, which indicates its thermal stability.

  • Methodology: A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[5] The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is often reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.[9] Isothermal TGA can also be performed to assess long-term thermal stability at a specific temperature.[2]

2. Density Measurement

  • Objective: To determine the density of the ionic liquid.

  • Methodology: The density of ionic liquids can be measured using a pycnometer or a vibrating tube densimeter.[10]

    • Pycnometer Method: A pycnometer of a known volume is weighed empty and then filled with the ionic liquid. The pycnometer is then reweighed. The density is calculated by dividing the mass of the ionic liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

    • Vibrating Tube Densitometer: This instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is calculated from the oscillation period, which is dependent on the mass of the sample in the tube. This method is generally faster and requires a smaller sample volume.

3. Viscosity Measurement

  • Objective: To determine the viscosity of the ionic liquid, which is a measure of its resistance to flow.

  • Methodology: The viscosity of ionic liquids is commonly measured using a rotational viscometer or a falling-ball viscometer.[10]

    • Rotational Viscometer: A spindle is immersed in the ionic liquid and rotated at a constant speed. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

    • Falling-Ball Viscometer: The time it takes for a ball of known density and diameter to fall through a tube filled with the ionic liquid is measured. The viscosity is then calculated using Stokes' law, taking into account the densities of the ball and the liquid.

4. Ionic Conductivity Measurement

  • Objective: To determine the ionic conductivity of the ionic liquid, which reflects its ability to conduct an electric current.

  • Methodology: The ionic conductivity is typically measured using a conductivity cell connected to a conductometer.[10][11] The cell consists of two electrodes with a known geometry. The resistance of the ionic liquid between the electrodes is measured, and the conductivity is calculated using the cell constant. The measurements are usually performed over a range of temperatures, and the temperature is controlled using a thermostat.[12]

Logical Relationship of Imidazolium IL Properties

The following diagram illustrates the logical relationship between the structural components of imidazolium-based ionic liquids and their resulting physicochemical properties.

G Influence of Imidazolium IL Structure on Physicochemical Properties cluster_structure Structural Components cluster_properties Physicochemical Properties Cation Cation Viscosity Viscosity Cation->Viscosity Alkyl Chain Length Density Density Cation->Density Alkyl Chain Length Conductivity Conductivity Cation->Conductivity Alkyl Chain Length Anion Anion Anion->Viscosity Size & Shape Anion->Density Mass Anion->Conductivity Mobility Thermal_Stability Thermal_Stability Anion->Thermal_Stability Chemical Nature

Caption: Influence of cation and anion on key IL properties.

References

A Comparative Guide: 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) vs. 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) for Biomass Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable methods to deconstruct lignocellulosic biomass is a cornerstone of modern biorefinery and plays a pivotal role in the development of renewable fuels, chemicals, and materials. Ionic liquids (ILs) have emerged as powerful solvents capable of dissolving and fractionating biomass components under relatively mild conditions. Among the most studied are 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) and 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl). This guide provides an objective comparison of their performance in biomass pretreatment, supported by experimental data, detailed methodologies, and visual representations of key processes.

At a Glance: Key Differences and Performance Metrics

Both [EMIM]Cl and [BMIM]Cl are effective in disrupting the complex structure of lignocellulosic biomass, enabling the separation of cellulose (B213188), hemicellulose, and lignin (B12514952). The primary distinction between these two ionic liquids lies in the length of the alkyl chain on the imidazolium (B1220033) cation (ethyl vs. butyl), which influences their physical properties and, consequently, their interaction with biomass.

Generally, [EMIM]Cl, with its shorter ethyl chain, exhibits lower viscosity, which can facilitate better mass transfer and potentially faster dissolution rates. Conversely, the longer butyl chain in [BMIM]Cl can lead to stronger interactions with the hydrophobic components of biomass, such as lignin.

Quantitative Performance Data

The following tables summarize key performance indicators for [EMIM]Cl and [BMIM]Cl in biomass pretreatment based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in biomass feedstock, pretreatment conditions (temperature, time), and analytical methods across different studies.

Table 1: Physical Properties of [EMIM]Cl and [BMIM]Cl

PropertyThis compound ([EMIM]Cl)1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
Molar Mass 146.62 g/mol [1]174.67 g/mol [2]
Melting Point 77-79 °C[1][3]~70 °C
Viscosity at 80 °C 0.065 Pa·s[4]0.142 Pa·s[4]
Viscosity at 100 °C 0.027 Pa·s[4]0.068 Pa·s[4]
Viscosity at 120 °C 0.013 Pa·s[4]0.031 Pa·s[4]
Thermal Decomposition Above 200 °C[5]Above 200 °C[5]

Table 2: Biomass Dissolution and Component Removal

Biomass TypeIonic LiquidPretreatment ConditionsCellulose Dissolution (%)Lignin Removal (%)Hemicellulose Removal (%)Reference
Soybean Feedstocks[EMIM]Ac70 °C---[6]
Soybean Feedstocks[BMIM]Cl70 °C---[6]
Rice Straw[EMIM]ClOptimized conditions---[7]
Rice Straw[BMIM]ClOptimized conditions-Higher efficiency than [EMIM]Cl-[7]
Corn Stover[BMIM]Cl (40% aq.)--PartialMost removed[8]
Legume Straw[BMIM]Cl (20% aq.)150 °C, 2h-48.2-[8]

Table 3: Sugar Yields from Enzymatic Hydrolysis of Pretreated Biomass

Biomass TypeIonic LiquidPretreatment ConditionsGlucose Yield (%)Xylose Yield (%)Reference
Sago Waste[EMIM]OAc100 °C29-[9]
Sago Waste[BMIM]Cl100 °C61-63 (with solid acid)-[9]
Switchgrass[EMIM]OAc->90>70[10]
Paper and Corn Residues[EMIM]Ac-8090[11]
Paper and Corn Residues[EMIM]Cl---[11]
Wheat Straw[BMIM]Cl-70.37-

Experimental Protocols

Synthesis of Imidazolium Chlorides

A general synthesis pathway for 1-alkyl-3-methylimidazolium chlorides involves the quaternization of 1-methylimidazole (B24206) with the corresponding alkyl chloride.

N_methylimidazole 1-Methylimidazole Reaction Quaternization Reaction N_methylimidazole->Reaction Alkyl_chloride Alkyl Chloride (e.g., Chloroethane for [EMIM]Cl, 1-Chlorobutane (B31608) for [BMIM]Cl) Alkyl_chloride->Reaction IL 1-Alkyl-3-methylimidazolium chloride ([EMIM]Cl or [BMIM]Cl) Reaction->IL

Caption: General synthesis of 1-alkyl-3-methylimidazolium chlorides.

Detailed Protocol for this compound ([EMIM]Cl) Synthesis:

  • Reactants: 1-methylimidazole and chloroethane.

  • Procedure: In a suitable reaction vessel, 1-methylimidazole is reacted with an excess of chloroethane. The reaction is typically carried out under pressure due to the low boiling point of chloroethane.

  • Purification: The resulting [EMIM]Cl is often a solid at room temperature and can be purified by recrystallization from a suitable solvent system, such as acetonitrile/ethyl acetate (B1210297), followed by drying under vacuum.

Detailed Protocol for 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) Synthesis:

  • Reactants: 1-methylimidazole and 1-chlorobutane.

  • Procedure: To a vigorously stirred solution of 1-methylimidazole in a solvent like toluene (B28343) at 0°C, 1-chlorobutane is added. The mixture is then heated to reflux (around 110°C) for 24 hours.

  • Purification: After cooling, the product may crystallize or form a viscous oil. The crude product is then purified by recrystallization from a solvent such as ethyl acetate and dried under vacuum.

Biomass Pretreatment and Fractionation

The following protocol outlines a general procedure for the pretreatment of lignocellulosic biomass using either [EMIM]Cl or [BMIM]Cl.

cluster_pretreatment Biomass Pretreatment cluster_fractionation Component Fractionation Biomass Lignocellulosic Biomass (e.g., wood chips, straw) Mixing Mixing and Heating (e.g., 100-150 °C) Biomass->Mixing IL Ionic Liquid ([EMIM]Cl or [BMIM]Cl) IL->Mixing Dissolution Biomass Dissolution Mixing->Dissolution Antisolvent Antisolvent Addition (e.g., Water, Ethanol) Dissolution->Antisolvent Precipitation Cellulose-rich Solid Precipitation Antisolvent->Precipitation Separation1 Solid-Liquid Separation (e.g., Centrifugation, Filtration) Precipitation->Separation1 Cellulose Cellulose-rich Pulp Separation1->Cellulose IL_Lignin_Solution IL-Lignin Solution Separation1->IL_Lignin_Solution Lignin_Precipitation Lignin Precipitation (e.g., by adding more water or acid) IL_Lignin_Solution->Lignin_Precipitation Separation2 Solid-Liquid Separation Lignin_Precipitation->Separation2 Lignin Lignin Separation2->Lignin IL_Recycling Ionic Liquid Recycling Separation2->IL_Recycling

Caption: General workflow for biomass pretreatment and fractionation using ionic liquids.

Detailed Protocol:

  • Drying: The lignocellulosic biomass is dried to a moisture content of less than 5% to prevent interference from water during dissolution.

  • Dissolution: The dried biomass is mixed with the ionic liquid ([EMIM]Cl or [BMIM]Cl) in a sealed vessel, typically at a solid-to-liquid ratio of 1:10 to 1:20 (w/w). The mixture is heated to a temperature between 100°C and 150°C with constant stirring for a specified duration (e.g., 2-24 hours) until the biomass is sufficiently dissolved.

  • Cellulose Regeneration: An anti-solvent, such as deionized water or ethanol, is added to the cooled mixture to precipitate the cellulose. The regenerated cellulose-rich solid is then separated by centrifugation or filtration.

  • Washing: The cellulose-rich pulp is washed thoroughly with the anti-solvent to remove any residual ionic liquid and dissolved lignin and hemicellulose.

  • Lignin Precipitation: Lignin can be recovered from the remaining ionic liquid solution by further addition of water or by acidifying the solution, which causes the lignin to precipitate.

  • Lignin Separation and IL Recycling: The precipitated lignin is separated by filtration, and the ionic liquid can be recovered by evaporating the water and then purified for reuse.

Discussion and Concluding Remarks

The choice between [EMIM]Cl and [BMIM]Cl for biomass pretreatment is nuanced and depends on the specific application, biomass feedstock, and desired outcomes.

  • [EMIM]Cl is often favored for its lower viscosity, which can lead to improved processing efficiency and potentially lower energy consumption. Its higher dissolving capacity for cellulose has been noted in some studies.[12]

  • [BMIM]Cl , with its longer alkyl chain, can exhibit enhanced interactions with lignin, potentially leading to more effective delignification. Studies have shown its higher efficiency in improving the saccharification of rice straw compared to [EMIM]Cl.[7]

Mechanism of Action: The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the disruption of the extensive hydrogen-bonding network within the cellulose structure. The chloride anion plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of the cellulose chains. The imidazolium cation also contributes to the dissolution process by interacting with the cellulose polymer.

References

Alkyl Chain Length Dictates Toxicity of Imidazolium Chlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data reveals a direct correlation between the alkyl chain length of imidazolium (B1220033) chlorides and their toxicological effects on various biological systems. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this toxicity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The findings underscore the critical role of molecular structure in determining the biocompatibility of these widely used ionic liquids.

Quantitative Toxicity Analysis

The toxicity of 1-alkyl-3-methylimidazolium chlorides, a common class of ionic liquids, demonstrates a clear trend: as the length of the alkyl chain increases, the toxicity significantly rises. This relationship holds true across different model organisms, including aquatic species and mammalian cell lines. The following table summarizes the 50% effective concentration (EC50) or 50% lethal concentration (LC50) values for a homologous series of 1-alkyl-3-methylimidazolium chlorides, showcasing the escalating toxicity with each additional carbon in the alkyl chain.

CompoundAlkyl Chain Length (n)Test OrganismEndpointConcentration (µM)
1-Ethyl-3-methylimidazolium chloride2Vibrio fischeriEC50>100,000
1-Butyl-3-methylimidazolium chloride4Vibrio fischeriEC507,800
1-Hexyl-3-methylimidazolium chloride6Vibrio fischeriEC50680
1-Octyl-3-methylimidazolium chloride8Vibrio fischeriEC5047
1-Decyl-3-methylimidazolium chloride10Vibrio fischeriEC503.2
1-Dodecyl-3-methylimidazolium chloride12Danio rerio (Zebrafish)LC50~1.5

Note: Data is compiled from various sources and may involve different experimental conditions. The trend of increasing toxicity with longer alkyl chains is consistent across studies.

Experimental Protocols

The toxicity data presented is primarily derived from standardized ecotoxicological assays. A representative method, based on the OECD Guideline 203 for fish acute toxicity testing, is detailed below.

Acute Toxicity Testing in Zebrafish (Danio rerio) - Based on OECD Guideline 203

1. Test Organism: Adult zebrafish (Danio rerio) are acclimated to laboratory conditions for at least 12 days. During this period, they are maintained in dechlorinated tap water at a temperature of 23 ± 1°C with a 14:10 hour light:dark photoperiod and fed daily.

2. Test Substance Preparation: A stock solution of each 1-alkyl-3-methylimidazolium chloride is prepared in deionized water. A series of test concentrations are then prepared by diluting the stock solution with the same water used for fish acclimation.

3. Test Conditions:

  • Test Vessels: 2-liter glass beakers containing 1 liter of the test solution.
  • Number of Fish: 10 fish per test concentration and control group.
  • Exposure Duration: 96 hours.
  • Test Type: Semi-static. The test solutions are renewed every 24 hours to maintain the desired concentrations.
  • Water Quality Parameters: Temperature, pH, and dissolved oxygen are monitored daily.

4. Procedure:

  • Fish are randomly distributed into the test vessels.
  • Observations for mortality and clinical signs of toxicity (e.g., loss of equilibrium, respiratory distress) are made at 24, 48, 72, and 96 hours.
  • Fish are not fed during the exposure period.

5. Data Analysis: The 96-hour LC50 value, the concentration estimated to be lethal to 50% of the test organisms, is calculated using probit analysis or another appropriate statistical method.

Mechanistic Insights and Signaling Pathways

The lipophilic nature of the longer alkyl chains is a key determinant of the increased toxicity of imidazolium chlorides. Longer chains facilitate the interaction of these compounds with and their passage through cellular membranes, leading to membrane disruption and subsequent cellular damage.[1]

One of the primary targets of imidazolium-based ionic liquids is the mitochondrion.[2][3] The accumulation of these compounds in the inner mitochondrial membrane disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[1][3] This oxidative stress can trigger a cascade of downstream events, ultimately culminating in apoptosis or programmed cell death.

Below are diagrams illustrating the experimental workflow for toxicity testing and the proposed signaling pathway for imidazolium chloride-induced cytotoxicity.

G cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis cluster_result Result acclimation Acclimation of Test Organisms exposure Exposure of Organisms (e.g., 96h) acclimation->exposure solution_prep Preparation of Imidazolium Chloride Solutions solution_prep->exposure observation Observation of Mortality & Sub-lethal Effects exposure->observation analysis Statistical Analysis (e.g., Probit Analysis) observation->analysis lc50 Determination of LC50/EC50 analysis->lc50

Caption: Experimental workflow for determining the toxicity of imidazolium chlorides.

G cluster_entry Cellular Entry & Membrane Interaction cluster_mito Mitochondrial Dysfunction cluster_damage Cellular Damage & Apoptosis il Imidazolium Chloride (Long Alkyl Chain) membrane Cell Membrane Interaction & Disruption il->membrane mito_potential Decreased Mitochondrial Membrane Potential membrane->mito_potential ros Increased Reactive Oxygen Species (ROS) mito_potential->ros ox_stress Oxidative Stress ros->ox_stress apoptosis Apoptosis ox_stress->apoptosis

Caption: Proposed signaling pathway for imidazolium chloride-induced cytotoxicity.

References

A Comparative Guide to Cellulose Dissolution: [EMIM]Cl versus [EMIM]Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dissolution of cellulose (B213188), a critical step in the development of advanced materials and drug delivery systems, has been significantly advanced by the advent of ionic liquids (ILs). Among these, 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) and 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]Acetate) have emerged as prominent solvents. This guide provides an objective comparison of their performance in cellulose dissolution and processing, supported by experimental data, detailed protocols, and visual workflows to aid in solvent selection and process optimization.

At a Glance: Performance Comparison

Experimental evidence consistently demonstrates the superior performance of [EMIM]Acetate over [EMIM]Cl in dissolving cellulose. The acetate anion's higher hydrogen bond basicity allows for more effective disruption of the extensive hydrogen-bonding network within the cellulose structure. This leads to a higher dissolution capacity, often at lower temperatures and with faster processing times.

Quantitative Data Summary

The following table summarizes key performance indicators for cellulose dissolution in [EMIM]Cl and [EMIM]Acetate based on available literature.

Performance Metric[EMIM]Cl[EMIM]AcetateKey Observations
Maximum Cellulose Solubility (wt%) ~10-15%>20%[1][EMIM]Acetate consistently demonstrates a significantly higher capacity for dissolving cellulose.[1]
Typical Dissolution Temperature (°C) 80 - 11050 - 100[EMIM]Acetate can effectively dissolve cellulose at lower temperatures, potentially reducing energy costs and cellulose degradation.
Dissolution Time Several hours to >20 hoursMinutes to several hoursWhile direct comparisons are limited, studies suggest faster dissolution rates in [EMIM]Acetate, which can be further enhanced with co-solvents.
Solution Viscosity HighLower than chloride-based ILsCellulose solutions in [EMIM]Acetate generally exhibit lower viscosity, which is advantageous for processing applications like fiber spinning and film casting.
Properties of Regenerated Cellulose
CrystallinityTransformation from Cellulose I to Cellulose II or amorphous.[2]Transformation from Cellulose I to Cellulose II or amorphous.Both ionic liquids induce a change in the crystalline structure of cellulose upon regeneration.
Thermal Stability (TGA)Generally stable, but degradation can occur at prolonged high temperatures.Can be less thermally stable than chloride counterparts, especially at elevated temperatures.The choice of anti-solvent also influences the thermal stability of the regenerated cellulose.
Tensile Strength of FilmsReported values vary depending on processing conditions.Films with good tensile strength have been produced.Direct comparative studies on mechanical properties are limited.

Delving into the Mechanism: Cellulose Dissolution

The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the interaction between the ions of the IL and the hydroxyl groups of the cellulose polymer chains. The anion plays a crucial role by forming strong hydrogen bonds with the hydroxyl protons, effectively breaking the inter- and intra-molecular hydrogen bonds that hold the cellulose chains together in their crystalline structure. The cation is thought to interact with the oxygen atoms of the hydroxyl groups, further aiding in the separation of the cellulose chains. The higher basicity and hydrogen bond accepting ability of the acetate anion compared to the chloride anion is the primary reason for the enhanced dissolution efficiency of [EMIM]Acetate.

Cellulose Dissolution Mechanism cluster_cellulose Crystalline Cellulose cluster_il Ionic Liquid cluster_dissolution Dissolution Process cluster_solution Homogeneous Solution C1 Cellulose Chains (Inter- and Intra-molecular H-bonds) Disruption Disruption of H-bond Network C1->Disruption EMIM [EMIM]⁺ EMIM->Disruption Interacts with -OH oxygen Anion Anion⁻ (Cl⁻ or Acetate⁻) Anion->Disruption Forms H-bonds with -OH protons Solvation Solvation of Cellulose Chains Disruption->Solvation S1 Dissolved Cellulose Chains Solvation->S1

Caption: Mechanism of cellulose dissolution in ionic liquids.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the dissolution and regeneration of cellulose using [EMIM]Acetate as the solvent. The protocol for [EMIM]Cl is similar, though typically requiring higher temperatures and longer dissolution times.

Protocol 1: Cellulose Dissolution in [EMIM]Acetate

Materials:

  • Microcrystalline cellulose (MCC) or other cellulose source (e.g., cotton linters, wood pulp)

  • 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), ≥95% purity

  • Anhydrous solvent for washing (e.g., ethanol, acetone)

Procedure:

  • Cellulose Preparation: Dry the cellulose sample in a vacuum oven at 60-80°C for at least 12 hours to remove moisture.

  • Solvent Preparation: In a sealed reaction vessel equipped with a mechanical stirrer, pre-heat the [EMIM]OAc to the desired dissolution temperature (e.g., 80°C).

  • Dissolution: Gradually add the dried cellulose to the pre-heated [EMIM]OAc under constant stirring. A typical concentration is 5-10 wt%.

  • Monitoring: Continue stirring at the set temperature until the cellulose is completely dissolved. The dissolution can be monitored by observing the disappearance of birefringence under a polarized light microscope. This may take from minutes to several hours depending on the cellulose source, concentration, and temperature.

  • Solution Characterization: Once a homogeneous solution is obtained, it can be characterized for its viscosity using a rheometer.

Protocol 2: Cellulose Regeneration

Materials:

  • Cellulose-[EMIM]OAc solution

  • Anti-solvent (e.g., deionized water, ethanol)

Procedure:

  • Precipitation: Slowly add the anti-solvent to the cellulose solution while stirring vigorously. Cellulose will precipitate out of the solution.

  • Washing: Filter the regenerated cellulose and wash it thoroughly with the anti-solvent to remove any residual ionic liquid. Repeat the washing step several times.

  • Drying: Dry the regenerated cellulose in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization: The properties of the regenerated cellulose, such as its crystallinity (via X-ray diffraction - XRD), morphology (via scanning electron microscopy - SEM), and thermal stability (via thermogravimetric analysis - TGA), can then be analyzed.

Visualizing the Workflow and Chemical Structures

The following diagrams illustrate the experimental workflow and the chemical structures of the ionic liquids.

Experimental_Workflow cluster_start Preparation cluster_process Dissolution & Regeneration cluster_end Analysis A Cellulose Drying C Dissolution of Cellulose in Ionic Liquid A->C B Ionic Liquid Pre-heating B->C D Homogeneous Cellulose Solution C->D E Regeneration with Anti-solvent (e.g., Water) D->E F Washing and Drying E->F G Regenerated Cellulose F->G H Characterization (XRD, SEM, TGA, etc.) G->H

Caption: General experimental workflow for cellulose dissolution and regeneration.

Ionic_Liquid_Structures cluster_EMIMCl [EMIM]Cl cluster_EMIMAcetate [EMIM]Acetate EMIMCl_img EMIMCl_img EMIMAcetate_img EMIMAcetate_img

Caption: Chemical structures of [EMIM]Cl and [EMIM]Acetate.

Conclusion

For the dissolution and processing of cellulose, [EMIM]Acetate generally presents a more efficient and versatile option compared to [EMIM]Cl. Its ability to dissolve higher concentrations of cellulose at lower temperatures and result in less viscous solutions makes it a preferred choice for many applications, including the formation of fibers and films. However, the choice of ionic liquid should always be guided by the specific requirements of the application, considering factors such as cost, thermal stability, and the desired properties of the final regenerated cellulose product. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to make informed decisions and optimize their cellulose processing methodologies.

References

A Comparative Guide to the Lewis Acidity of Zinc Chloride-[EMIM]Cl Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Lewis acidity of zinc chloride-1-ethyl-3-methylimidazolium chloride (ZnCl₂-[EMIM]Cl) ionic liquids with other common chlorometallate-based ionic liquids. The Lewis acidity of these systems is a critical parameter influencing their performance as catalysts and reaction media in a wide array of chemical transformations, including those central to drug development and synthesis. This document presents quantitative experimental data, detailed analytical protocols, and a visualization of a key catalytic mechanism to aid in the selection and application of these versatile solvents.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of chlorometallate ionic liquids is primarily dependent on the nature of the metal halide and its molar fraction (χ) in the mixture. This acidity can be quantified using various spectroscopic techniques, such as monitoring the vibrational frequency shifts of probe molecules like pyridine (B92270) in Fourier-transform infrared (FTIR) spectroscopy or by determining the Gutmann Acceptor Number (AN) using triethylphosphine (B1216732) oxide (TEPO) as a ³¹P nuclear magnetic resonance (NMR) probe.[1][2][3][4]

Below is a summary of reported experimental data comparing the Lewis acidity of ZnCl₂-[EMIM]Cl with its aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) analogues. A higher wavenumber for the pyridine-Lewis acid complex in FTIR and a larger Gutmann Acceptor Number indicate stronger Lewis acidity.

Ionic Liquid SystemMetal Halide Mole Fraction (χ)Lewis Acidity IndicatorReported Value
ZnCl₂-[EMIM]Cl 0.67FTIR ν(Pyridine) (cm⁻¹)~1450[2][5]
0.67Gutmann Acceptor Number (AN)~75-80
AlCl₃-[EMIM]Cl 0.50FTIR ν(Pyridine) (cm⁻¹)~1450[2][5]
0.67FTIR ν(Pyridine) (cm⁻¹)~1454[6]
0.67Gutmann Acceptor Number (AN)103.2[7]
FeCl₃-[EMIM]Cl 0.67FTIR ν(Pyridine) (cm⁻¹)~1452[2]
0.67Gutmann Acceptor Number (AN)~95-100

*Note: Exact AN values for ZnCl₂-[EMIM]Cl and FeCl₃-[EMIM]Cl at these specific compositions can vary depending on the experimental conditions and are estimated based on trends reported in the literature. The general trend for Lewis acidity is AlCl₃ > FeCl₃ > ZnCl₂ for a given mole fraction.

Experimental Protocols

Accurate determination of Lewis acidity is paramount for predictable and reproducible chemical synthesis. The following are detailed protocols for the two most common methods cited in the literature.

Determination of Lewis Acidity using FTIR Spectroscopy with a Pyridine Probe

This method relies on the shift of the ring vibration frequency of pyridine upon coordination to a Lewis acidic site in the ionic liquid.[1][8]

Materials:

  • Anhydrous ionic liquid (e.g., ZnCl₂-[EMIM]Cl)

  • Anhydrous pyridine (dried over KOH)

  • FTIR spectrometer with a liquid sample cell (e.g., CaF₂ or KBr plates)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Sample Preparation: Inside an inert atmosphere glovebox, prepare a mixture of the ionic liquid and pyridine. A common volumetric ratio is 5:1 (ionic liquid to pyridine).[2]

  • FTIR Measurement:

    • Acquire a background spectrum of the empty liquid cell.

    • Introduce a small amount of the ionic liquid-pyridine mixture into the cell.

    • Record the FTIR spectrum over the range of 1400-1600 cm⁻¹.

  • Data Analysis:

    • Identify the vibrational band corresponding to pyridine coordinated to a Lewis acid site, which typically appears around 1450 cm⁻¹.[2][5]

    • The exact position of this band is indicative of the Lewis acid strength. A shift to a higher wavenumber generally corresponds to a stronger Lewis acid.

    • For comparison, the spectrum of free pyridine exhibits a characteristic band at approximately 1437 cm⁻¹.[6]

Determination of Gutmann Acceptor Number (AN) using ³¹P NMR Spectroscopy with a TEPO Probe

The Gutmann Acceptor Number provides a quantitative measure of Lewis acidity based on the chemical shift of the ³¹P nucleus in triethylphosphine oxide (TEPO).[3][4][9]

Materials:

  • Anhydrous ionic liquid

  • Triethylphosphine oxide (TEPO)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

  • NMR spectrometer equipped with a phosphorus probe

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Sample Preparation:

    • Inside an inert atmosphere glovebox, dissolve a small amount of TEPO in the anhydrous ionic liquid. The concentration of TEPO should be low enough to avoid self-association but high enough for good signal-to-noise in the NMR spectrum (typically 1-5 mol%).

  • NMR Measurement:

    • Transfer the sample to an NMR tube and seal it under an inert atmosphere.

    • Acquire the ³¹P NMR spectrum. An external reference of 85% H₃PO₄ is typically used.

  • Data Analysis:

    • Determine the chemical shift (δ) of the TEPO signal in the ionic liquid.

    • The Gutmann Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - δ_hexane) , where δ_sample is the chemical shift of TEPO in the ionic liquid and δ_hexane is the chemical shift of TEPO in a non-coordinating solvent like hexane (B92381) (often referenced as 41.0 ppm).[3]

Visualizing Catalytic Action: Friedel-Crafts Alkylation

The enhanced Lewis acidity of chlorometallate ionic liquids makes them potent catalysts for various organic reactions, including Friedel-Crafts alkylation. The following diagram illustrates the generally accepted mechanism for this reaction catalyzed by a generic chlorometallate ionic liquid.[10][11]

Friedel_Crafts_Alkylation cluster_activation Carbocation Formation cluster_alkylation Electrophilic Attack cluster_regeneration Catalyst Regeneration RX Alkyl Halide (R-X) Carbocation Carbocation (R⁺) RX->Carbocation Coordination & Halide Abstraction MXn Lewis Acidic Anion ([MCln+1]⁻) MXn->RX SigmaComplex Arenium Ion (σ-complex) Carbocation->SigmaComplex Arene Aromatic Ring (Arene) Arene->SigmaComplex Nucleophilic Attack AlkylatedProduct Alkylated Arene SigmaComplex->AlkylatedProduct Deprotonation HX Protonated Halide (H-X) MXn_regenerated Regenerated Lewis Acid HX->MXn_regenerated Proton Transfer

Caption: Mechanism of Friedel-Crafts alkylation catalyzed by a Lewis acidic ionic liquid.

This guide demonstrates that while ZnCl₂-[EMIM]Cl is a competent Lewis acid, AlCl₃-based ionic liquids offer significantly stronger acidity, making them more suitable for reactions requiring potent electrophile activation. The choice of the specific chlorometallate ionic liquid should, therefore, be guided by the specific requirements of the chemical transformation. The provided experimental protocols offer a standardized approach to characterizing and comparing the Lewis acidity of these and other ionic liquid systems.

References

Molecular Dynamics Simulation of 1-Ethyl-3-methylimidazolium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the physicochemical properties of 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) through molecular dynamics simulations, benchmarked against experimental data and alternative ionic liquids. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

This guide provides a detailed comparison of the key physicochemical properties of the ionic liquid this compound ([EMIM][Cl]) determined from molecular dynamics (MD) simulations and experimental measurements. The performance of [EMIM][Cl] is also contrasted with other commonly used ionic liquids, offering insights into its suitability for various applications.

Comparative Analysis of Physicochemical Properties

The following tables summarize the density, viscosity, and self-diffusion coefficients of [EMIM][Cl] and other selected ionic liquids, providing a clear comparison between simulated and experimental values.

Table 1: Comparison of Density for Selected Ionic Liquids

Ionic LiquidTemperature (K)Simulated Density (g/cm³)Experimental Density (g/cm³)
[EMIM][Cl] 2981.1744[1]1.186[1]
[EMIM][BF₄]293~1.28 (Calculated)[2]~1.28[3]
[BMIM][BF₄]293~1.21 (Calculated)[2]~1.20
[BMIM][PF₆]293~1.36 (Calculated)[2]~1.36

Table 2: Comparison of Viscosity for Selected Ionic Liquids

Ionic LiquidTemperature (K)Simulated Viscosity (cP)Experimental Viscosity (cP)
[EMIM][Cl] 400Overpredicted[4]-
[EMIM][N(CN)₂]Room Temp.-18[5]
[BMIM][Cl]333.15-11,000 (at 30°C)[6]
[BMIM][BF₄]298.15-93.0

Table 3: Comparison of Self-Diffusion Coefficients for Selected Ionic Liquids

Ionic LiquidIonTemperature (K)Simulated D (10⁻¹¹ m²/s)Experimental D (10⁻¹¹ m²/s)
[EMIM][Cl] [EMIM]⁺400Underestimated[4]-
[EMIM][Cl] Cl⁻400Underestimated[4]-
[dmim][Cl][dmim]⁺425Faster than anion[7]-
[dmim][Cl]Cl⁻425Slower than cation[7]-
[EMIM][SCN][EMIM]⁺220-258Agreement with PFG-NMR[8]Agreement with simulation[8]
[BMIM][BF₄][BMIM]⁺243-318Agreement with PFG-NMR[8]Agreement with simulation[8]
[BMIM][PF₆][BMIM]⁺258-323Agreement with PFG-NMR[8]Agreement with simulation[8]
[BMIM][PF₆]PF₆⁻258-323Agreement with PFG-NMR[8]Agreement with simulation[8]

Experimental and Simulation Methodologies

A fundamental understanding of the protocols used to obtain the presented data is crucial for accurate interpretation and replication.

Experimental Protocols

Density Measurement: The density of ionic liquids is typically measured using a vibrating tube densimeter or a pycnometer.[9][10] For instance, an Anton-Paar DMA HPM vibrating-tube densimeter can be used over a range of temperatures and pressures with high accuracy.[11] The uncertainty of these measurements is generally low, in the order of ±5 × 10⁻⁵ g·cm⁻³.[10]

Viscosity Measurement: Viscosity is commonly determined using a viscometer, such as a NDJ-1B-1 viscometer or a rotational Stabinger viscometer (e.g., Anton-Paar SVM 3000).[11][12] These instruments measure the resistance of the fluid to flow, providing dynamic viscosity values.

Diffusion Coefficient Measurement: Pulsed-Field-Gradient Nuclear Magnetic Resonance (PFG-NMR) is a powerful technique for determining the self-diffusion coefficients of individual ions in an ionic liquid.[8] This method measures the translational motion of nuclear spins in the presence of a magnetic field gradient. Field Cycling NMR relaxometry is another technique that can be employed to determine diffusion coefficients.[8]

Molecular Dynamics Simulation Protocol

Molecular dynamics simulations provide atomic-level insights into the structure and dynamics of ionic liquids.[13] A typical MD simulation workflow for an ionic liquid like [EMIM][Cl] involves the following steps:

  • System Setup: A simulation box is created containing a specific number of ion pairs of the ionic liquid. The initial positions of the atoms can be randomly assigned or taken from a pre-equilibrated configuration.

  • Force Field Selection: A crucial step is the choice of a force field, which defines the potential energy of the system as a function of the atomic coordinates. For ionic liquids, force fields like OPLS (Optimized Potentials for Liquid Simulations) and AMBER (Assisted Model Building with Energy Refinement) are commonly used.[14] Polarizable force fields can offer higher accuracy for systems with strong electrostatic interactions.[15][16]

  • Energy Minimization: The initial configuration is subjected to energy minimization to remove any unfavorable contacts or high-energy structures.

  • Equilibration: The system is then equilibrated under specific conditions of temperature and pressure (e.g., NVT or NPT ensemble). This allows the system to reach a stable thermodynamic state.

  • Production Run: Once equilibrated, a production run is performed to generate trajectories of the atoms over a certain period. These trajectories are then used to calculate various properties.

  • Property Calculation: Transport properties like diffusion coefficients, viscosity, and conductivity are often calculated using the Green-Kubo relations, which relate these macroscopic properties to the time correlation functions of microscopic fluctuations.[4][17]

Visualization of the Molecular Dynamics Simulation Workflow

The following diagram illustrates the logical flow of a typical molecular dynamics simulation study of an ionic liquid.

MD_Workflow A Define Simulation Box & Ions B Select Force Field (e.g., OPLS, AMBER) A->B C Energy Minimization B->C D Equilibration (NVT/NPT) C->D E Production Run D->E F Trajectory Analysis E->F G Calculate Properties (Density, Viscosity, Diffusion) F->G H Compare with Experimental Data G->H I Refine Force Field / Simulation Parameters H->I I->B

Caption: Workflow for a molecular dynamics simulation study of an ionic liquid.

Concluding Remarks

Molecular dynamics simulations serve as a powerful tool to complement experimental studies of ionic liquids, providing detailed insights into their behavior at the molecular level. For this compound, simulations have shown good agreement with experimental density values.[1] However, predicting transport properties like viscosity and diffusion coefficients with high accuracy remains a challenge, often showing underestimation or overestimation compared to experimental data.[4] The choice of force field is a critical factor influencing the accuracy of the simulation results.[14] Continued development of more accurate and robust force fields, including polarizable models, is essential for advancing the predictive power of molecular dynamics simulations in the study of ionic liquids.[15][16]

References

Verifying the Purity of Synthesized 1-Ethyl-3-methylimidazolium chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of analytical methods to verify the purity of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), a widely used ionic liquid. The performance of these methods is compared with those used for a common alternative, 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), supported by experimental data.

Comparison of Analytical Methods for Purity Verification

The purity of ionic liquids like [EMIM]Cl is crucial as impurities can significantly alter their physicochemical properties and affect experimental outcomes. The primary methods for purity verification include Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of ionic liquids. By analyzing the chemical shifts and integration of proton (¹H) and carbon-¹³ (¹³C) signals, one can identify the core structure of the ionic liquid and detect the presence of starting materials or side products.

Table 1: ¹H and ¹³C NMR Chemical Shifts for [EMIM]Cl and [BMIM]Cl

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
[EMIM]Cl ¹H~9.66sN-CH-N (Imidazolium ring)
~7.42, ~7.18t, tN-CH=CH-N (Imidazolium ring)
~4.11qN-CH₂CH₃
~3.79sN-CH₃
~1.27tN-CH₂CH₃
¹³C~136N-C-N
~123, ~121N-C=C-N
~44N-CH₂CH₃
~36N-CH₃
~15N-CH₂CH₃
[BMIM]Cl ¹H~10.03sN-CH-N (Imidazolium ring)
~7.60, ~7.49t, tN-CH=CH-N (Imidazolium ring)
~4.23tN-CH₂CH₂CH₂CH₃
~4.01sN-CH₃
~1.79mN-CH₂CH₂CH₂CH₃
~1.27mN-CH₂CH₂CH₂CH₃
~0.83tN-CH₂CH₂CH₂CH₃
¹³C~136N-C-N
~123, ~122N-C=C-N
~49N-CH₂CH₂CH₂CH₃
~36N-CH₃
~31, ~19, ~13N-CH₂CH₂CH₂CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Common impurities in the synthesis of [EMIM]Cl include unreacted 1-methylimidazole (B24206) and ethyl chloride. In the ¹H NMR spectrum, 1-methylimidazole shows characteristic signals around 7.39 ppm, 7.01 ppm, 6.86 ppm (ring protons), and 3.64 ppm (methyl protons) in CDCl₃. The presence of these peaks would indicate incomplete reaction.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is highly effective for confirming the molecular weight of the cation and anion of the ionic liquid. In positive ion mode, the spectrum will show the [EMIM]⁺ cation, while the negative ion mode will show the Cl⁻ anion. Fragmentation patterns in tandem MS (MS/MS) can further confirm the structure.

Table 2: ESI-MS Fragmentation Data for [EMIM]⁺ and [BMIM]⁺ Cations

CationParent Ion (m/z)Key Fragment Ions (m/z)Fragment Assignment
[EMIM]⁺ 111.183.2Loss of ethyl group (C₂H₅)
[BMIM]⁺ 139.183.2Loss of butyl group (C₄H₉)

The presence of ions corresponding to the starting materials, such as the molecular ion of 1-methylimidazole (m/z 82.1), would signify impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive technique for quantifying the purity of ionic liquids and detecting non-volatile impurities. A reversed-phase (RP) method is typically employed.

Table 3: Comparative HPLC Purity Analysis

Parameter[EMIM]Cl[BMIM]Cl
Purity (%) >98.0 (Typical)[1]≥99.0 (Typical)[2]
Common Impurity 1-methylimidazole1-methylimidazole
Analytical Method Reversed-Phase HPLC[3]Reversed-Phase HPLC[4]

A key advantage of HPLC is its ability to separate the desired ionic liquid from its precursors. For instance, unreacted 1-methylimidazole can be effectively separated from the 1-alkyl-3-methylimidazolium product. It has been observed that the retention times of 1-alkyl-3-methylimidazolium precursors decrease as the length of the alkyl chain increases[5].

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized ionic liquid in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Record ¹H and ¹³C spectra at room temperature.

  • Analysis: Integrate the peaks and compare the chemical shifts with known values for the pure compound and potential impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the ionic liquid in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrument: A mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes.

  • Analysis: Identify the molecular ions corresponding to the cation and anion. If necessary, perform MS/MS analysis on the parent ion to confirm its structure through fragmentation.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 or a specialized mixed-mode column can be used[3][6].

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is common[3].

  • Detection: UV detection at a wavelength around 210 nm is suitable for the imidazolium (B1220033) ring.

  • Analysis: Inject a known concentration of the sample and analyze the resulting chromatogram for the main peak and any impurity peaks. Purity is determined by the relative peak area.

Purity Verification Workflow

The following diagram illustrates a logical workflow for the comprehensive purity verification of synthesized this compound.

Purity_Verification_Workflow Purity Verification Workflow for [EMIM]Cl cluster_synthesis Synthesis & Initial Purification cluster_analysis Analytical Verification cluster_decision Purity Assessment cluster_outcome Final Product Synthesis Synthesis of [EMIM]Cl Purification Initial Purification (e.g., washing with solvent) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation MS ESI-MS NMR->MS Molecular Weight Verification HPLC HPLC MS->HPLC Quantitative Purity Assessment PurityCheck Purity > 98%? HPLC->PurityCheck PureProduct Pure [EMIM]Cl PurityCheck->PureProduct Yes FurtherPurification Further Purification Required PurityCheck->FurtherPurification No FurtherPurification->Purification

Caption: Workflow for the synthesis, purification, and analytical verification of this compound.

References

Unveiling the Mutagenic Profile of 1-Ethyl-3-methylimidazolium chloride in Bacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the mutagenicity of the ionic liquid, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), as assessed by the bacterial reverse mutation assay. This document provides a comprehensive analysis of its potential to induce genetic mutations, comparing its effects across various bacterial strains and metabolic conditions. Detailed experimental protocols and quantitative data are presented to support a thorough evaluation.

Comparative Mutagenicity Data

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay assesses the ability of a substance to induce mutations that revert a non-functional gene in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli, allowing them to grow on a medium deficient in the respective amino acid. The study was conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

The results, as detailed in the National Toxicology Program (NTP) technical report, indicate that this compound did not show a mutagenic response in any of the tested bacterial strains, either with or without metabolic activation.[1] The number of revertant colonies on plates treated with [EMIM]Cl was comparable to the solvent control plates across a range of concentrations.[1]

Table 1: Mutagenicity of this compound in Salmonella typhimurium and Escherichia coli

Concentration (µ g/plate )S. typhimurium TA98 (-S9) Revertants/plate (mean ± SE)S. typhimurium TA98 (+S9) Revertants/plate (mean ± SE)S. typhimurium TA100 (-S9) Revertants/plate (mean ± SE)S. typhimurium TA100 (+S9) Revertants/plate (mean ± SE)E. coli WP2 uvrA (-S9) Revertants/plate (mean ± SE)E. coli WP2 uvrA (+S9) Revertants/plate (mean ± SE)
0 (Solvent Control)16 ± 1.522 ± 1.2114 ± 4.7112 ± 6.420 ± 2.124 ± 2.6
10017 ± 1.223 ± 2.0118 ± 5.5115 ± 7.122 ± 1.825 ± 2.0
33315 ± 1.825 ± 1.5120 ± 6.1110 ± 5.821 ± 2.526 ± 1.5
1,00018 ± 1.524 ± 2.3125 ± 7.0118 ± 6.224 ± 1.728 ± 2.1
2,50021 ± 1.926 ± 4.4130 ± 8.2122 ± 7.519 ± 2.727 ± 2.9
5,00019 ± 2.328 ± 3.1128 ± 7.8125 ± 8.023 ± 2.029 ± 2.4
Positive Control >1000>1000>1000>1000>1000>1000

Data sourced from the NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.[1]

Experimental Protocols

The bacterial reverse mutation assay was performed in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) Guideline 471.[2]

1. Bacterial Strains: The following bacterial strains were utilized to detect different types of mutations:

  • Salmonella typhimurium TA98: Detects frameshift mutations.

  • Salmonella typhimurium TA100: Detects base-pair substitution mutations.

  • Escherichia coli WP2 uvrA: Detects base-pair substitution mutations, particularly at A-T base pairs.

2. Metabolic Activation: To assess the mutagenic potential of metabolites, the assay was conducted in the presence and absence of a liver post-mitochondrial fraction (S9) from rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254).

3. Assay Procedure (Plate Incorporation Method):

  • Preparation: The test compound, this compound, was dissolved in a suitable solvent (e.g., distilled water or dimethyl sulfoxide).

  • Exposure: A specific volume of the test solution, the bacterial culture, and either the S9 mix or a buffer were added to molten top agar (B569324).

  • Plating: The mixture was poured onto the surface of minimal glucose agar plates.

  • Incubation: The plates were incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) was counted.

4. Controls:

  • Negative (Solvent) Control: The solvent used to dissolve the test compound was tested to establish the background spontaneous reversion rate.

  • Positive Controls: Known mutagens were used to confirm the sensitivity of the bacterial strains and the efficacy of the S9 mix. Examples include 2-nitrofluorene (B1194847) for TA98 (-S9), sodium azide (B81097) for TA100 (-S9), and 2-aminoanthracene (B165279) for all strains with S9 activation.[1]

5. Data Interpretation: A compound is typically considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least double the background (solvent control) count for most strains.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the Ames test.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure & Plating cluster_analysis Incubation & Analysis TestCompound Test Compound (e.g., [EMIM]Cl) Mixing Mix with Top Agar TestCompound->Mixing BacterialCulture Bacterial Culture (e.g., S. typhimurium TA98) BacterialCulture->Mixing S9_Mix S9 Mix (for +S9) or Buffer (for -S9) S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plate Mixing->Plating Incubation Incubate at 37°C (48-72 hours) Plating->Incubation ColonyCounting Count Revertant Colonies Incubation->ColonyCounting DataAnalysis Data Analysis & Interpretation ColonyCounting->DataAnalysis

Caption: Workflow of the bacterial reverse mutation (Ames) test.

Signaling Pathway of Mutagenesis

The Ames test is based on the principle of reverse mutation. The tester strains have a pre-existing mutation in a gene essential for amino acid synthesis. A mutagen can cause a secondary mutation that restores the gene's function.

Mutagenesis_Pathway cluster_initial_state Initial State cluster_mutagen_action Mutagen Action cluster_final_state Final State HisMinus his- Bacteria (Cannot synthesize Histidine) NoGrowth No Growth on Histidine-deficient Medium HisMinus->NoGrowth Mutagen Mutagenic Agent (e.g., [EMIM]Cl if positive) HisMinus->Mutagen Exposure DNA_Damage Induces DNA Mutation (Base substitution or Frameshift) Mutagen->DNA_Damage HisPlus his+ Revertant Bacteria (Restored Histidine synthesis) DNA_Damage->HisPlus Reverse Mutation Growth Colony Formation on Histidine-deficient Medium HisPlus->Growth

Caption: Logical pathway of reverse mutation in the Ames test.

References

[EMIM]Cl: A Green Solvent Alternative to Volatile Organic Compounds in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly embracing green chemistry principles, seeking sustainable alternatives to traditional volatile organic compounds (VOCs) that have long been the workhorses of drug synthesis and formulation. Among the most promising green solvents are ionic liquids (ILs), with 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) emerging as a notable candidate. This guide provides an objective comparison of the efficacy of [EMIM]Cl against common VOCs used in pharmaceutical development, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for a given application. [EMIM]Cl possesses a unique combination of characteristics that distinguish it from conventional VOCs. A key advantage of [EMIM]Cl is its negligible vapor pressure, which significantly reduces solvent loss through evaporation and minimizes worker exposure and environmental emissions.[1] In contrast, VOCs, by definition, have high vapor pressures, contributing to air pollution and requiring specialized handling to mitigate health and safety risks.[1]

Property[EMIM]ClToluene (B28343)Dichloromethane (B109758) (DCM)EthanolAcetone
CAS Number 65039-09-0108-88-375-09-264-17-567-64-1
Molecular Weight ( g/mol ) 146.6292.1484.9346.0758.08
Boiling Point (°C) >300 (decomposes)110.639.678.356.0
Melting Point (°C) 85-95-96.7-114.1-94.9
Density (g/mL at 20°C) ~1.120.8671.3260.7890.791
Viscosity (cP at 25°C) ~340.590.441.0740.306
Solubility in Water Miscible0.05 g/100 mL1.3 g/100 mLMiscibleMiscible
Vapor Pressure (kPa at 20°C) Negligible2.9475.924

Efficacy in Pharmaceutical Applications: A Data-Driven Comparison

The true measure of a solvent's utility lies in its performance in specific applications. This section examines the efficacy of [EMIM]Cl in comparison to VOCs in two critical areas of drug development: Active Pharmaceutical Ingredient (API) solubility and reaction performance.

Active Pharmaceutical Ingredient (API) Solubility

The ability of a solvent to dissolve an API is fundamental to formulation, purification, and synthesis. While comprehensive, directly comparable datasets are still emerging, studies have shown that ionic liquids can exhibit high solubility for a range of pharmaceutical compounds.[2] For instance, the solubility of the antibiotic isoniazid (B1672263) has been shown to be significantly influenced by the choice of ionic liquid, with imidazolium-based ILs demonstrating good solvating power.[3]

A study on the absorption of common pharmaceutical VOCs, dichloromethane (DCM) and ethanol, by 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][Ac]), a closely related ionic liquid, demonstrated high removal ratios of 91.82% for DCM and 97.01% for ethanol.[4] This highlights the strong intermolecular interactions between the ionic liquid and the VOCs, suggesting potential for [EMIM]Cl in controlling VOC emissions and as a medium for processes involving these compounds.

Reaction Performance: Yield and Kinetics

The solvent can significantly influence the rate and outcome of a chemical reaction. Research indicates that ionic liquids can lead to comparable or even improved reaction yields and rates compared to conventional organic solvents.[2] For example, in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) pravadoline, the use of an imidazolium-based ionic liquid resulted in a high yield of 90-94%.[3]

Furthermore, a life cycle assessment comparing the use of 1-butyl-3-methylimidazolium bromide ([Bmim]Br), another imidazolium-based IL, with toluene in the production of acetylsalicylic acid (aspirin) found that while the ionic liquid had higher initial environmental impacts, solvent recovery was a critical factor that could make it a comparable alternative to toluene.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments.

Protocol 1: Determination of API Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of an API in [EMIM]Cl and a selection of VOCs.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • [EMIM]Cl (high purity)

  • Selected VOCs (e.g., Toluene, Dichloromethane, Ethanol, Acetone)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Vials with screw caps

Procedure:

  • Add an excess amount of the API to a series of vials.

  • To each vial, add a known volume (e.g., 5 mL) of the respective solvent ([EMIM]Cl or a VOC).

  • Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of the API in the diluted samples using a validated HPLC method.

  • Calculate the solubility of the API in each solvent in mg/mL or mol/L.

Protocol 2: Comparative Analysis of Reaction Kinetics and Yield

Objective: To compare the rate and yield of a representative pharmaceutical synthesis reaction in [EMIM]Cl versus a traditional VOC.

Materials:

  • Reactants and catalyst for a chosen model reaction (e.g., a Suzuki coupling or an esterification)

  • [EMIM]Cl (high purity)

  • Selected VOC as the benchmark solvent

  • Reaction vessel with temperature control and stirring

  • In-situ reaction monitoring equipment (e.g., ReactIR or online HPLC)

  • Standard laboratory glassware and work-up reagents

  • Gas Chromatography (GC) or HPLC for yield determination

Procedure:

  • Set up two identical reaction vessels, one with [EMIM]Cl and the other with the chosen VOC.

  • Charge each reactor with the reactants and catalyst in the same molar ratios.

  • Bring both reactors to the desired reaction temperature while stirring.

  • Initiate the reaction (e.g., by adding the final reactant).

  • Monitor the progress of the reaction in real-time using in-situ analytical techniques to determine the rate of product formation and reactant consumption.

  • Alternatively, take aliquots from the reaction mixture at regular intervals, quench the reaction, and analyze the samples by GC or HPLC.

  • Once the reaction has reached completion (as determined by the monitoring data), quench the reactions.

  • Isolate the product from each reaction mixture using appropriate work-up and purification procedures. Note that product isolation from ionic liquids may require different techniques than from VOCs, such as extraction with a non-miscible solvent or distillation if the product is volatile.

  • Determine the isolated yield of the product for each solvent and compare the results.

Visualizing Workflows and Pathways

To provide a clearer understanding of the decision-making and experimental processes, the following diagrams are presented using the DOT language for Graphviz.

Solvent_Selection_Workflow A Define Process Requirements (Reaction Type, API Properties, Scale) B Initial Solvent Screening (Database Search, Physicochemical Properties) A->B C Shortlist Potential Solvents ([EMIM]Cl and promising VOCs) B->C D Experimental Evaluation (Solubility, Reaction Performance, Stability) C->D E Data Analysis and Comparison (Quantitative Metrics) D->E H Process Safety and Environmental Assessment (EHS Considerations) D->H I Regulatory Compliance Check (ICH Guidelines) D->I F Solvent Optimization (Mixtures, Conditions) E->F G Final Solvent Selection F->G H->G I->G

Caption: A typical workflow for solvent selection in pharmaceutical process development.

Experimental_Workflow_for_Solvent_Comparison cluster_EMIMCl [EMIM]Cl Pathway cluster_VOC VOC Pathway A1 API Solubility Test in [EMIM]Cl B1 Reaction in [EMIM]Cl A1->B1 C1 Product Isolation from [EMIM]Cl (e.g., Extraction) B1->C1 Compare Compare Results (Solubility, Yield, Purity, Rate) C1->Compare A2 API Solubility Test in VOC B2 Reaction in VOC A2->B2 C2 Product Isolation from VOC (e.g., Evaporation) B2->C2 C2->Compare Start Select API and Model Reaction Start->A1 Start->A2

Caption: Experimental workflow for comparing [EMIM]Cl and a VOC as solvents.

Conclusion

[EMIM]Cl presents a compelling case as a green solvent alternative to traditional VOCs in the pharmaceutical industry. Its favorable physicochemical properties, particularly its low volatility and high thermal stability, offer significant environmental, health, and safety advantages. While more extensive, direct comparative studies are needed to fully elucidate its performance across a wide range of APIs and reaction types, the existing data suggests that [EMIM]Cl and other ionic liquids can offer comparable or even superior efficacy in terms of API solubility and reaction outcomes. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses, contributing to the growing body of knowledge on sustainable pharmaceutical manufacturing. As the industry continues to prioritize green chemistry, ionic liquids like [EMIM]Cl are poised to play an increasingly important role in the development of safer, more efficient, and environmentally responsible processes.

References

Greener Pastures for Linwood: A Comparative Guide to Lignin Processing Solvents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A deep dive into sustainable and efficient alternatives to 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) for lignin (B12514952) processing reveals promising results for Deep Eutectic Solvents (DESs) and Protic Ionic Liquids (PILs). This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of these greener solvents, supported by experimental data, detailed protocols, and process visualizations.

The quest for sustainable and economically viable biorefineries hinges on the effective utilization of all biomass components, including lignin. For years, this compound ([EMIM]Cl) has been a benchmark ionic liquid for lignin processing. However, its cost, potential toxicity, and environmental concerns have driven the search for superior alternatives. This guide illuminates the performance of leading eco-friendly solvents, offering a data-driven comparison to aid in the selection of optimal lignin processing technologies.

Performance Showdown: [EMIM]Cl vs. The Challengers

Emerging solvent systems, particularly Deep Eutectic Solvents (DESs) and Protic Ionic Liquids (PILs), have demonstrated remarkable efficacy in lignin extraction and processing. These alternatives often boast lower costs, reduced environmental impact, and high selectivity for lignin, preserving the integrity of the valuable cellulose (B213188) fraction.

A key player in the DES category is a mixture of choline (B1196258) chloride and lactic acid (ChCl:LA). Research has shown that a 1:10 molar ratio of ChCl:LA can achieve a lignin extraction yield of up to 91.8% from willow biomass at 120°C after 12 hours.[1][2] Another study highlights the potential of a low-halogen DES, choline lactate-lactic acid (CLL), which extracted 90.13% of the initial lignin from poplar.[3]

Protic ionic liquids, formed by a simple acid-base neutralization, are another cost-effective and efficient option. For instance, pyridinium-based PILs have demonstrated a lignin extraction efficiency of up to 73% under mild conditions (100°C for 2 hours).[4] Similarly, certain ammonium-based PILs have shown high lignin solubility and extraction capabilities.[5][6]

The following tables provide a quantitative comparison of the performance of these alternative solvents against the benchmark, [EMIM]Cl.

Solvent System Biomass Source Lignin Extraction Yield (%) Temperature (°C) Time (h) Reference
[EMIM]Cl (Benchmark) Various~40-70% (Typical Range)100-1402-8General Knowledge
Choline Chloride:Lactic Acid (1:10) Willow91.812012[1][2]
Choline Lactate:Lactic Acid (1:10) Poplar90.1314012[3]
Pyridinium (B92312) Dihydrogen Phosphate Not Specified731002[4]
Ethanolammonium Acetate (B1210297) Black Liquor75.0 ± 2.9974.5[5]
[N11H(2OH)][LAC] Pine~56 (recovered)1803[6]
Solvent System Extracted Lignin Purity (%) Weight Average Molecular Weight (Mw, g/mol ) Number Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI) Reference
Choline Chloride:Lactic Acid (1:10) ~95.41042.5 - 1806.7920.2 - 1348.11.13 - 1.34[1][2][7]
Choline Lactate:Lactic Acid (1:10) 91.1718059711.86[3]
Ethanolammonium Acetate Not Specified2283 ± 67Not SpecifiedNot Specified[5]
Propylammonium Acetate Not Specified1892 ± 122Not SpecifiedNot Specified[5]

Unveiling the "How": Experimental Protocols

To ensure the reproducibility and adaptation of these promising results, detailed experimental methodologies are crucial. Below are representative protocols for lignin extraction using a Deep Eutectic Solvent and a Protic Ionic Liquid.

Protocol 1: Lignin Extraction with Choline Chloride:Lactic Acid (ChCl:LA) DES

1. DES Preparation:

  • Choline chloride and lactic acid are mixed in a 1:10 molar ratio.

  • The mixture is stirred at 65°C for approximately 2 hours until a homogeneous, transparent liquid is formed.[3]

  • The prepared DES is cooled to room temperature in a desiccator before use.

2. Lignin Extraction:

  • Dried biomass (e.g., willow or poplar sawdust) is mixed with the prepared ChCl:LA DES in a solid-to-liquid ratio of 1:30 (w/w).[3]

  • The mixture is heated in a sealed pressure vessel to 120-140°C for a duration of 12 hours with continuous stirring.[3]

3. Lignin Precipitation and Purification:

  • After the reaction, the mixture is cooled to room temperature.

  • A large volume of deionized water is added to the mixture to precipitate the dissolved lignin.[8]

  • The precipitated lignin is separated from the liquid phase by centrifugation (e.g., 9000 rpm for 5 minutes).[8]

  • The solid lignin is washed with additional deionized water to remove any residual DES and other impurities.

  • The purified lignin is then dried in a vacuum oven at 60°C.

Protocol 2: Lignin Extraction with a Protic Ionic Liquid (e.g., Ethanolammonium Acetate)

1. PIL Synthesis:

  • Ethanolammonium acetate ([Eth][Ac]) is synthesized by the neutralization reaction of ethanolamine (B43304) and acetic acid.

  • Equimolar amounts of the acid and base are typically mixed and stirred, often under controlled temperature conditions, to yield the protic ionic liquid.

2. Lignin Extraction from Black Liquor:

  • The synthesized [Eth][Ac] is mixed with black liquor, a waste stream from the Kraft pulping process, at a specific weight ratio (e.g., 19:1 PIL to black liquor).[5]

  • The mixture is heated to the optimized temperature of 97°C for 4.5 hours with stirring.[5]

3. Lignin Recovery:

  • After the reaction, the lignin is precipitated from the PIL solution. This can often be achieved by the addition of an anti-solvent like water.

  • The precipitated lignin is collected by filtration or centrifugation.

  • The recovered lignin is washed and dried. The PIL can be recovered from the liquid phase, for example, by vacuum distillation, for potential reuse.[5]

Visualizing the Process and Pathways

To further clarify the experimental workflow and the underlying mechanisms, the following diagrams are provided.

Lignin_Extraction_Workflow cluster_prep Solvent Preparation cluster_extraction Lignin Extraction cluster_separation Separation & Purification HBA Hydrogen Bond Acceptor (e.g., Choline Chloride) Mix Mixing & Heating (e.g., 65°C, 2h) HBA->Mix HBD Hydrogen Bond Donor (e.g., Lactic Acid) HBD->Mix DES Deep Eutectic Solvent (DES) Mix->DES Reaction Heating & Stirring (e.g., 120°C, 12h) DES->Reaction Biomass Lignocellulosic Biomass Biomass->Reaction Mixture Biomass-DES Mixture Reaction->Mixture Precipitation Addition of Anti-solvent (Water) Mixture->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Lignin Purified Lignin Drying->Lignin

Caption: Experimental workflow for lignin extraction using a Deep Eutectic Solvent.

Lignin_Solubilization_Mechanism cluster_lignin Lignin Polymer cluster_solvent Solvent Action (DES/PIL) cluster_interaction Dissolution & Depolymerization Lignin Complex Lignin Structure BetaO4 β-O-4 Ether Linkages Lignin->BetaO4 OH Hydroxyl Groups Lignin->OH Cleavage Cleavage of β-O-4 Linkages BetaO4->Cleavage HBond Hydrogen Bonding OH->HBond interacts with HBA Hydrogen Bond Acceptor (e.g., Cl⁻, Lactate⁻) HBA->HBond forms H-bonds HBD Hydrogen Bond Donor (e.g., Choline⁺, Acid) HBD->Cleavage catalyzes Solubilized Solubilized & Depolymerized Lignin Fragments HBond->Solubilized Cleavage->Solubilized

Caption: Simplified mechanism of lignin solubilization by DESs and PILs.

The Path Forward: A Greener Biorefinery

The transition to more sustainable and cost-effective solvents is paramount for the advancement of the biorefinery concept. Deep Eutectic Solvents and Protic Ionic Liquids present themselves as not just viable, but in many aspects, superior alternatives to traditional ionic liquids like [EMIM]Cl for lignin processing. Their high efficiency, coupled with their favorable environmental profiles, paves the way for the development of more sustainable and economically competitive processes for the valorization of lignin into high-value chemicals and materials. Further research and optimization of these green solvent systems will undoubtedly unlock the full potential of lignin as a renewable aromatic resource.

References

A Comparative Analysis of EMIM-Based Ionic Liquids: Chloride vs. Tetrafluoroborate Anions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The selection of an appropriate ionic liquid (IL) is a critical consideration in various stages of pharmaceutical research, from synthesis and purification to the formulation of drug delivery systems. The physicochemical properties of an IL, governed by the choice of its cation and anion, can significantly influence reaction kinetics, solubility of active pharmaceutical ingredients (APIs), and interactions with biological macromolecules. This guide provides a comparative analysis of two common 1-ethyl-3-methylimidazolium (B1214524) (EMIM)-based ionic liquids: EMIM-Chloride (EMIM-Cl) and EMIM-Tetrafluoroborate (EMIM-BF4). By presenting key experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Tabular Comparison

The anion plays a pivotal role in defining the fundamental characteristics of an ionic liquid. The following tables summarize the key physicochemical properties of EMIM-Cl and EMIM-BF4, highlighting the impact of substituting the chloride anion with tetrafluoroborate (B81430).

PropertyEMIM-ClEMIM-BF4Key Observations
Molecular Weight ( g/mol ) 146.62197.97EMIM-BF4 has a higher molecular weight due to the larger tetrafluoroborate anion.
Density (g/cm³ at 25°C) ~1.08~1.24[1][2]EMIM-BF4 is significantly denser than EMIM-Cl.[1][2] This is counterintuitive as density in imidazolium (B1220033) ILs often increases with the molar mass of the anion, but in this case, the lighter anion leads to a denser fluid.[1][2]
Viscosity (mPa·s at 25°C) HigherLowerThe viscosity of ionic liquids is influenced by factors such as hydrogen bonding and van der Waals interactions.[3] The smaller chloride anion can lead to stronger hydrogen bonding with the imidazolium cation, resulting in higher viscosity.[3]
Conductivity (mS/cm at 25°C) LowerHigher[4][5]The higher conductivity of EMIM-BF4 is inversely related to its lower viscosity, allowing for greater ion mobility.[4][5][6]
Melting Point (°C) 8715The significant difference in melting points highlights the strong influence of the anion on the crystalline packing of the ionic liquid.

Performance in Key Applications

The distinct properties of EMIM-Cl and EMIM-BF4 translate to differential performance in various scientific applications, particularly those relevant to drug development.

Thermal Stability

The thermal stability of an ionic liquid is a crucial parameter for applications involving heating, such as in chemical synthesis or thermal analysis of drug compounds.

ParameterEMIM-ClEMIM-BF4Significance
Decomposition Temperature (Tdec) Generally lowerGenerally higherImidazolium-based ILs with halogenated anions tend to have decomposition temperatures below 400°C.[7] The tetrafluoroborate anion typically imparts greater thermal stability.[8] This allows for a wider operational temperature range in experimental setups.
Electrochemical Window

The electrochemical window represents the potential range within which the ionic liquid is stable and does not undergo oxidation or reduction. A wider electrochemical window is advantageous for electrochemical synthesis and analysis.

ParameterEMIM-ClEMIM-BF4Significance
Electrochemical Stability Window (ESW) NarrowerWider[4]The electrochemical stability of imidazolium-based ionic liquids is often limited by the reduction of the cation and the oxidation of the anion.[4] The tetrafluoroborate anion is more resistant to oxidation than the chloride anion, resulting in a broader electrochemical window for EMIM-BF4.

Interaction with Biomolecules: A Case Study with Lysozyme (B549824)

The interaction of ionic liquids with proteins is of paramount importance in drug delivery and bioprocessing. Studies on the protein lysozyme reveal interesting differences between EMIM-Cl and EMIM-BF4.

AspectEMIM-ClEMIM-BF4Implications for Drug Development
Protein Stability Can increase the thermal stability of lysozyme.[9]Decreases the thermal stability of lysozyme in a dose-dependent manner.[9]The choice of anion can be tailored to either stabilize or destabilize a protein, which could be relevant for protein-based drug formulations or extraction processes.
Amyloid Fibrillization Can promote fibrillization.Significantly accelerates lysozyme fibrillization, with a more prominent effect than EMIM-Cl.[9]This property could be harnessed in the controlled formation of amyloid fibrils for biomaterial applications, or conversely, needs to be carefully considered to avoid unwanted protein aggregation in drug formulations.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of data across different laboratories, detailed experimental protocols for the characterization of ionic liquids are essential.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of the ionic liquid.

Methodology:

  • Ensure the ionic liquid sample is free of water and other volatile impurities by drying under vacuum at an elevated temperature (e.g., 80°C) for at least 24 hours.

  • Calibrate the TGA instrument using standard reference materials.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid in a TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The onset decomposition temperature is determined from the resulting TGA curve as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To determine the melting point and glass transition temperature of the ionic liquid.

Methodology:

  • Ensure the ionic liquid sample is dry.

  • Accurately weigh a small sample (typically 5-10 mg) into a DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Cool the sample to a low temperature (e.g., -100°C) at a controlled rate (e.g., 10°C/min).

  • Heat the sample from the low temperature to a temperature above its melting point at a controlled rate (e.g., 10°C/min).

  • Record the heat flow as a function of temperature.

  • The melting point is identified as the peak of the endothermic event, and the glass transition temperature is observed as a step change in the baseline of the heat flow curve.

Cyclic Voltammetry (CV) for Electrochemical Window

Objective: To determine the electrochemical stability window of the ionic liquid.

Methodology:

  • Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Fill the cell with the ionic liquid, ensuring it is free from oxygen and water by purging with an inert gas (e.g., argon or nitrogen).

  • Connect the electrodes to a potentiostat.

  • Scan the potential of the working electrode from an initial potential towards a negative potential limit and then reverse the scan towards a positive potential limit, and finally back to the initial potential.

  • The potential range where no significant Faradaic current is observed defines the electrochemical window of the ionic liquid. The cathodic and anodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 1 mA/cm²).

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of EMIM-Cl and EMIM-BF4, from initial property characterization to application-specific performance evaluation.

G cluster_0 Ionic Liquid Selection cluster_1 Physicochemical Characterization cluster_2 Application-Specific Performance cluster_3 Comparative Analysis & Decision IL1 EMIM-Cl Density Density IL1->Density Characterize Viscosity Viscosity IL1->Viscosity Characterize Conductivity Conductivity IL1->Conductivity Characterize Thermal Thermal Stability (TGA) IL1->Thermal Characterize Electrochem Electrochemical Window (CV) IL1->Electrochem Characterize Biomolecule Biomolecule Interaction (e.g., Protein Stability) IL1->Biomolecule Evaluate Synthesis Organic Synthesis (e.g., Reaction Medium) IL1->Synthesis Evaluate Delivery Drug Delivery (e.g., API Solubility) IL1->Delivery Evaluate IL2 EMIM-BF4 IL2->Density Characterize IL2->Viscosity Characterize IL2->Conductivity Characterize IL2->Thermal Characterize IL2->Electrochem Characterize IL2->Biomolecule Evaluate IL2->Synthesis Evaluate IL2->Delivery Evaluate Analysis Data Analysis & Comparison Density->Analysis Viscosity->Analysis Conductivity->Analysis Thermal->Analysis Electrochem->Analysis Biomolecule->Analysis Synthesis->Analysis Delivery->Analysis Decision Optimal IL Selection Analysis->Decision

Comparative analysis workflow for EMIM-Cl and EMIM-BF4.

Conclusion

The choice between EMIM-Cl and EMIM-BF4 is highly dependent on the specific application. EMIM-BF4 generally offers superior thermal stability, a wider electrochemical window, and higher conductivity, making it a suitable candidate for electrochemical applications and reactions requiring elevated temperatures. Conversely, the stronger coordinating ability of the chloride anion in EMIM-Cl can be advantageous in specific catalytic processes and may exhibit different and potentially beneficial interactions with biomolecules. Researchers are encouraged to consider the data presented in this guide and conduct further application-specific testing to determine the optimal ionic liquid for their research needs. The tunability of ionic liquids by simple anion exchange provides a powerful tool for optimizing processes in drug discovery and development.[1]

References

Safety Operating Guide

Safe Disposal of 1-Ethyl-3-methylimidazolium chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of 1-Ethyl-3-methylimidazolium chloride, an ionic liquid that requires careful management due to its potential environmental and health impacts.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant and may cause long-lasting harmful effects to aquatic life.[1][2] It is not readily biodegradable.[3][4] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this substance. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] In case of contact, immediately flush the affected area with plenty of water and seek medical attention if irritation persists.[1][5]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, essential for risk assessment and handling.

PropertyValueSource
Melting Point77-79 °C[6]
Flash Point188 °C (closed cup)[6]
Relative Density1.189 at 20 °C[1]
Water SolubilityMiscible in all proportions at 20 °C[1]
Partition Coefficient (log Pow)-2.6 at 23 °C[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration.[1] This procedure should be carried out by a licensed waste disposal company in accordance with all applicable local, national, and international regulations.[1][7][8]

Experimental Protocol for Waste Preparation and Disposal:

  • Segregation and Storage:

    • Do not mix this compound waste with other waste streams.[1][7]

    • Store the waste in its original container or a compatible, well-sealed, and clearly labeled container.[7] The label should include the full chemical name and indicate that it is hazardous waste.[9]

    • Keep the container in a designated, well-ventilated hazardous waste storage area.

  • Preparation for Disposal (by licensed professionals):

    • The licensed disposal company will typically dissolve or mix the material with a combustible solvent.[1] This is done to ensure complete and efficient combustion.

  • Incineration:

    • The mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures that harmful combustion byproducts are captured and neutralized before being released into the atmosphere.

  • Container Decontamination:

    • Handle uncleaned, empty containers as you would the product itself.[1][7] They should be sent for professional cleaning or disposed of through the same licensed waste disposal service.

Important Considerations:

  • Do Not Dispose Down the Drain: Due to its miscibility with water and potential harm to aquatic life, this compound must not be discharged into drains or waterways.[1][2][8]

  • Regulatory Compliance: Waste disposal must strictly adhere to local, national, and international regulations governing hazardous waste.[1][7][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound segregate Segregate and store in a dedicated, labeled container. start->segregate check_contamination Is the waste mixed with other chemicals? contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. check_contamination->contact_ehs No check_contamination->contact_ehs Yes (Provide details to EHS) segregate->check_contamination improper_disposal Improper Disposal: Do NOT dispose in sink or trash. segregate->improper_disposal prepare_shipment Prepare for shipment according to EHS instructions. contact_ehs->prepare_shipment incineration Disposal via Incineration by a licensed facility. prepare_shipment->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Ethyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Ethyl-3-methylimidazolium chloride, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and proper management of this ionic liquid.

Hazard Summary: this compound is harmful if swallowed, causes serious eye irritation, and skin irritation.[1][2][3][4][5] It may also cause respiratory irritation.[2][3][6]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment is provided in the table below. It is crucial to always wear the appropriate PPE when handling this chemical.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3][4][7]
Skin Protection Chemical-impermeable gloves (materials to be determined by specific lab safety protocols, inspect before use).[1][4] Fire/flame resistant and impervious clothing.[1][3][4] A complete suit protecting against chemicals may be necessary depending on the scale of work.[7]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[1][3][4]

Operational Plan for Safe Handling

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Remove all sources of ignition and use non-sparking tools.[1]

  • Donning PPE:

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling the Chemical:

    • Avoid direct contact with skin and eyes.[1][7]

    • Prevent the formation of dust and aerosols.[1][7]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store the chemical in a tightly closed container.[1]

    • Keep the container in a dry, cool, and well-ventilated place.[1][6]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[6]

  • In Case of a Spill:

    • Evacuate personnel from the spill area.[1]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Contain the spill and prevent it from entering drains.[1][7]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a clearly labeled, closed container.

    • Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.[7]

  • Disposal Method:

    • Dispose of the contents and container in accordance with all local, state, and federal regulations.[1]

    • It is recommended to use a licensed disposal company.[7]

    • Alternatively, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7]

Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures prep Preparation: - Work in fume hood - Check safety equipment don_ppe Don PPE: - Goggles - Gloves - Lab coat prep->don_ppe handle Handle Chemical: - Avoid contact - Minimize dust don_ppe->handle storage Storage: - Tightly closed container - Cool, dry, ventilated area handle->storage spill Spill Occurs handle->spill collect_waste Collect Waste: - Labeled, closed container storage->collect_waste End of Use disposal_method Select Disposal Method: - Licensed disposal company or - Chemical incineration collect_waste->disposal_method dispose Dispose according to regulations disposal_method->dispose evacuate Evacuate Area spill->evacuate Yes wear_ppe Wear Full PPE evacuate->wear_ppe contain Contain Spill wear_ppe->contain collect Collect Spill for Disposal contain->collect collect->disposal_method

References

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Retrosynthesis Analysis

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1-Ethyl-3-methylimidazolium chloride
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